molecular formula C9H7N3O3 B1348751 2-Methyl-5-(4-nitrophenyl)-1,3,4-oxadiazole CAS No. 22815-99-2

2-Methyl-5-(4-nitrophenyl)-1,3,4-oxadiazole

カタログ番号: B1348751
CAS番号: 22815-99-2
分子量: 205.17 g/mol
InChIキー: GYXVCRNXNQDIMC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Methyl-5-(4-nitrophenyl)-1,3,4-oxadiazole is a useful research compound. Its molecular formula is C9H7N3O3 and its molecular weight is 205.17 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Methyl-5-(4-nitrophenyl)-1,3,4-oxadiazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Methyl-5-(4-nitrophenyl)-1,3,4-oxadiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-5-(4-nitrophenyl)-1,3,4-oxadiazole including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

2-methyl-5-(4-nitrophenyl)-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O3/c1-6-10-11-9(15-6)7-2-4-8(5-3-7)12(13)14/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYXVCRNXNQDIMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70337239
Record name 2-Methyl-5-(4-nitrophenyl)-1,3,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70337239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22815-99-2
Record name 2-Methyl-5-(nitrophenyl)-1,3,4-oxadiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22815-99-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-5-(4-nitrophenyl)-1,3,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70337239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-METHYL-5-(4-NITRO-PHENYL)-(1,3,4)OXADIAZOLE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

2-Methyl-5-(4-nitrophenyl)-1,3,4-oxadiazole chemical properties and CAS number

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 2-Methyl-5-(4-nitrophenyl)-1,3,4-oxadiazole (CAS No. 22815-99-2). The 1,3,4-oxadiazole scaffold is a prominent heterocyclic moiety in medicinal chemistry, associated with a wide array of biological activities.[1] This document collates available data on the target molecule and related structures to serve as a valuable resource for researchers in the fields of chemical synthesis and drug discovery. Due to a lack of specific experimental data for the title compound in readily accessible literature, this guide also presents generalized experimental protocols and representative data from closely related analogs to facilitate further research and investigation.

Chemical Properties and Identification

2-Methyl-5-(4-nitrophenyl)-1,3,4-oxadiazole is a small molecule containing a central 1,3,4-oxadiazole ring substituted with a methyl group at the 2-position and a 4-nitrophenyl group at the 5-position.

PropertyValueSource(s)
CAS Number 22815-99-2[2]
Molecular Formula C₉H₇N₃O₃[2]
Molecular Weight 205.17 g/mol [2]
Melting Point Not available[2]
Boiling Point Not available[2]
Density Not available[2]
InChI Key GYXVCRNXNQDIMC-UHFFFAOYSA-N
SMILES CC1=NN=C(O1)C2=CC=C(--INVALID-LINK--[O-])C=C2

Note: Quantitative physical properties such as melting point, boiling point, and density are not consistently reported in available chemical databases.

Synthesis and Characterization

Representative Experimental Protocol: Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles

This protocol outlines a common method for the synthesis of 1,3,4-oxadiazole derivatives, which can be adapted for the synthesis of 2-Methyl-5-(4-nitrophenyl)-1,3,4-oxadiazole. The key steps involve the formation of a hydrazide, followed by acylation and subsequent cyclization.

Step 1: Synthesis of 4-Nitrobenzohydrazide

  • A mixture of methyl 4-nitrobenzoate (1 equivalent) and hydrazine hydrate (2-3 equivalents) in ethanol is refluxed for 4-6 hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and dried to yield 4-nitrobenzohydrazide.

Step 2: Synthesis of N'-Acetyl-4-nitrobenzohydrazide

  • To a solution of 4-nitrobenzohydrazide (1 equivalent) in a suitable solvent such as glacial acetic acid or pyridine, acetic anhydride (1.1 equivalents) is added dropwise at 0-5 °C.

  • The reaction mixture is then stirred at room temperature for 2-4 hours.

  • The mixture is poured into crushed ice, and the resulting precipitate is filtered, washed with water, and recrystallized from ethanol to give N'-acetyl-4-nitrobenzohydrazide.

Step 3: Cyclodehydration to form 2-Methyl-5-(4-nitrophenyl)-1,3,4-oxadiazole

  • N'-Acetyl-4-nitrobenzohydrazide (1 equivalent) is treated with a dehydrating agent such as phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or polyphosphoric acid (PPA).[3]

  • When using phosphorus oxychloride, the mixture is typically refluxed for 2-3 hours.

  • After cooling, the reaction mixture is carefully poured onto crushed ice and neutralized with a base (e.g., sodium bicarbonate or potassium carbonate solution).

  • The precipitated solid is filtered, washed thoroughly with water, and purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to afford the final product.

Disclaimer: This is a generalized protocol and may require optimization for the specific synthesis of 2-Methyl-5-(4-nitrophenyl)-1,3,4-oxadiazole.

Characterization

The structure of the synthesized compound would be confirmed using standard spectroscopic techniques. Below is a table of expected spectral data based on closely related analogs.[4][5]

TechniqueExpected Data
¹H NMR δ (ppm): ~8.3-8.5 (d, 2H, Ar-H ortho to NO₂), ~8.1-8.3 (d, 2H, Ar-H meta to NO₂), ~2.6 (s, 3H, CH₃)
¹³C NMR δ (ppm): ~165 (C=N of oxadiazole), ~163 (C=N of oxadiazole), ~150 (C-NO₂ of phenyl ring), ~130 (quaternary C of phenyl ring), ~128 (CH of phenyl ring), ~124 (CH of phenyl ring), ~11 (CH₃)
IR (KBr, cm⁻¹) ν: ~3100 (Ar C-H), ~1610 (C=N), ~1520 & ~1350 (asymmetric and symmetric NO₂ stretching), ~1250 (C-O-C of oxadiazole)

Disclaimer: The spectral data presented are predicted values based on structurally similar compounds and should be confirmed by experimental analysis of the target molecule.

Biological Activity and Potential Applications

The 1,3,4-oxadiazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[1][6] The presence of the nitroaromatic moiety can also contribute to biological activity.

While specific biological data for 2-Methyl-5-(4-nitrophenyl)-1,3,4-oxadiazole is limited in the public domain, based on the activities of related compounds, it could be a candidate for screening in various biological assays. For instance, many nitrophenyl-substituted oxadiazoles have been investigated for their antimicrobial and anticancer activities.[7][8]

Potential Signaling Pathways

The biological effects of 1,3,4-oxadiazole derivatives can be attributed to their interaction with various enzymes and signaling pathways. For example, some oxadiazole derivatives have been shown to act as inhibitors of enzymes such as cyclooxygenase (COX), lipoxygenase, and various kinases involved in cell proliferation and inflammation. The diagram below illustrates a generalized workflow for screening the biological activity of a novel 1,3,4-oxadiazole derivative.

experimental_workflow Experimental Workflow for Biological Evaluation cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_mechanism Mechanism of Action synthesis Synthesis of 2-Methyl-5-(4-nitrophenyl) -1,3,4-oxadiazole purification Purification synthesis->purification characterization Structural Characterization (NMR, IR, MS) purification->characterization antimicrobial Antimicrobial Assays characterization->antimicrobial anticancer Anticancer Assays characterization->anticancer anti_inflammatory Anti-inflammatory Assays characterization->anti_inflammatory enzyme Enzyme Inhibition Assays anticancer->enzyme pathway Signaling Pathway Analysis enzyme->pathway

A generalized workflow for the synthesis and biological evaluation of a novel 1,3,4-oxadiazole.

Conclusion

2-Methyl-5-(4-nitrophenyl)-1,3,4-oxadiazole is a chemical entity with a well-defined structure and CAS number. While specific experimental data on its physical properties and biological activity are not extensively documented in publicly available literature, its structural similarity to other biologically active 1,3,4-oxadiazoles suggests its potential as a subject for further investigation in medicinal chemistry and drug discovery. This technical guide provides a foundational understanding of this compound, leveraging data from related structures to propose synthetic routes and potential areas of biological screening. Further experimental work is necessary to fully characterize its chemical and pharmacological profile.

References

Spectroscopic Analysis of 2-Methyl-5-(4-nitrophenyl)-1,3,4-oxadiazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic characterization of 2-Methyl-5-(4-nitrophenyl)-1,3,4-oxadiazole, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct spectroscopic data for this specific molecule, this guide presents a predictive analysis based on data from closely related analogues. The methodologies and spectral interpretations are grounded in established principles of organic spectroscopy and data from published studies on similar 1,3,4-oxadiazole derivatives.

Predicted Spectroscopic Data

The following tables summarize the predicted Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) data for 2-Methyl-5-(4-nitrophenyl)-1,3,4-oxadiazole. These predictions are based on the analysis of structurally similar compounds.[1][2]

Predicted FTIR Spectral Data
Wavenumber (cm⁻¹)IntensityAssignment of Functional Group
~3100-3000MediumAromatic C-H stretch
~2950-2850WeakAliphatic C-H stretch (from CH₃)
~1610-1590StrongC=N stretch (oxadiazole ring)
~1530 & ~1350Strong, distinctAsymmetric and symmetric N-O stretch (NO₂)
~1480-1400MediumAromatic C=C stretch
~1250-1200MediumC-O-C stretch (oxadiazole ring)
~1100MediumC-N stretch
~860Strongp-disubstituted benzene C-H out-of-plane bend
Predicted ¹H NMR Spectral Data (Solvent: CDCl₃, 400 MHz)
Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~8.40Doublet2HAromatic protons ortho to the nitro group
~8.25Doublet2HAromatic protons meta to the nitro group
~2.65Singlet3HMethyl protons (-CH₃)
Predicted ¹³C NMR Spectral Data (Solvent: CDCl₃, 100 MHz)
Chemical Shift (δ, ppm)Assignment
~166C=N of oxadiazole ring (adjacent to methyl group)
~163C=N of oxadiazole ring (adjacent to nitrophenyl group)
~149Aromatic C-NO₂
~130Aromatic C-H (meta to nitro group)
~129Aromatic C attached to the oxadiazole ring
~124Aromatic C-H (ortho to nitro group)
~11Methyl carbon (-CH₃)

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic analysis of 2-Methyl-5-(4-nitrophenyl)-1,3,4-oxadiazole, adapted from established methods for similar compounds.[1][3]

Synthesis of 2-Methyl-5-(4-nitrophenyl)-1,3,4-oxadiazole

A common route for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles involves the cyclodehydration of an N-acylhydrazide.

Step 1: Synthesis of 4-Nitrobenzohydrazide

  • A mixture of methyl 4-nitrobenzoate (1 equivalent) and hydrazine hydrate (1.2 equivalents) in absolute ethanol is refluxed for 4-6 hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and dried to yield 4-nitrobenzohydrazide.

Step 2: Synthesis of N'-acetyl-4-nitrobenzohydrazide

  • 4-Nitrobenzohydrazide (1 equivalent) is dissolved in a suitable solvent like glacial acetic acid or pyridine.

  • Acetic anhydride or acetyl chloride (1.1 equivalents) is added dropwise while stirring in an ice bath.

  • The mixture is then stirred at room temperature for 2-4 hours.

  • The reaction mixture is poured into ice-cold water, and the resulting precipitate is filtered, washed with water, and recrystallized from ethanol.

Step 3: Cyclodehydration to form 2-Methyl-5-(4-nitrophenyl)-1,3,4-oxadiazole

  • N'-acetyl-4-nitrobenzohydrazide (1 equivalent) is treated with a dehydrating agent such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).

  • The mixture is heated at reflux for 2-4 hours.

  • After cooling, the reaction mixture is carefully poured onto crushed ice.

  • The solution is neutralized with a base (e.g., sodium bicarbonate solution).

  • The resulting solid is filtered, washed thoroughly with water, and purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate).

Spectroscopic Characterization

FTIR Spectroscopy:

  • A small amount of the dried sample is mixed with potassium bromide (KBr) powder.

  • The mixture is ground to a fine powder and pressed into a thin pellet.

  • The IR spectrum is recorded using an FTIR spectrometer, typically in the range of 4000-400 cm⁻¹.

NMR Spectroscopy:

  • Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • ¹H and ¹³C NMR spectra are recorded on an NMR spectrometer (e.g., 400 MHz for ¹H and 100 MHz for ¹³C).

  • Tetramethylsilane (TMS) is used as an internal standard.

Visualizations

Synthesis and Analysis Workflow

G cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis start Methyl 4-nitrobenzoate + Hydrazine Hydrate hydrazide 4-Nitrobenzohydrazide start->hydrazide Reflux in Ethanol acetyl_hydrazide N'-acetyl-4-nitrobenzohydrazide hydrazide->acetyl_hydrazide Acetylation oxadiazole 2-Methyl-5-(4-nitrophenyl)-1,3,4-oxadiazole acetyl_hydrazide->oxadiazole Cyclodehydration (POCl3) ftir FTIR Spectroscopy oxadiazole->ftir nmr NMR Spectroscopy (1H & 13C) oxadiazole->nmr

Caption: Synthetic and analytical workflow for 2-Methyl-5-(4-nitrophenyl)-1,3,4-oxadiazole.

Potential Biological Activities of 1,3,4-Oxadiazole Derivatives

G cluster_activities Potential Biological Activities cluster_targets Potential Molecular Targets oxadiazole 2-Methyl-5-(4-nitrophenyl)-1,3,4-oxadiazole (Parent Scaffold) antimicrobial Antimicrobial oxadiazole->antimicrobial Inhibition of microbial growth anti_inflammatory Anti-inflammatory oxadiazole->anti_inflammatory Modulation of inflammatory pathways anticancer Anticancer oxadiazole->anticancer Induction of apoptosis in cancer cells enzymes Enzymes antimicrobial->enzymes anti_inflammatory->enzymes anticancer->enzymes dna DNA anticancer->dna receptors Receptors

Caption: Conceptual overview of potential biological activities for 1,3,4-oxadiazole derivatives.[4][5][6][7]

Disclaimer: The spectroscopic data and experimental protocols provided in this guide are predictive and generalized based on available scientific literature for analogous compounds. For definitive characterization, experimental synthesis and analysis of 2-Methyl-5-(4-nitrophenyl)-1,3,4-oxadiazole are required.

References

An In-depth Technical Guide to the Crystal Structure and Molecular Geometry of 2-Methyl-5-(4-nitrophenyl)-1,3,4-oxadiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural and synthetic aspects of 2-Methyl-5-(4-nitrophenyl)-1,3,4-oxadiazole, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of specific crystallographic data for this exact molecule in public databases, this guide leverages data from a closely related analogue, 2-(Adamantan-1-yl)-5-(4-nitrophenyl)-1,3,4-oxadiazole, to infer the molecular geometry and crystal structure characteristics of the 4-nitrophenyl-1,3,4-oxadiazole core.

Molecular Identity

IdentifierValue
Chemical Name 2-Methyl-5-(4-nitrophenyl)-1,3,4-oxadiazole
CAS Number 22815-99-2[1]
Molecular Formula C₉H₇N₃O₃[1]
Molecular Weight 205.173 g/mol [1]
SMILES CC1=NN=C(O1)C2=CC=C(C=C2)--INVALID-LINK--=O[1]

Structural Analysis

While a dedicated single-crystal X-ray diffraction study for 2-Methyl-5-(4-nitrophenyl)-1,3,4-oxadiazole is not publicly available, the crystal structure of the analogous compound, 2-(Adamantan-1-yl)-5-(4-nitrophenyl)-1,3,4-oxadiazole, provides significant insight into the geometry of the core structure. The adamantyl group is a bulky, non-polar substituent, and its replacement with a smaller methyl group is not expected to significantly alter the fundamental bond lengths and angles of the 4-nitrophenyl-1,3,4-oxadiazole moiety.

Molecular Geometry

The molecular structure of 2-Methyl-5-(4-nitrophenyl)-1,3,4-oxadiazole consists of a central 1,3,4-oxadiazole ring, which is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms. This ring is substituted at the 2-position with a methyl group and at the 5-position with a 4-nitrophenyl group. The 1,3,4-oxadiazole ring is known to be a bioisostere for ester and amide functionalities, contributing to its prevalence in medicinal chemistry.

Molecular Structure of 2-Methyl-5-(4-nitrophenyl)-1,3,4-oxadiazole
Crystallographic Data (from Analogue)

The following crystallographic data are for 2-(Adamantan-1-yl)-5-(4-nitrophenyl)-1,3,4-oxadiazole and serve as a proxy for the target molecule's crystal system and unit cell parameters.

ParameterValue
Crystal System Monoclinic[2]
Space Group P2₁/m (Assumed from symmetry)
a (Å) 6.8502 (6)[2]
b (Å) 6.5705 (7)[2]
c (Å) 17.6761 (15)[2]
α (°) 90
β (°) 98.432 (8)[2]
γ (°) 90
Volume (ų) 786.99 (13)[2]
Z 2[2]
Selected Bond Lengths and Angles (from Analogue)

The bond lengths and angles of the 4-nitrophenyl-1,3,4-oxadiazole core are expected to be very similar to those in the adamantyl-substituted analogue.

BondLength (Å)AngleDegrees (°)
C-O (oxadiazole)~1.37O-C-N~108-110
C=N (oxadiazole)~1.30C-N-N~106-108
N-N (oxadiazole)~1.42C-O-C~105-107
C(oxadiazole)-C(phenyl)~1.47N-N-C(phenyl)~120-122
C-N (nitro)~1.48O-N-O~123-125
N=O (nitro)~1.22

Experimental Protocols

Synthesis of 2-Methyl-5-(4-nitrophenyl)-1,3,4-oxadiazole

The synthesis is a two-step process starting from 4-nitrobenzoic acid. The first step is the formation of the corresponding acid hydrazide, followed by cyclization with a suitable reagent to form the oxadiazole ring.

Step 1: Synthesis of 4-Nitrobenzohydrazide

  • Esterification: 4-Nitrobenzoic acid is first converted to its methyl or ethyl ester. A mixture of 4-nitrobenzoic acid (1 equivalent), methanol or ethanol (excess, as solvent), and a catalytic amount of concentrated sulfuric acid is refluxed for 4-6 hours. The reaction is monitored by thin-layer chromatography (TLC). After completion, the excess alcohol is removed under reduced pressure, and the residue is neutralized with a saturated sodium bicarbonate solution. The ester is then extracted with a suitable organic solvent (e.g., ethyl acetate), dried over anhydrous sodium sulfate, and concentrated.

  • Hydrazinolysis: The crude ester is dissolved in ethanol, and hydrazine hydrate (80% solution, 2-3 equivalents) is added.[3] The mixture is refluxed for 6-8 hours.[3] Upon cooling, the 4-nitrobenzohydrazide precipitates as a solid. The solid is collected by filtration, washed with cold ethanol, and dried.

Step 2: Synthesis of 2-Methyl-5-(4-nitrophenyl)-1,3,4-oxadiazole

  • Acylation: 4-Nitrobenzohydrazide (1 equivalent) is dissolved in a suitable solvent like pyridine or a mixture of acetic anhydride and acetic acid.

  • Cyclodehydration: Acetic anhydride (1.5-2 equivalents) is added dropwise to the solution at 0°C. The mixture is then allowed to warm to room temperature and subsequently heated to reflux for 2-4 hours. The reaction progress is monitored by TLC.

  • Work-up and Purification: After the reaction is complete, the mixture is cooled and poured into ice-cold water. The precipitated solid is collected by filtration, washed thoroughly with water to remove any unreacted starting materials and byproducts, and then with a dilute sodium bicarbonate solution. The crude product is dried and can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/chloroform mixture to yield the final product.

Synthesis_Workflow cluster_step1 Step 1: 4-Nitrobenzohydrazide Synthesis cluster_step2 Step 2: Oxadiazole Ring Formation start 4-Nitrobenzoic Acid ester Esterification (MeOH/H₂SO₄, Reflux) start->ester hydrazide Hydrazinolysis (Hydrazine Hydrate, EtOH, Reflux) ester->hydrazide product1 4-Nitrobenzohydrazide hydrazide->product1 acyl Acylation & Cyclodehydration (Acetic Anhydride, Reflux) product1->acyl workup Work-up (Precipitation in water) acyl->workup purify Purification (Recrystallization) workup->purify product2 2-Methyl-5-(4-nitrophenyl)- 1,3,4-oxadiazole purify->product2

General Synthetic Workflow

Biological Activity and Signaling Pathways

Currently, there is no specific information available in the searched scientific literature regarding the biological activity or associated signaling pathways for 2-Methyl-5-(4-nitrophenyl)-1,3,4-oxadiazole. However, the 1,3,4-oxadiazole scaffold is present in a variety of biologically active compounds with a wide range of therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer activities.[4] Further research is required to elucidate the specific biological profile of the title compound.

Conclusion

This technical guide has summarized the available structural and synthetic information for 2-Methyl-5-(4-nitrophenyl)-1,3,4-oxadiazole. While a dedicated crystallographic study is not yet available, data from a close analogue provides a strong basis for understanding its molecular geometry. A plausible and detailed synthetic protocol has been outlined based on established chemical literature. The lack of biological data highlights an opportunity for future research to explore the potential of this compound in drug discovery and development.

References

The Rising Therapeutic Potential of 2-Methyl-5-(4-nitrophenyl)-1,3,4-oxadiazole Derivatives: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – The scientific community is witnessing a surge of interest in the biological activities of 1,3,4-oxadiazole derivatives, with a particular focus on compounds such as 2-Methyl-5-(4-nitrophenyl)-1,3,4-oxadiazole and its analogues. These molecules are emerging as promising candidates in drug discovery, demonstrating a broad spectrum of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties. This technical guide provides an in-depth analysis of the current research, experimental methodologies, and known mechanisms of action for this versatile class of compounds.

The 1,3,4-oxadiazole core is a five-membered heterocyclic ring containing one oxygen and two nitrogen atoms, a scaffold that imparts favorable physicochemical and pharmacokinetic properties.[1][2] The presence of the 4-nitrophenyl group, in particular, has been associated with enhanced biological efficacy in several studies. This guide will synthesize findings from recent scientific literature to offer a comprehensive resource for researchers, scientists, and professionals in drug development.

Anticancer Activity: A Multi-Faceted Approach to Combatting Malignancy

Derivatives of 2-Methyl-5-(4-nitrophenyl)-1,3,4-oxadiazole have demonstrated significant cytotoxic effects against various cancer cell lines. The proposed mechanisms of action are diverse, highlighting the potential of these compounds to target multiple pathways involved in tumorigenesis.

One of the key mechanisms involves the inhibition of crucial enzymes necessary for cancer cell proliferation, such as thymidylate synthase.[3] Furthermore, studies have implicated the modulation of major signaling pathways, including the EGFR, PI3K/Akt/mTOR, and NF-κB pathways.[4][5][6] Inhibition of these pathways can lead to cell cycle arrest and the induction of apoptosis.

Quantitative Anticancer Data

The following table summarizes the cytotoxic activity of various 1,3,4-oxadiazole derivatives, including those with a nitrophenyl moiety, against different cancer cell lines. The data is presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro).

Compound IDDerivative StructureCancer Cell LineIC50 (µM)Reference
1 2-((2-(2-methyl-5-nitro-1H-imidazol-1-yl) ethyl)thio)-5-(2-nitrophenyl)-1,3,4-oxadiazoleMCF-7 (Breast)0.7 ± 0.2[3]
SGC-7901 (Stomach)30.0 ± 1.2[3]
HepG2 (Liver)18.3 ± 1.4[3]
2 Thiazolidinedione incorporated 1,3,4-oxadiazole derivative--[6]
3 Quinoline incorporated 1,3,4-oxadiazole--[6]

Antimicrobial Activity: A New Frontier in the Fight Against Drug Resistance

The emergence of multidrug-resistant pathogens presents a formidable challenge to global health. 1,3,4-oxadiazole derivatives have shown promising activity against a range of bacterial and fungal strains.[7][8] Their mode of action is believed to involve the disruption of essential cellular processes in microorganisms, such as the inhibition of enzymes like peptide deformylase and the interference with biofilm formation.[1][9]

Quantitative Antimicrobial Data

The antimicrobial efficacy of 1,3,4-oxadiazole derivatives is typically quantified by the Minimum Inhibitory Concentration (MIC) and the diameter of the zone of inhibition in agar diffusion assays.

Compound ClassTest OrganismMIC (µg/mL)Zone of Inhibition (mm)Reference
1,3,4-Oxadiazole DerivativesStaphylococcus aureus4 - 32Not Specified[9]
Escherichia coliNot SpecifiedNot Specified[10]
Pseudomonas aeruginosaNot SpecifiedNot Specified[10]
Candida albicansNot SpecifiedNot Specified[11]

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of numerous diseases. 1,3,4-oxadiazole derivatives have been investigated for their ability to mitigate the inflammatory response.[12] A key mechanism appears to be the inhibition of pro-inflammatory signaling pathways, such as the NF-κB pathway, which leads to a reduction in the production of inflammatory mediators like nitric oxide (NO) and prostaglandins.[2][13]

Quantitative Anti-inflammatory Data

The anti-inflammatory potential is often assessed using the carrageenan-induced paw edema model in rodents, where the percentage of edema inhibition is a key parameter.

Compound ClassAnimal ModelDoseEdema Inhibition (%)Reference
2,5-disubstituted-1,3,4-oxadiazolesRat100 mg/kg32.5 - 60[13]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the standard protocols used to assess the biological activities of 2-Methyl-5-(4-nitrophenyl)-1,3,4-oxadiazole derivatives.

Synthesis of 2-Methyl-5-(4-nitrophenyl)-1,3,4-oxadiazole

A common synthetic route for 2,5-disubstituted-1,3,4-oxadiazoles involves the cyclization of a diacylhydrazine or the reaction of an acid hydrazide with a dehydrating agent.[10][14] For the synthesis of the title compound, 4-nitrobenzoyl hydrazide would be reacted with a suitable acetylating agent followed by cyclodehydration. A plausible method is the reaction of 1-acetyl-2-(4-nitrobenzoyl) hydrazine with a dehydrating agent like phosphorus oxychloride or perchloric acid in acetic anhydride.[14]

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[15]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.[16][17]

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).[18]

  • MTT Addition: MTT solution is added to each well, and the plate is incubated for 2-4 hours to allow for the formation of formazan crystals by viable cells.[17][18]

  • Solubilization: The formazan crystals are dissolved in a suitable solvent, such as DMSO or an SDS/HCl mixture.[17][18]

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.[17]

Agar Well Diffusion Method for Antimicrobial Screening

This method is widely used to assess the antimicrobial activity of chemical compounds.[19][20]

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared.

  • Plate Inoculation: The surface of an agar plate is uniformly inoculated with the microbial suspension.[19]

  • Well Preparation: Wells of a specific diameter are cut into the agar.[19][20]

  • Compound Application: A defined volume of the test compound solution at various concentrations is added to the wells.[10]

  • Incubation: The plates are incubated under appropriate conditions for the test microorganism.

  • Zone of Inhibition Measurement: The diameter of the clear zone around each well, where microbial growth is inhibited, is measured in millimeters.[10]

Carrageenan-Induced Paw Edema Assay for Anti-inflammatory Activity

This in vivo model is a standard for screening acute anti-inflammatory activity.[21][22]

  • Animal Acclimatization: Rodents (typically rats) are acclimatized to the laboratory conditions.

  • Compound Administration: The test compound is administered to the animals, usually orally or intraperitoneally, at a specific time before the induction of inflammation.[21]

  • Induction of Edema: A solution of carrageenan is injected into the subplantar region of the rat's hind paw to induce localized inflammation.[21][23]

  • Paw Volume Measurement: The volume of the paw is measured at regular intervals after carrageenan injection using a plethysmometer.[23][24]

  • Calculation of Edema Inhibition: The percentage of inhibition of paw edema is calculated by comparing the increase in paw volume in the treated group with that of the control group.[21]

Signaling Pathways and Mechanisms of Action

Understanding the molecular pathways through which these compounds exert their effects is paramount for rational drug design.

Anticancer Signaling Pathway

The anticancer activity of 1,3,4-oxadiazole derivatives is often attributed to their ability to interfere with key signaling cascades that regulate cell survival, proliferation, and apoptosis. The PI3K/Akt/mTOR pathway is a central regulator of cell growth, and its inhibition by oxadiazole derivatives can lead to apoptosis.[4][5]

anticancer_pathway Oxadiazole 2-Methyl-5-(4-nitrophenyl) -1,3,4-oxadiazole Derivative EGFR EGFR Oxadiazole->EGFR Inhibits PI3K PI3K Oxadiazole->PI3K Inhibits EGFR->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation

Proposed anticancer signaling pathway for 1,3,4-oxadiazole derivatives.
Anti-inflammatory Signaling Pathway

The anti-inflammatory effects of these compounds are linked to the downregulation of inflammatory pathways. The NF-κB signaling cascade is a critical player in inflammation, and its inhibition by 1,3,4-oxadiazole derivatives can suppress the expression of pro-inflammatory genes.[2][13]

anti_inflammatory_pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) TLR4 TLR4 Inflammatory_Stimuli->TLR4 NFkB_Inhibitor IκB TLR4->NFkB_Inhibitor Leads to degradation NFkB NF-κB NFkB_Inhibitor->NFkB Inhibits Pro_inflammatory_Genes Pro-inflammatory Gene Expression (e.g., COX-2, iNOS) NFkB->Pro_inflammatory_Genes Activates Oxadiazole 2-Methyl-5-(4-nitrophenyl) -1,3,4-oxadiazole Derivative Oxadiazole->NFkB Inhibits

Proposed anti-inflammatory signaling pathway for 1,3,4-oxadiazole derivatives.
General Experimental Workflow

The investigation of novel 1,3,4-oxadiazole derivatives typically follows a structured workflow from synthesis to biological evaluation.

experimental_workflow Synthesis Synthesis of 1,3,4-Oxadiazole Derivatives Purification Purification & Characterization (e.g., NMR, MS) Synthesis->Purification Biological_Screening Biological Screening Purification->Biological_Screening Anticancer Anticancer Assays (MTT, etc.) Biological_Screening->Anticancer Antimicrobial Antimicrobial Assays (Agar Diffusion, MIC) Biological_Screening->Antimicrobial Anti_inflammatory Anti-inflammatory Assays (Paw Edema) Biological_Screening->Anti_inflammatory Mechanism Mechanism of Action Studies Anticancer->Mechanism Antimicrobial->Mechanism Anti_inflammatory->Mechanism Lead_Optimization Lead Optimization Mechanism->Lead_Optimization

General experimental workflow for investigating 1,3,4-oxadiazole derivatives.

Conclusion and Future Directions

The body of evidence strongly suggests that 2-Methyl-5-(4-nitrophenyl)-1,3,4-oxadiazole derivatives represent a promising scaffold for the development of novel therapeutic agents. Their diverse biological activities, coupled with their synthetic tractability, make them attractive candidates for further investigation. Future research should focus on elucidating the precise molecular targets and detailed mechanisms of action for specific derivatives. Structure-activity relationship (SAR) studies will be instrumental in optimizing the potency and selectivity of these compounds, paving the way for the development of next-generation drugs with improved efficacy and safety profiles. The continued exploration of this chemical space holds significant promise for addressing unmet medical needs in oncology, infectious diseases, and inflammatory disorders.

References

The Ascendant Therapeutic Trajectory of 1,3,4-Oxadiazoles: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide detailing the burgeoning therapeutic applications of 1,3,4-oxadiazole compounds has been compiled for researchers, scientists, and drug development professionals. This whitepaper elucidates the diverse pharmacological activities of this heterocyclic scaffold, presenting quantitative data, detailed experimental protocols, and visual representations of key biological pathways to accelerate innovation in medicinal chemistry.

The 1,3,4-oxadiazole nucleus, a five-membered aromatic ring containing one oxygen and two nitrogen atoms, has emerged as a "privileged structure" in drug discovery. Its unique physicochemical properties, including metabolic stability and the ability to participate in hydrogen bonding, have rendered it a versatile scaffold for the development of novel therapeutic agents across a wide spectrum of diseases. This guide provides an in-depth exploration of the significant anticancer, antimicrobial, anti-inflammatory, and neurological activities exhibited by 1,3,4-oxadiazole derivatives.

Anticancer Potential: A Multi-pronged Attack on Malignancy

1,3,4-oxadiazole derivatives have demonstrated potent cytotoxic and antiproliferative activities against a range of cancer cell lines. Their mechanisms of action are diverse and target key pathways involved in tumor progression.

A notable mechanism involves the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory responses and cell survival.[1][2] Certain 1,3,4-oxadiazole compounds have been shown to suppress the phosphorylation of IκB and the p65 subunit of NF-κB, thereby preventing its translocation to the nucleus and the subsequent transcription of pro-survival genes.[1] This disruption of NF-κB signaling can induce apoptosis in cancer cells.

NF_kB_Inhibition Oxadiazole Oxadiazole IKK IKK Oxadiazole->IKK Inhibition p-IκBα p-IκBα IKK->p-IκBα Phosphorylation Ubiquitination & Degradation Ubiquitination & Degradation p-IκBα->Ubiquitination & Degradation IκBα IκBα NF-κB (p50/p65) NF-κB (p50/p65) IκBα->NF-κB (p50/p65) Sequesters in cytoplasm Nuclear Translocation Nuclear Translocation NF-κB (p50/p65)->Nuclear Translocation Ubiquitination & Degradation->NF-κB (p50/p65) Releases Gene Transcription Gene Transcription Nuclear Translocation->Gene Transcription Induces

Furthermore, these compounds have been identified as inhibitors of crucial enzymes implicated in cancer, such as histone deacetylases (HDACs), telomerase, and topoisomerases.[3][4]

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
2-(3-chlorobenzo[b]thiophen-2-yl)-5-(3-methoxyphenyl)-1,3,4-oxadiazoleHCCLM327.5[1]
2-(2,3-Dihydrobenzo[b][3][5]dioxin-6-yl)-5-(2-methylbenzylthio)-1,3,4-oxadiazole-1.27 ± 0.05 (Telomerase inhibition)[6]
N-(2-Aminophenyl)-4-((5-(naphthalen-1-ylmethyl)-1,3,4-oxadiazol-2-yl)-methyl)benzamide-HDAC inhibitor[6]
2-amino-N-((5-phenyl-1,3,4-oxadiazol-2-yl) methyl) propenamideMCF-7, MDA-MB-231-[6]
5-bromo-1-((4-chlorophenyl)((5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-yl)amino)methyl) indoline-2,3-dioneHT-290.78[7]
5-bromo-1-((4-chlorophenyl)((5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-yl)amino)methyl) indoline-2,3-dioneHepG20.26[7]

Broad-Spectrum Antimicrobial Efficacy

The 1,3,4-oxadiazole scaffold is a cornerstone in the development of novel antimicrobial agents, exhibiting activity against a wide range of pathogenic bacteria and fungi.

Antibacterial Activity

Derivatives incorporating the 1,3,4-oxadiazole ring have shown significant promise in combating bacterial infections, including those caused by drug-resistant strains.

Compound/DerivativeBacterial StrainMIC (µg/mL)Reference
Fluoroquinolone hybridsS. aureus1-2[5]
Fluoroquinolone hybridsMRSA0.25-1[5]
2-acylamino derivativesB. subtilis0.78[5]
Naphthofuran derivativesP. aeruginosa0.2[5]
OZE-IS. aureus4-16[8]
OZE-IIS. aureus4-16[8]
OZE-IIIS. aureus8-32[8]
4a, 4b, 4cMRSA62[9]
Antifungal Activity

1,3,4-oxadiazoles have also demonstrated potent antifungal properties, with some derivatives showing efficacy comparable or superior to existing antifungal drugs.

Compound/DerivativeFungal StrainMIC (µg/mL)Reference
LMM5Candida albicans32[10]
LMM11Candida albicans32[10]
LMM6Candida albicans8-32[11][12]
Pyridin-4-yl derivatives (45a, 45b)-≤ 0.125 (MIC80)[5]
Nitro-substituted derivatives (50a-c)Candida strains0.78-3.12 (MIC50)[5]
Analogs 3g, 3i, 3mC. albicans, C. glabrata, C. tropicalis200
Antitubercular Activity

The emergence of multidrug-resistant tuberculosis necessitates the development of new therapeutic agents. 1,3,4-oxadiazole derivatives have shown promising activity against Mycobacterium tuberculosis.

Compound/DerivativeMycobacterium StrainMIC (µg/mL)Reference
Pyridin-4-yl derivatives (40a-c)M. tuberculosis3.90[5]
S-substituted 1,3,4-oxadiazole-2-thiols (32a-h, 33a-d)M. tuberculosis My 331/880.03 µM[5]
Hydrazide derivatives (1k, 1l)M. tuberculosis H37Rv8[13]
Hydrazide derivatives (1k, 1l)Pyrazinamide-resistant strain4[13]
Compound 8jM. tuberculosis H37Rv0.6[14]
Compound 8jPre-extensively drug-resistant isolate2[14]
Compound 5dM. smegmatis25 µM[15]

Antiviral Activity

Several 1,3,4-oxadiazole derivatives have been investigated for their antiviral properties, showing activity against a variety of viruses.

Compound/DerivativeVirusEC50/IC50Reference
Aminothiazole substituent derivativesHSV-1, HSV-2IC50 = 2 µmol/L[5]
Phenyl hydrazonoyl group derivative (67)Vaccinia, HSV-1, Vesicular stomatitis, Coxsackie B4IC50 = 4 µmol/L[5]
6-Azauracil derivative (68)VZV TK-EC50 = 49.67 µM[5]
1-phenyl-5-amine-4-pyrazole sulphide derivatives (40a-f)Tobacco mosaic virus (TMV)EC50 = 11.9-16.5 µg/mL[16]
Coumarin derivatives (H6, Y5)Tobacco mosaic virus (TMV)EC50 = 180.7-218.6 µg/mL[17]

Anti-inflammatory Effects: Targeting Key Mediators

1,3,4-oxadiazoles have demonstrated significant anti-inflammatory activity, primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a key player in the inflammatory cascade.

COX2_Inhibition Arachidonic Acid Arachidonic Acid COX-2 Enzyme COX-2 Enzyme Arachidonic Acid->COX-2 Enzyme Prostaglandins Prostaglandins COX-2 Enzyme->Prostaglandins Conversion Inflammation & Pain Inflammation & Pain Prostaglandins->Inflammation & Pain Mediates 1,3,4-Oxadiazole 1,3,4-Oxadiazole 1,3,4-Oxadiazole->COX-2 Enzyme Inhibition

Compound/DerivativeEnzymeIC50 (µM)Reference
Compound 10COX-10.140 ± 2.38[16]
Compound 10COX-20.007 ± 0.11[16]
Oxime hybrid 6dCOX-11.10-0.94[18][19]
Oxime hybrid 7hCOX-22.30-5.00[18][19]
Pyrrolo[3,4-d]pyridazinone derivative 11cCOX-20.04[20]

Neurological and Metabolic Disorders

The therapeutic potential of 1,3,4-oxadiazoles extends to the central nervous system and metabolic diseases.

Anticonvulsant Activity

Certain derivatives have shown promising anticonvulsant effects in preclinical models, suggesting their potential in the treatment of epilepsy.

Compound/DerivativeTest ModelED50 (mg/kg)Reference
6-((5-(pentylthio)-1,3,4-oxadiazol-2-yl)methoxy)-3,4-dihydroquinolin-2(1H)-one (5b)MES8.9[8]
6-((5-(pentylthio)-1,3,4-oxadiazol-2-yl)methoxy)-3,4-dihydroquinolin-2(1H)-one (5b)scPTZ10.2[8]
Antidepressant Activity

Some 1,3,4-oxadiazole compounds have exhibited antidepressant-like effects in animal models.

Compound/DerivativeTest ModelActivityReference
N-(3-((5-((4-chlorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methoxy)phenyl)acetamide (10g)Forced Swim TestDID = 58.93%[1]
4,4'-(1,3,4-oxadiazole-2,5-diyl)diphenol (8)Forced Swim & Tail SuspensionModerate Activity[21]
3-(5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-yl) phenol (3)Forced Swim & Tail SuspensionModerate Activity[21]
Antidiabetic Activity

Derivatives of 1,3,4-oxadiazole have been explored for their potential to manage diabetes, primarily through the inhibition of α-amylase and α-glucosidase, enzymes involved in carbohydrate digestion.

Compound/DerivativeEnzymeIC50 (µg/mL)Reference
2-thione derivative 5gα-amylase13.09±0.06[2]
2-thione derivative 5aα-glucosidase12.27 ± 0.41[2]
Azaspirocyclesα-amylase40.00-80.00[22]
Azaspirocyclesα-glucosidase46.01-81.65[22]
1,3,4-oxadiazolyl sulphide derivative 1α-glucosidase126.84 µM[23]
1,3,4-oxadiazolyl sulphide derivative 1α-amylase129.72 µM[23]

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in this guide.

General Synthesis of 2,5-Disubstituted-1,3,4-Oxadiazoles

A common route for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles involves the cyclodehydration of N,N'-diacylhydrazines. A mixture of an acid hydrazide and a carboxylic acid is typically refluxed in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃).[3][21][24] Alternatively, microwave-assisted synthesis offers a rapid and efficient solvent-free method.[24]

Synthesis_2_5_disubstituted Acid Hydrazide Acid Hydrazide Heat/Microwave Heat/Microwave Acid Hydrazide->Heat/Microwave Carboxylic Acid Carboxylic Acid Carboxylic Acid->Heat/Microwave Dehydrating Agent (e.g., POCl3) Dehydrating Agent (e.g., POCl3) Dehydrating Agent (e.g., POCl3)->Heat/Microwave 2,5-Disubstituted-1,3,4-oxadiazole 2,5-Disubstituted-1,3,4-oxadiazole Heat/Microwave->2,5-Disubstituted-1,3,4-oxadiazole Cyclodehydration

General Synthesis of 5-Substituted-1,3,4-oxadiazole-2-thiols

These compounds are typically synthesized by reacting an acid hydrazide with carbon disulfide in the presence of a base like potassium hydroxide, followed by acidification.[5][10]

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[6][7][24]

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader. The intensity of the color is proportional to the number of viable cells.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

  • Serial Dilution: Prepare serial dilutions of the test compound in a 96-well microtiter plate containing broth medium.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plate under appropriate conditions for the microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Forced Swim Test (Antidepressant Activity)

This behavioral test is used to assess antidepressant-like activity in rodents.[1][3][21]

  • Acclimatization: Acclimate the animals to the testing room.

  • Drug Administration: Administer the test compound or vehicle to the animals.

  • Test Procedure: Place the animal in a cylinder of water from which it cannot escape.

  • Observation: Record the duration of immobility during a set period of the test. A decrease in the duration of immobility is indicative of an antidepressant-like effect.

Conclusion

The 1,3,4-oxadiazole scaffold continues to be a highly fruitful area of research in medicinal chemistry. The diverse and potent biological activities demonstrated by its derivatives underscore their potential as lead compounds for the development of new drugs targeting a wide array of diseases. This technical guide provides a solid foundation for researchers to build upon, offering valuable data and methodologies to guide future drug discovery and development efforts centered on this remarkable heterocyclic core.

References

Physical properties including melting point and solubility of 2-Methyl-5-(4-nitrophenyl)-1,3,4-oxadiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 2-Methyl-5-(4-nitrophenyl)-1,3,4-oxadiazole, a heterocyclic compound of interest in medicinal chemistry and materials science. This document collates available data on its melting point and solubility, details the experimental protocols for their determination, and presents a typical synthetic pathway.

Core Physical Properties

Quantitative data for the specific physical properties of 2-Methyl-5-(4-nitrophenyl)-1,3,4-oxadiazole (CAS Number: 22815-99-2; Molecular Formula: C₉H₇N₃O₃) is not consistently reported in publicly available chemical databases[1][2][3][4]. However, based on the analysis of related structures and general principles of physical chemistry, a qualitative assessment and comparison with analogues can be made.

Data Summary
PropertyValueRemarks
Melting Point Not availableData for this specific compound is not readily found in surveyed databases. However, related 2-alkyl-5-(4-nitrophenyl)-1,3,4-oxadiazoles with longer alkyl chains, such as the 2-hexyl and 2-pentadecyl derivatives, have reported melting points, suggesting the methyl derivative will also have a distinct melting point.
Solubility The presence of the aromatic nitro group and the oxadiazole ring suggests low solubility in water. Aryl-substituted oxadiazoles generally exhibit significantly lower aqueous solubility[5]. It is expected to be soluble in common organic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), which are often used for similar heterocyclic compounds.

Experimental Protocols

Detailed experimental methodologies are crucial for the accurate determination and verification of the physical properties of chemical compounds. The following sections describe standard protocols for measuring melting point and solubility.

Melting Point Determination

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. It is a key indicator of purity, with pure crystalline compounds typically exhibiting a sharp melting range.

Capillary Method:

  • Sample Preparation: A small amount of the finely powdered, dry sample of 2-Methyl-5-(4-nitrophenyl)-1,3,4-oxadiazole is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm[6].

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which can be an oil bath (Thiele tube) or a metal block heater[7]. The capillary is positioned adjacent to a calibrated thermometer or a temperature sensor.

  • Heating: The apparatus is heated slowly, at a rate of approximately 1-2 °C per minute, as the temperature approaches the expected melting point[8].

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is reported as the melting point[8][9].

Solubility Determination

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. The solubility of a compound is typically determined by adding a measured amount of the solute to a measured volume of the solvent at a specific temperature.

Qualitative Solubility Testing:

  • Solvent Selection: A range of standard laboratory solvents should be used, including water, 5% aqueous HCl, 5% aqueous NaHCO₃, 5% aqueous NaOH, and organic solvents such as ethanol, acetone, and diethyl ether[10][11][12].

  • Procedure: A small, measured amount of 2-Methyl-5-(4-nitrophenyl)-1,3,4-oxadiazole (e.g., 10 mg) is placed in a test tube[10].

  • A small volume of the chosen solvent (e.g., 0.5 mL) is added, and the mixture is vigorously agitated or vortexed for a set period (e.g., 1-2 minutes) at a controlled temperature[10][13].

  • Observation: The sample is visually inspected for the disappearance of the solid material. If the solid dissolves completely, the compound is considered soluble. If it remains undissolved, it is classified as insoluble.

Synthetic Pathway and Experimental Workflow

The synthesis of 2,5-disubstituted-1,3,4-oxadiazoles, such as 2-Methyl-5-(4-nitrophenyl)-1,3,4-oxadiazole, is a well-established process in organic chemistry. A common and effective method involves the cyclization of an acyl hydrazide. The following diagrams illustrate a typical synthetic route and the general laboratory workflow for determining physical properties.

G General Synthesis of 2,5-Disubstituted-1,3,4-Oxadiazoles A Carboxylic Acid (R-COOH) B Acid Hydrazide (R-CONHNH2) A->B Hydrazine Hydrate C N,N'-Diacylhydrazine (R-CONHNH-COR') B->C Acylating Agent (R'COCl or (R'CO)2O) D 2,5-Disubstituted-1,3,4-Oxadiazole C->D Dehydrating Agent (e.g., POCl3, H2SO4)

A common synthetic route to 1,3,4-oxadiazoles.

G Workflow for Physical Property Determination cluster_0 Melting Point Determination cluster_1 Solubility Assessment A Sample Preparation (Dry & Powder) B Capillary Loading A->B C Heating & Observation B->C D Record Melting Range C->D I Data Analysis & Reporting D->I E Weigh Sample F Add Solvent E->F G Agitate at Constant Temp F->G H Observe & Classify G->H H->I

Laboratory workflow for physical characterization.

References

The 1,3,4-Oxadiazole Scaffold: A Comprehensive Technical Guide on its Discovery and Significance in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,3,4-oxadiazole is a five-membered heterocyclic ring containing one oxygen and two nitrogen atoms. This scaffold has emerged as a "privileged structure" in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1][2] Its unique physicochemical properties, including its ability to act as a bioisostere for amide and ester groups, contribute to its prevalence in modern drug discovery.[3] This technical guide provides an in-depth exploration of the discovery, synthesis, and biological significance of the 1,3,4-oxadiazole core, with a focus on key experimental methodologies and the signaling pathways of prominent drugs incorporating this scaffold.

Discovery and Historical Background

The parent unsubstituted 1,3,4-oxadiazole was first synthesized in 1965 by C. Ainsworth through the thermolysis of N,N'-diformylhydrazine.[1] This initial preparation laid the groundwork for the exploration of its derivatives. Early investigations into monosubstituted 1,3,4-oxadiazoles were reported in 1955 by two independent laboratories.[4] Over the subsequent decades, the versatility of the 1,3,4-oxadiazole ring in various applications, from materials science to agriculture, became increasingly apparent.[1] However, it is in the realm of medicinal chemistry where this scaffold has had the most profound impact, leading to the development of numerous therapeutic agents.[2]

Synthetic Methodologies and Experimental Protocols

The synthesis of 2,5-disubstituted-1,3,4-oxadiazoles is most commonly achieved through the cyclodehydration of N,N'-diacylhydrazines. This transformation can be effected by a variety of dehydrating agents, with phosphorus oxychloride (POCl₃) being one of the most frequently employed.[1][3]

General Experimental Protocol for the Synthesis of 2,5-Disubstituted-1,3,4-Oxadiazoles

This protocol describes a general procedure for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles via the cyclodehydration of the corresponding N,N'-diacylhydrazine intermediate using phosphorus oxychloride.

Step 1: Synthesis of N,N'-Diacylhydrazine Intermediate

  • To a solution of an appropriate acid hydrazide (1.0 eq) in a suitable solvent (e.g., pyridine, dichloromethane), add the desired acyl chloride (1.1 eq) dropwise at 0 °C.

  • Allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water to precipitate the N,N'-diacylhydrazine.

  • Filter the solid, wash with cold water, and dry under vacuum. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Step 2: Cyclodehydration to form the 1,3,4-Oxadiazole Ring

  • Add the N,N'-diacylhydrazine (1.0 eq) to an excess of phosphorus oxychloride (POCl₃) (5-10 eq).

  • Heat the mixture to reflux (typically 80-110 °C) for 4-8 hours. The reaction should be monitored by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring.

  • Neutralize the acidic solution with a saturated solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 7-8.

  • The resulting precipitate, the 2,5-disubstituted-1,3,4-oxadiazole, is collected by filtration.

  • Wash the solid with water and dry it.

  • Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol, methanol, or a solvent mixture) to afford the pure 2,5-disubstituted-1,3,4-oxadiazole.[1][3]

Alternative Synthetic Routes

While the cyclodehydration of diacylhydrazines is a cornerstone of 1,3,4-oxadiazole synthesis, several other effective methods have been developed. These include the oxidative cyclization of N-acylhydrazones, the reaction of acid hydrazides with orthoesters, and one-pot syntheses from carboxylic acids and acid hydrazides.[2] More contemporary methods also utilize microwave irradiation to accelerate the reaction and improve yields.[1]

Data Presentation: Physicochemical and Spectroscopic Properties

The following tables summarize key quantitative data for the parent 1,3,4-oxadiazole and a representative derivative, 2,5-diphenyl-1,3,4-oxadiazole.

PropertyValueReference
Molecular FormulaC₂H₂N₂O[5]
Molecular Weight70.05 g/mol [5]
Boiling Point150 °C[4]
Physical StateLiquid[5]

Table 1: Physical Properties of Unsubstituted 1,3,4-Oxadiazole

PropertyValueReference
Molecular FormulaC₁₄H₁₀N₂O[6]
Molecular Weight222.25 g/mol [6]
Melting Point137-141 °C
AppearanceWhite to off-white crystalline powder

Table 2: Physical Properties of 2,5-Diphenyl-1,3,4-oxadiazole

Spectral DataCharacteristic PeaksReference
IR (KBr, cm⁻¹) ~3100 (C-H aromatic), 1615 (C=N), 1550 (C=C), 1020 (C-O-C)[7]
¹H NMR (CDCl₃, δ ppm) 8.15-8.25 (m, 4H, ortho-protons of phenyl rings), 7.50-7.60 (m, 6H, meta- and para-protons of phenyl rings)[7]
¹³C NMR (CDCl₃, δ ppm) 164.5 (C2 and C5 of oxadiazole), 131.9 (para-carbon of phenyl), 129.3 (meta-carbon of phenyl), 127.0 (ortho-carbon of phenyl), 124.2 (ipso-carbon of phenyl)[7]

Table 3: Spectroscopic Data for 2,5-Diphenyl-1,3,4-oxadiazole

Visualization of Signaling Pathways and Workflows

The biological activity of many 1,3,4-oxadiazole-containing drugs stems from their interaction with specific cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate the mechanisms of action for two prominent examples.

Raltegravir: An HIV Integrase Inhibitor

Raltegravir is an antiretroviral drug used in the treatment of HIV infection. It functions by inhibiting the viral enzyme integrase, which is essential for the integration of viral DNA into the host cell's genome.

HIV_Replication_Cycle cluster_host_cell Host Cell (CD4+ T-cell) cluster_nucleus Nucleus HIV_RNA Viral RNA Viral_DNA Viral DNA HIV_RNA->Viral_DNA Reverse Transcription Integrated_DNA Integrated Proviral DNA Viral_DNA->Integrated_DNA Integration (Integrase) Viral_Proteins New Viral Proteins Integrated_DNA->Viral_Proteins Transcription & Translation New_HIV New HIV Virion Viral_Proteins->New_HIV Assembly & Budding HIV_Virion HIV Virion HIV_Virion->HIV_RNA Entry & Uncoating Raltegravir Raltegravir (1,3,4-Oxadiazole containing) Raltegravir->Inhibition Inhibition->Viral_DNA Inhibits Integrase

Raltegravir's mechanism of action in the HIV life cycle.
Zibotentan: An Endothelin-A Receptor Antagonist

Zibotentan is an investigational anti-cancer agent that acts as a selective antagonist of the endothelin-A (ETA) receptor. The ETA receptor is a G-protein coupled receptor (GPCR) that, upon activation by endothelin-1 (ET-1), initiates a signaling cascade leading to cell proliferation and survival.

Endothelin_A_Signaling ET1 Endothelin-1 (ET-1) ETAR Endothelin-A Receptor (GPCR) ET1->ETAR Binds Gq Gαq ETAR->Gq Activates Zibotentan Zibotentan (1,3,4-Oxadiazole containing) Zibotentan->ETAR Blocks PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ (intracellular) ER->Ca2 Releases Ca2->PKC Activates Proliferation Cell Proliferation & Survival PKC->Proliferation Leads to

Zibotentan's antagonism of the Endothelin-A receptor pathway.

Conclusion

The 1,3,4-oxadiazole scaffold has firmly established its importance in the landscape of medicinal chemistry. Its discovery and the subsequent development of diverse synthetic routes have provided chemists with a versatile building block for the creation of novel therapeutic agents. The examples of Raltegravir and Zibotentan highlight the ability of 1,3,4-oxadiazole-containing molecules to interact with critical biological targets and modulate disease-related signaling pathways. As our understanding of molecular biology deepens, the rational design of new drugs incorporating this privileged scaffold will undoubtedly continue to yield innovative treatments for a wide range of human diseases.

References

Methodological & Application

Synthetic Strategies for 2,5-Disubstituted 1,3,4-Oxadiazoles: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,3,4-oxadiazole scaffold is a privileged five-membered heterocycle integral to the development of new therapeutic agents and functional materials. Its derivatives are known to exhibit a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] The 2,5-disubstitution pattern on the 1,3,4-oxadiazole ring allows for fine-tuning of its physicochemical and pharmacological properties, making it a versatile building block in medicinal chemistry.[3][5] This document provides an overview of prominent synthetic methods for 2,5-disubstituted 1,3,4-oxadiazoles, complete with detailed experimental protocols and comparative data to aid in the selection of the most suitable method for a given application.

Application Notes

The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles can be broadly categorized into several effective strategies, each with its own set of advantages and limitations. Key approaches include the cyclodehydration of diacylhydrazines, oxidative cyclization of acylhydrazones, and various one-pot methodologies.

1. Cyclodehydration of Diacylhydrazines: This is a classic and widely employed method. It typically involves the reaction of an acylhydrazide with a carboxylic acid or its derivative (such as an acid chloride or ester) to form a 1,2-diacylhydrazine intermediate, which is then cyclized using a dehydrating agent.[1][6] Common dehydrating agents include phosphorus oxychloride (POCl₃), sulfuric acid (H₂SO₄), and phosphorus pentoxide (P₂O₅).[1] This method is versatile and can be used to synthesize a wide range of symmetrically and asymmetrically substituted oxadiazoles.

2. Oxidative Cyclization of Acylhydrazones: This approach involves the condensation of an acylhydrazide with an aldehyde to form an N-acylhydrazone, which is subsequently cyclized under oxidative conditions.[2][7] A variety of oxidizing agents can be employed, such as iodine, lead tetraacetate, and potassium permanganate.[8] Greener alternatives to this method have been developed, utilizing techniques like microwave-assisted synthesis or solvent-free grinding with catalytic iodine, which offer advantages in terms of reduced reaction times and environmental impact.[8][9][10][11]

3. One-Pot Synthesis-Functionalization Strategies: Modern synthetic chemistry has seen a rise in one-pot procedures that combine multiple reaction steps without the isolation of intermediates, leading to increased efficiency. A notable one-pot method for 2,5-disubstituted 1,3,4-oxadiazoles involves the reaction of a carboxylic acid with N-isocyaniminotriphenylphosphorane (NIITP) to form a monosubstituted oxadiazole in situ, followed by a copper-catalyzed C-H arylation with an aryl iodide.[12][13] This approach is particularly useful for the late-stage functionalization of complex molecules.[12] Another one-pot method utilizes the copper-catalyzed dual oxidation of arylacetic acids and hydrazides.[6][14]

4. Microwave-Assisted Synthesis: The application of microwave irradiation has been shown to significantly accelerate the synthesis of 1,3,4-oxadiazoles, often leading to higher yields and cleaner reactions in a fraction of the time required for conventional heating.[9][15][16][17][18] This technique is applicable to various synthetic routes, including cyclodehydration and oxidative cyclization reactions.[17]

Comparative Data of Synthetic Methods

The following tables summarize quantitative data for different synthetic approaches to 2,5-disubstituted 1,3,4-oxadiazoles, allowing for easy comparison of reaction conditions and yields.

Table 1: One-Pot Synthesis via NIITP and Copper-Catalyzed Arylation [13]

Carboxylic AcidAryl IodideYield (%)
4-Fluorobenzoic acidIodobenzene78
4-Methylbenzoic acidIodobenzene87
4-(Trifluoromethyl)benzoic acidIodobenzene79
ProbenecidIodobenzene44
Naproxen2-Iodonaphthalene69

Table 2: Cyclodehydration using POCl₃ [19]

HydrazideSubstituted AcidYield (%)
Isonicotinic hydrazideSalicylic acid85
Isonicotinic hydrazide4-Hydroxybenzoic acid82
Isonicotinic hydrazide2,4-Dichlorobenzoic acid90

Table 3: Iodine-Mediated Oxidative Cyclization (Grinding Method) [8]

Aromatic HydrazideAromatic AldehydeTime (min)Yield (%)
BenzhydrazideBenzaldehyde592
Benzhydrazide4-Chlorobenzaldehyde790
4-Nitrobenzhydrazide4-Methoxybenzaldehyde1088

Experimental Protocols

Protocol 1: One-Pot Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles via NIITP and Copper-Catalyzed Arylation [12][13]

  • To a dry Schlenk tube under a nitrogen atmosphere, add the carboxylic acid (0.20 mmol, 1.0 equiv) and N-isocyaniminotriphenylphosphorane (NIITP) (66.5 mg, 0.22 mmol, 1.1 equiv).

  • Evacuate and backfill the Schlenk tube with nitrogen (repeat four times).

  • Add anhydrous 1,4-dioxane (0.50 mL, 0.40 M).

  • Seal the Schlenk tube and place it in a preheated oil bath at 80 °C, stirring for 3 hours.

  • After cooling to room temperature, add the aryl iodide (0.50 mmol, 2.5 equiv), 1,10-phenanthroline (14.4 mg, 0.08 mmol, 40 mol %), cesium carbonate (97.7 mg, 0.30 mmol, 1.5 equiv), copper(I) iodide (7.6 mg, 0.04 mmol, 20 mol %), and anhydrous 1,4-dioxane (0.50 mL, 0.20 M total).

  • Seal the Schlenk tube and place it in a preheated oil bath at 110 °C, stirring for 18 hours.

  • After cooling, the reaction mixture can be purified by flash column chromatography to afford the desired 2,5-disubstituted 1,3,4-oxadiazole.

Protocol 2: Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles via Cyclodehydration [1][19]

  • A mixture of an acylhydrazide (1 mmol) and a substituted carboxylic acid (1 mmol) is prepared.

  • Phosphorus oxychloride (POCl₃, 5 mL) is added to the mixture.

  • The reaction mixture is refluxed for 4-6 hours.

  • After completion of the reaction (monitored by TLC), the excess POCl₃ is removed by distillation under reduced pressure.

  • The residue is poured into crushed ice and neutralized with a saturated solution of sodium bicarbonate.

  • The precipitated solid is filtered, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to yield the pure 2,5-disubstituted 1,3,4-oxadiazole.

Protocol 3: Green Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles via Iodine-Mediated Oxidative Cyclization using Grinding [8]

  • In a mortar, grind a mixture of an aromatic hydrazide (1 mmol), an aromatic aldehyde (1 mmol), and a catalytic amount of molecular iodine (10 mol %).

  • Continue grinding for 5-10 minutes at room temperature.

  • The progress of the reaction can be monitored by TLC.

  • Upon completion, the reaction mixture is washed with a saturated solution of sodium thiosulfate to remove the iodine.

  • The solid product is then filtered, washed with water, and dried to afford the 2,5-disubstituted 1,3,4-oxadiazole.

Visualizing the Synthetic Pathways

The following diagrams illustrate the key synthetic transformations described above.

G cluster_0 Cyclodehydration of Diacylhydrazines acylhydrazide Acylhydrazide diacylhydrazine 1,2-Diacylhydrazine acylhydrazide->diacylhydrazine acid_derivative Carboxylic Acid / Derivative acid_derivative->diacylhydrazine oxadiazole 2,5-Disubstituted 1,3,4-Oxadiazole diacylhydrazine->oxadiazole - H₂O (Dehydrating Agent)

Caption: Cyclodehydration pathway to 2,5-disubstituted 1,3,4-oxadiazoles.

G cluster_1 Oxidative Cyclization of Acylhydrazones acylhydrazide Acylhydrazide acylhydrazone N-Acylhydrazone acylhydrazide->acylhydrazone aldehyde Aldehyde aldehyde->acylhydrazone oxadiazole 2,5-Disubstituted 1,3,4-Oxadiazole acylhydrazone->oxadiazole [Oxidation]

Caption: Oxidative cyclization route to 2,5-disubstituted 1,3,4-oxadiazoles.

G cluster_2 One-Pot Synthesis-Functionalization carboxylic_acid Carboxylic Acid mono_oxadiazole Monosubstituted 1,3,4-Oxadiazole (in situ) carboxylic_acid->mono_oxadiazole niitp NIITP niitp->mono_oxadiazole disub_oxadiazole 2,5-Disubstituted 1,3,4-Oxadiazole mono_oxadiazole->disub_oxadiazole Cu-catalyzed C-H Arylation aryl_iodide Aryl Iodide aryl_iodide->disub_oxadiazole

Caption: One-pot synthesis and functionalization of 1,3,4-oxadiazoles.

References

Application Notes and Protocols for In Vitro Evaluation of 2-Methyl-5-(4-nitrophenyl)-1,3,4-oxadiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro evaluation of the biological activities of 2-Methyl-5-(4-nitrophenyl)-1,3,4-oxadiazole. This compound belongs to the 1,3,4-oxadiazole class of heterocyclic compounds, which are recognized for their broad pharmacological potential, including anticancer, antimicrobial, and anti-inflammatory properties. The protocols detailed below are designed to facilitate the screening and characterization of this specific molecule.

Potential Biological Activities

Derivatives of 1,3,4-oxadiazole have been reported to exhibit a range of biological effects. For 2-Methyl-5-(4-nitrophenyl)-1,3,4-oxadiazole, the primary activities of interest for in vitro testing include:

  • Anticancer Activity: Evaluation of cytotoxicity against various cancer cell lines, induction of apoptosis, and effects on cell cycle progression.

  • Antimicrobial Activity: Determination of the minimum inhibitory concentration (MIC) against a panel of pathogenic bacteria and fungi.

  • Anti-inflammatory Activity: Assessment of the inhibitory effects on key inflammatory enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), as well as nitric oxide (NO) scavenging activity.

Experimental Protocols

The following are detailed protocols for the in vitro assessment of 2-Methyl-5-(4-nitrophenyl)-1,3,4-oxadiazole.

Anticancer Activity

1. MTT Assay for Cytotoxicity

This assay determines the concentration of the test compound that inhibits cell growth by 50% (IC50).[1]

  • Materials:

    • Cancer cell lines (e.g., MCF-7, A549, HeLa)

    • Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

    • Fetal Bovine Serum (FBS)

    • Penicillin-Streptomycin solution

    • Trypsin-EDTA

    • Phosphate Buffered Saline (PBS)

    • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

    • Dimethyl sulfoxide (DMSO)

    • 96-well plates

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

    • Prepare serial dilutions of 2-Methyl-5-(4-nitrophenyl)-1,3,4-oxadiazole in culture medium.

    • Replace the medium in the wells with the medium containing different concentrations of the test compound and a vehicle control (DMSO).

    • Incubate for 48-72 hours.

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC50 value.

2. Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay quantifies the induction of apoptosis.[2][3][4]

  • Materials:

    • Cancer cell lines

    • Culture medium and supplements

    • 2-Methyl-5-(4-nitrophenyl)-1,3,4-oxadiazole

    • Annexin V-FITC Apoptosis Detection Kit

    • Flow cytometer

  • Procedure:

    • Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24-48 hours.

    • Harvest the cells (including floating and adherent cells) and wash with cold PBS.

    • Resuspend the cells in 1X Binding Buffer provided in the kit.

    • Add Annexin V-FITC and Propidium Iodide to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Antimicrobial Activity

1. Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of the compound that inhibits the visible growth of a microorganism.

  • Materials:

    • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and/or fungal strains (e.g., Candida albicans)

    • Mueller-Hinton Broth (MHB) or other appropriate microbial growth medium

    • 2-Methyl-5-(4-nitrophenyl)-1,3,4-oxadiazole

    • Standard antibiotics (e.g., ciprofloxacin, fluconazole)

    • 96-well microtiter plates

    • Spectrophotometer or microplate reader

  • Procedure:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compound in the growth medium in a 96-well plate.

    • Prepare a microbial inoculum and adjust its turbidity to a 0.5 McFarland standard.

    • Add the microbial suspension to each well.

    • Include a positive control (microbes in medium) and a negative control (medium only).

    • Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.

    • The MIC is the lowest concentration of the compound at which no visible growth is observed.

Anti-inflammatory Activity

1. Cyclooxygenase (COX-2) Inhibition Assay

This assay measures the ability of the compound to inhibit the COX-2 enzyme.[5][6][7]

  • Materials:

    • COX-2 enzyme (human recombinant)

    • Arachidonic acid (substrate)

    • Reaction buffer (e.g., Tris-HCl)

    • Colorimetric or fluorometric COX inhibitor screening assay kit

    • Microplate reader

  • Procedure:

    • Follow the instructions of the commercial assay kit.

    • Typically, the test compound is pre-incubated with the COX-2 enzyme.

    • The reaction is initiated by the addition of arachidonic acid.

    • The production of prostaglandin H2 (PGH2) or other downstream products is measured.

    • The percentage of inhibition is calculated by comparing the activity with that of a vehicle control.

2. Lipoxygenase (LOX) Inhibition Assay

This assay assesses the inhibitory effect of the compound on the LOX enzyme.[8][9][10]

  • Materials:

    • Lipoxygenase enzyme (e.g., from soybean)

    • Linoleic acid or arachidonic acid (substrate)

    • Buffer (e.g., borate or phosphate buffer)

    • Spectrophotometer

  • Procedure:

    • Pre-incubate the LOX enzyme with various concentrations of the test compound.

    • Initiate the reaction by adding the substrate (linoleic or arachidonic acid).

    • Monitor the formation of the hydroperoxide product by measuring the increase in absorbance at 234 nm.

    • Calculate the percentage of inhibition and determine the IC50 value.

3. Nitric Oxide (NO) Scavenging Assay

This assay evaluates the ability of the compound to scavenge nitric oxide radicals.[11][12]

  • Materials:

    • Sodium nitroprusside

    • Griess reagent (sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)

    • Phosphate buffer

    • Spectrophotometer

  • Procedure:

    • Mix sodium nitroprusside solution with different concentrations of the test compound in phosphate buffer.

    • Incubate the mixture at room temperature under light for a specified time (e.g., 150 minutes).

    • Add Griess reagent to the mixture.

    • Measure the absorbance of the chromophore formed at 546 nm.

    • A decrease in absorbance indicates NO scavenging activity.

Data Presentation

Quantitative results from the assays should be summarized in tables for clear comparison.

Table 1: Anticancer Activity of 2-Methyl-5-(4-nitrophenyl)-1,3,4-oxadiazole

Cell LineAssayParameterValue (µM)
MCF-7MTTIC50Data
A549MTTIC50Data
HeLaMTTIC50Data
MCF-7Apoptosis% Apoptotic CellsData

Table 2: Antimicrobial Activity of 2-Methyl-5-(4-nitrophenyl)-1,3,4-oxadiazole

MicroorganismAssayParameterValue (µg/mL)
S. aureusBroth DilutionMICData
E. coliBroth DilutionMICData
C. albicansBroth DilutionMICData

Table 3: Anti-inflammatory Activity of 2-Methyl-5-(4-nitrophenyl)-1,3,4-oxadiazole

AssayParameterValue (µM)
COX-2 InhibitionIC50Data
LOX InhibitionIC50Data
NO ScavengingIC50Data

*Data to be filled in upon completion of the experiments.

Visualizations

Signaling Pathways

Oxadiazole derivatives have been reported to exert their anticancer effects through modulation of various signaling pathways.[13][14][15][16] The following diagrams illustrate some of these potential pathways that could be investigated for 2-Methyl-5-(4-nitrophenyl)-1,3,4-oxadiazole.

anticancer_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K Ras Ras EGFR->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation IκB IκB NFκB NF-κB GeneTranscription Gene Transcription NFκB->GeneTranscription Oxadiazole 2-Methyl-5-(4-nitrophenyl) -1,3,4-oxadiazole Oxadiazole->EGFR Inhibition Oxadiazole->PI3K Inhibition Oxadiazole->IκB Inhibition of Degradation

Caption: Potential anticancer signaling pathways modulated by oxadiazole derivatives.

Experimental Workflow

The following diagram outlines the general workflow for the in vitro evaluation of the test compound.

experimental_workflow cluster_assays In Vitro Assays start Start: 2-Methyl-5-(4-nitrophenyl) -1,3,4-oxadiazole Anticancer Anticancer Assays (MTT, Apoptosis) start->Anticancer Antimicrobial Antimicrobial Assays (MIC) start->Antimicrobial Anti_inflammatory Anti-inflammatory Assays (COX, LOX, NO Scavenging) start->Anti_inflammatory Data_Analysis Data Analysis (IC50, MIC, % Inhibition) Anticancer->Data_Analysis Antimicrobial->Data_Analysis Anti_inflammatory->Data_Analysis Conclusion Conclusion: Biological Activity Profile Data_Analysis->Conclusion

Caption: General experimental workflow for in vitro biological evaluation.

References

Application Notes and Protocols for 2-Methyl-5-(4-nitrophenyl)-1,3,4-oxadiazole in Antimicrobial Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the antimicrobial potential of 2-Methyl-5-(4-nitrophenyl)-1,3,4-oxadiazole, a member of the promising 1,3,4-oxadiazole class of heterocyclic compounds. The presence of a nitro group, an electron-withdrawing moiety, on the phenyl ring is often associated with enhanced antimicrobial efficacy in this class of compounds.[1] This document outlines the synthesis, proposed mechanism of action, and detailed protocols for evaluating its antimicrobial activity.

Introduction

The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antibacterial, antifungal, and antiviral properties.[1][2][3] The specific compound, 2-Methyl-5-(4-nitrophenyl)-1,3,4-oxadiazole, combines the stability of the oxadiazole ring with the potent bioactivity conferred by the 4-nitrophenyl group. This makes it a compelling candidate for antimicrobial drug discovery and development programs.

Synthesis

The synthesis of 2-Methyl-5-(4-nitrophenyl)-1,3,4-oxadiazole typically follows a well-established synthetic pathway for 2,5-disubstituted 1,3,4-oxadiazoles. The process generally involves the cyclization of an appropriate acylhydrazide. A common route starts with the reaction of 4-nitrobenzoyl chloride with acetohydrazide to form an N,N'-diacylhydrazine intermediate, which is then cyclized using a dehydrating agent like phosphoryl chloride or thionyl chloride.

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_cyclization Cyclization start1 4-Nitrobenzoyl Chloride intermediate N-Acetyl-N'-(4-nitrobenzoyl)hydrazine start1->intermediate Reaction start2 Acetohydrazide start2->intermediate product 2-Methyl-5-(4-nitrophenyl)-1,3,4-oxadiazole intermediate->product Cyclization cyclization Dehydrating Agent (e.g., POCl3) cyclization->product

A representative synthetic workflow for 2-Methyl-5-(4-nitrophenyl)-1,3,4-oxadiazole.

Proposed Mechanism of Antimicrobial Action

While the precise mechanism for 2-Methyl-5-(4-nitrophenyl)-1,3,4-oxadiazole is not definitively established, a plausible target for this class of compounds is the enzyme thioredoxin reductase (Trr1). This enzyme is crucial for maintaining the redox balance within microbial cells, protecting them from oxidative stress. Inhibition of Trr1 disrupts this balance, leading to an accumulation of reactive oxygen species (ROS) and subsequent cell death. As Trr1 is absent in humans, it represents a selective target for antifungal and antimicrobial agents.

Signaling_Pathway compound 2-Methyl-5-(4-nitrophenyl)- 1,3,4-oxadiazole trr1 Thioredoxin Reductase (Trr1) compound->trr1 Inhibits ros Increased Reactive Oxygen Species (ROS) trr1->ros Normally Reduces stress Oxidative Stress ros->stress damage Cellular Damage stress->damage death Microbial Cell Death damage->death

Proposed mechanism of action via inhibition of Thioredoxin Reductase.

Antimicrobial Activity Data

Table 1: Antibacterial Activity of Related 1,3,4-Oxadiazole Derivatives (Minimum Inhibitory Concentration - MIC in µg/mL)

Compound TypeStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosaReference
5-(Nitrophenyl)-1,3,4-oxadiazole-2-thiol derivativesModerate ActivityModerate ActivitySignificant ActivityModerate Activity[4]
2-Aryl-5-(arylsulfonyl)-1,3,4-oxadiazolesGood ActivityGood ActivityGood ActivityGood Activity[3]
General 2,5-disubstituted 1,3,4-oxadiazoles4 - 32-4 - 32-[3]

Table 2: Antifungal Activity of Related 1,3,4-Oxadiazole Derivatives (Minimum Inhibitory Concentration - MIC in µg/mL)

Compound TypeCandida albicansAspergillus nigerAspergillus flavusReference
5-(Nitrophenyl)-1,3,4-oxadiazole-2-thiol derivativesSignificant ActivityModerate ActivityModerate Activity[4]
5-Aryl-2-(methyl-nitro-imidazomethyl)-1,3,4-oxadiazoles-Good ActivityGood Activity[2]
General 2,5-disubstituted 1,3,4-oxadiazolesReasonable Activity--[1]

Note: The data presented is for analogous compounds and should be considered indicative of the potential activity of 2-Methyl-5-(4-nitrophenyl)-1,3,4-oxadiazole.

Experimental Protocols

The following are detailed protocols for the evaluation of the antimicrobial activity of 2-Methyl-5-(4-nitrophenyl)-1,3,4-oxadiazole.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method

This protocol is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • 2-Methyl-5-(4-nitrophenyl)-1,3,4-oxadiazole

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi

  • Bacterial or fungal inoculums standardized to 0.5 McFarland turbidity

  • Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Negative control (sterile broth)

  • Resazurin solution (optional, for viability indication)

Procedure:

  • Prepare a stock solution of 2-Methyl-5-(4-nitrophenyl)-1,3,4-oxadiazole in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add 100 µL of sterile broth to all wells.

  • Add 100 µL of the stock solution to the first well of each row to be tested.

  • Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, discarding the final 100 µL from the last well.

  • Prepare the microbial inoculum by diluting the 0.5 McFarland standard suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Add 10 µL of the standardized inoculum to each well, except for the negative control wells.

  • Include positive control wells with a standard antibiotic and negative control wells with only broth.

  • Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

  • The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Protocol 2: Determination of Zone of Inhibition by Agar Disk Diffusion Method

This method assesses the antimicrobial activity by measuring the diameter of the zone of growth inhibition around a disk impregnated with the test compound.

Materials:

  • 2-Methyl-5-(4-nitrophenyl)-1,3,4-oxadiazole

  • Sterile filter paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial or fungal inoculums standardized to 0.5 McFarland turbidity

  • Sterile cotton swabs

  • Positive control antibiotic disks

  • Solvent for dissolving the test compound (e.g., DMSO)

Procedure:

  • Prepare a stock solution of 2-Methyl-5-(4-nitrophenyl)-1,3,4-oxadiazole in a suitable solvent.

  • Impregnate sterile filter paper disks with a known concentration of the stock solution and allow the solvent to evaporate completely.

  • Prepare a lawn of the test microorganism on the MHA plates by uniformly swabbing the standardized inoculum over the entire surface of the agar.

  • Aseptically place the impregnated disks onto the surface of the inoculated agar plates.

  • Place a positive control antibiotic disk and a blank disk (with solvent only) on each plate.

  • Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

  • Measure the diameter of the zone of complete inhibition around each disk in millimeters.

Experimental_Workflow cluster_prep Preparation cluster_mic MIC Determination (Broth Microdilution) cluster_zone Zone of Inhibition (Disk Diffusion) compound_prep Prepare Stock Solution of 2-Methyl-5-(4-nitrophenyl)-1,3,4-oxadiazole serial_dilution Serial Dilution in 96-well Plate compound_prep->serial_dilution disk_prep Impregnate Disks compound_prep->disk_prep inoculum_prep Prepare Standardized Microbial Inoculum (0.5 McFarland) inoculation_mic Inoculate Wells inoculum_prep->inoculation_mic lawn_culture Lawn Culture on Agar Plate inoculum_prep->lawn_culture serial_dilution->inoculation_mic incubation_mic Incubate Plate inoculation_mic->incubation_mic read_mic Determine MIC (Lowest concentration with no growth) incubation_mic->read_mic disk_placement Place Disks on Agar disk_prep->disk_placement lawn_culture->disk_placement incubation_zone Incubate Plate disk_placement->incubation_zone measure_zone Measure Zone Diameter incubation_zone->measure_zone

References

Application Notes and Protocols for 2-Methyl-5-(4-nitrophenyl)-1,3,4-oxadiazole in Anticancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,3,4-oxadiazole scaffold is a prominent heterocyclic moiety in medicinal chemistry, recognized for its diverse pharmacological activities, including significant potential in anticancer drug discovery.[1][2] Derivatives of 1,3,4-oxadiazole have been shown to exhibit cytotoxic effects against a variety of cancer cell lines through multiple mechanisms of action.[3][4] This document provides an overview of the potential application of 2-Methyl-5-(4-nitrophenyl)-1,3,4-oxadiazole in anticancer research, based on the activities of structurally related compounds. While specific research on this particular molecule is limited, the broader class of 5-(4-nitrophenyl)-1,3,4-oxadiazole derivatives has shown promise, suggesting that this compound warrants further investigation.

Data Presentation

Quantitative data on the anticancer activity of 2-Methyl-5-(4-nitrophenyl)-1,3,4-oxadiazole is not extensively available in the reviewed literature. However, studies on structurally similar compounds provide insights into its potential efficacy. For instance, a related derivative, 2-((5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl)thiomethyl)-1-benzylbenzimidazole, has demonstrated moderate cytotoxic activity.[5]

For comparative purposes, the following table summarizes the cytotoxic activity of this related compound.

CompoundCancer Cell LineIC50 (µM)Reference
2-((5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl)thiomethyl)-1-benzylbenzimidazoleNot Specified17.5[5]

Postulated Mechanisms of Action and Signaling Pathways

Based on the known anticancer activities of 1,3,4-oxadiazole derivatives, 2-Methyl-5-(4-nitrophenyl)-1,3,4-oxadiazole may exert its effects through various mechanisms, including:

  • Induction of Apoptosis: Many 1,3,4-oxadiazole derivatives have been shown to induce programmed cell death in cancer cells.[6][7]

  • Cell Cycle Arrest: These compounds can halt the proliferation of cancer cells by arresting the cell cycle at different phases.[8][9]

  • Enzyme Inhibition: 1,3,4-oxadiazoles are known to inhibit various enzymes crucial for cancer cell survival and proliferation, such as tyrosine kinases and histone deacetylases (HDACs).[1][6]

The following diagram illustrates a potential signaling pathway that could be modulated by 2-Methyl-5-(4-nitrophenyl)-1,3,4-oxadiazole, leading to apoptosis.

cluster_membrane Cell Membrane Growth_Factor_Receptor Growth Factor Receptor Signaling_Cascade Signaling Cascade (e.g., PI3K/Akt) Growth_Factor_Receptor->Signaling_Cascade Compound 2-Methyl-5-(4-nitrophenyl) -1,3,4-oxadiazole Compound->Growth_Factor_Receptor Inhibition Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Inhibition Bax Bax (Pro-apoptotic) Compound->Bax Activation Signaling_Cascade->Bcl2 Activation Bcl2->Bax Inhibition Mitochondrion Mitochondrion Bax->Mitochondrion Pore formation Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Caspase_9 Caspase-9 Cytochrome_c->Caspase_9 Activation Caspase_3 Caspase-3 Caspase_9->Caspase_3 Activation Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: Postulated apoptotic pathway induced by the compound.

Experimental Protocols

The following are generalized protocols for key experiments to evaluate the anticancer potential of 2-Methyl-5-(4-nitrophenyl)-1,3,4-oxadiazole.

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effect of the compound on cancer cells.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HepG2)

  • DMEM or RPMI-1640 medium with 10% FBS

  • 2-Methyl-5-(4-nitrophenyl)-1,3,4-oxadiazole (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO) for 24, 48, or 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay quantifies the number of apoptotic and necrotic cells after treatment with the compound.

Materials:

  • Cancer cell lines

  • 2-Methyl-5-(4-nitrophenyl)-1,3,4-oxadiazole

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Seed cells in a 6-well plate and treat with the compound at its IC50 concentration for 24 or 48 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry within 1 hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This assay determines the effect of the compound on the cell cycle distribution.

Materials:

  • Cancer cell lines

  • 2-Methyl-5-(4-nitrophenyl)-1,3,4-oxadiazole

  • PBS

  • Ethanol (70%, ice-cold)

  • RNase A

  • Propidium Iodide (PI)

  • Flow cytometer

Protocol:

  • Treat cells with the compound at its IC50 concentration for 24 hours.

  • Harvest and wash the cells with PBS.

  • Fix the cells in ice-cold 70% ethanol overnight at -20°C.

  • Wash the cells with PBS and resuspend in PBS containing RNase A and PI.

  • Incubate for 30 minutes in the dark at room temperature.

  • Analyze the cell cycle distribution by flow cytometry.

The following diagram outlines a general experimental workflow for assessing the anticancer activity of the compound.

Start Start: Synthesize/Acquire Compound Cell_Culture Cell Culture (Cancer Cell Lines) Start->Cell_Culture MTT_Assay Cell Viability Assay (MTT) Cell_Culture->MTT_Assay IC50 Determine IC50 MTT_Assay->IC50 Mechanism_Studies Mechanism of Action Studies IC50->Mechanism_Studies Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Mechanism_Studies->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis (PI Staining) Mechanism_Studies->Cell_Cycle_Assay Western_Blot Western Blot (Protein Expression) Mechanism_Studies->Western_Blot Data_Analysis Data Analysis and Interpretation Apoptosis_Assay->Data_Analysis Cell_Cycle_Assay->Data_Analysis Western_Blot->Data_Analysis Conclusion Conclusion: Anticancer Potential Data_Analysis->Conclusion

Caption: General workflow for anticancer evaluation.

Conclusion

While direct experimental data for 2-Methyl-5-(4-nitrophenyl)-1,3,4-oxadiazole is currently scarce, the established anticancer potential of the 1,3,4-oxadiazole scaffold, particularly those with a 4-nitrophenyl substitution, strongly suggests that this compound is a viable candidate for further anticancer research. The protocols and potential mechanisms of action outlined in these notes provide a solid framework for initiating such investigations. Further studies are warranted to elucidate its specific cytotoxic effects, molecular targets, and therapeutic potential.

References

Application Notes and Protocols for 2-Methyl-5-(4-nitrophenyl)-1,3,4-oxadiazole as a Potential Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for investigating the potential of 2-Methyl-5-(4-nitrophenyl)-1,3,4-oxadiazole as an enzyme inhibitor, with a particular focus on its promising role as a monoamine oxidase (MAO) inhibitor. The 1,3,4-oxadiazole scaffold is a recognized pharmacophore in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including enzyme inhibition.[1][2][3][4] This document outlines detailed experimental protocols and data presentation guidelines to facilitate the evaluation of this compound's inhibitory potential.

Introduction

The 1,3,4-oxadiazole ring is a five-membered heterocyclic structure containing one oxygen and two nitrogen atoms, which serves as a privileged scaffold in the development of therapeutic agents.[1] Derivatives of 1,3,4-oxadiazole have demonstrated a broad spectrum of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory activities.[1] A significant portion of these biological activities is attributed to the ability of these compounds to selectively inhibit the function of specific enzymes.[2]

While direct experimental data for 2-Methyl-5-(4-nitrophenyl)-1,3,4-oxadiazole is limited, the consistent and potent inhibitory activity of structurally related 1,3,4-oxadiazole derivatives against monoamine oxidases (MAO-A and MAO-B) suggests that this compound is a strong candidate for investigation as a MAO inhibitor.[5][6][7] MAO inhibitors are a class of drugs used in the treatment of depression and neurodegenerative diseases like Parkinson's and Alzheimer's disease.[8][9][10]

Potential Target: Monoamine Oxidase (MAO)

Monoamine oxidases are enzymes located on the outer mitochondrial membrane that are responsible for the oxidative deamination of monoamine neurotransmitters, such as serotonin, norepinephrine, and dopamine.[8][9] There are two isoforms of MAO, namely MAO-A and MAO-B, which differ in their substrate specificity and inhibitor selectivity.[8][9] Selective inhibitors of MAO-A are primarily used as antidepressants, while selective MAO-B inhibitors are employed in the management of neurodegenerative disorders.[8][9]

Signaling Pathway of Monoamine Oxidase

The following diagram illustrates the metabolic pathway of monoamine neurotransmitters by MAO and the potential point of inhibition by 2-Methyl-5-(4-nitrophenyl)-1,3,4-oxadiazole.

MAO_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_mito Mitochondrion MAO MAO-A / MAO-B Metabolites Inactive Metabolites + H₂O₂ MAO->Metabolites Neurotransmitter Monoamine Neurotransmitters (e.g., Serotonin, Dopamine) Neurotransmitter->MAO Oxidative Deamination Inhibitor 2-Methyl-5-(4-nitrophenyl) -1,3,4-oxadiazole Inhibitor->MAO Inhibition

Caption: Monoamine oxidase metabolic pathway and the proposed inhibitory action.

Quantitative Data Presentation

To ensure clear and concise reporting of experimental findings, all quantitative data from enzyme inhibition assays should be summarized in a structured table. This allows for easy comparison of the inhibitory potency of the test compound against different enzyme isoforms and with standard inhibitors.

CompoundTarget EnzymeIC₅₀ (µM)Ki (µM)Mode of InhibitionReference CompoundReference IC₅₀ (µM)
2-Methyl-5-(4-nitrophenyl)-1,3,4-oxadiazoleMAO-ATBDTBDTBDClorgylinee.g., 0.011
2-Methyl-5-(4-nitrophenyl)-1,3,4-oxadiazoleMAO-BTBDTBDTBDSelegilineTBD
TBD: To be determined experimentally.

Experimental Protocols

The following are detailed protocols for conducting in vitro enzyme inhibition assays to determine the inhibitory potential of 2-Methyl-5-(4-nitrophenyl)-1,3,4-oxadiazole against MAO-A and MAO-B.

General Experimental Workflow for Enzyme Inhibition Assay

The workflow for a typical in vitro enzyme inhibition assay involves several key stages from preparation to data analysis.

experimental_workflow cluster_prep Preparation Stage cluster_assay Assay Stage cluster_analysis Data Analysis Stage prep_inhibitor Prepare Inhibitor Stock Solution pre_incubation Pre-incubation: Enzyme + Inhibitor prep_inhibitor->pre_incubation prep_enzyme Prepare Enzyme Stock Solution prep_enzyme->pre_incubation prep_substrate Prepare Substrate & Buffer initiate_reaction Initiate Reaction: Add Substrate prep_substrate->initiate_reaction pre_incubation->initiate_reaction incubation Incubation initiate_reaction->incubation stop_reaction Stop Reaction (if necessary) incubation->stop_reaction detect_signal Detect Signal stop_reaction->detect_signal calculate_inhibition Calculate % Inhibition detect_signal->calculate_inhibition determine_ic50 Determine IC₅₀ Value calculate_inhibition->determine_ic50

Caption: General workflow for an in vitro enzyme inhibition assay.

Protocol 1: In Vitro MAO-A Inhibition Assay (Fluorometric)

This protocol describes a method to determine the half-maximal inhibitory concentration (IC₅₀) of 2-Methyl-5-(4-nitrophenyl)-1,3,4-oxadiazole for the MAO-A enzyme.

Materials:

  • Human recombinant MAO-A enzyme

  • Kynuramine (substrate)

  • 2-Methyl-5-(4-nitrophenyl)-1,3,4-oxadiazole (test inhibitor)

  • Clorgyline (positive control inhibitor)

  • Dimethyl sulfoxide (DMSO)

  • Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)

  • 96-well black, flat-bottom microplates

  • Fluorescence microplate reader

Procedure:

  • Inhibitor Preparation: Prepare a stock solution of 2-Methyl-5-(4-nitrophenyl)-1,3,4-oxadiazole in DMSO. Create a series of dilutions in the assay buffer to achieve a range of final assay concentrations. Prepare similar dilutions for the positive control, clorgyline.

  • Enzyme and Inhibitor Pre-incubation: In a 96-well plate, add the MAO-A enzyme solution to each well. Add the test inhibitor dilutions or the positive control to the respective wells. For the control (uninhibited) wells, add an equivalent volume of the assay buffer containing the same percentage of DMSO as the inhibitor wells.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add the kynuramine substrate solution to all wells to start the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for 20-30 minutes.

  • Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N NaOH).

  • Signal Detection: Measure the fluorescence of the product, 4-hydroxyquinoline, using a microplate reader with an excitation wavelength of approximately 310 nm and an emission wavelength of approximately 400 nm.[11]

Data Analysis:

  • Subtract the background fluorescence from all readings.

  • Calculate the percentage of enzyme inhibition for each concentration of the test compound relative to the control (no inhibitor).

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC₅₀ value by fitting the data to a suitable dose-response curve using non-linear regression analysis.[11]

Protocol 2: In Vitro MAO-B Inhibition Assay (Spectrophotometric)

This protocol outlines a method to determine the IC₅₀ of 2-Methyl-5-(4-nitrophenyl)-1,3,4-oxadiazole for the MAO-B enzyme.

Materials:

  • Human recombinant MAO-B enzyme

  • Benzylamine (substrate)

  • 2-Methyl-5-(4-nitrophenyl)-1,3,4-oxadiazole (test inhibitor)

  • Selegiline (positive control inhibitor)

  • Dimethyl sulfoxide (DMSO)

  • Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)

  • 96-well UV-transparent microplates

  • UV-Vis microplate reader

Procedure:

  • Inhibitor Preparation: Prepare a stock solution and serial dilutions of 2-Methyl-5-(4-nitrophenyl)-1,3,4-oxadiazole and selegiline in the assay buffer as described in Protocol 1.

  • Enzyme and Inhibitor Pre-incubation: In a 96-well plate, add the MAO-B enzyme solution and the test inhibitor dilutions or the positive control to the appropriate wells. Add buffer with DMSO to the control wells.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes.

  • Initiate Reaction: Add the benzylamine substrate solution to all wells.

  • Signal Detection: Immediately measure the increase in absorbance at 250 nm, which corresponds to the formation of benzaldehyde, over a period of time (e.g., 10-20 minutes) using a microplate reader in kinetic mode.[9]

Data Analysis:

  • Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.

  • Calculate the percentage of inhibition for each concentration relative to the control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC₅₀ value using non-linear regression analysis.

Conclusion

The provided application notes and protocols offer a robust framework for the systematic evaluation of 2-Methyl-5-(4-nitrophenyl)-1,3,4-oxadiazole as a potential enzyme inhibitor, specifically targeting monoamine oxidases. By following these detailed methodologies, researchers can generate reliable and reproducible data to characterize the inhibitory profile of this compound, contributing to the discovery of novel therapeutic agents for neurological and psychiatric disorders.

References

Application Notes and Protocols for Spectral Analysis of Oxadiazole Derivatives by ¹H and ¹³C NMR

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the spectral analysis of oxadiazole derivatives using proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectroscopy. The following sections detail the necessary steps from sample preparation to spectral interpretation, including expected chemical shift ranges and the influence of substituents.

Introduction

Oxadiazoles are a significant class of heterocyclic compounds widely explored in medicinal chemistry and materials science. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and characterization of these derivatives. ¹H and ¹³C NMR spectra provide detailed information about the molecular structure, electronic environment of the nuclei, and the presence of impurities. This protocol outlines a standardized procedure to obtain high-quality NMR spectra of oxadiazole derivatives.

Experimental Protocols

A meticulously prepared sample is crucial for obtaining high-resolution NMR spectra. The following protocol outlines the steps for preparing samples of oxadiazole derivatives for both ¹H and ¹³C NMR analysis.

Materials and Equipment
  • Oxadiazole derivative sample

  • High-quality 5 mm NMR tubes[1][2]

  • Deuterated NMR solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆)[3][4]

  • Internal standard (e.g., Tetramethylsilane - TMS)

  • Glass Pasteur pipettes

  • Small vials

  • Vortex mixer

  • Filter (e.g., glass wool plug in a pipette)[4]

Sample Preparation Protocol
  • Determine the required sample amount:

    • For ¹H NMR, use 5-25 mg of the oxadiazole derivative.[3]

    • For ¹³C NMR, a higher concentration is needed, typically 50-100 mg, due to the lower natural abundance of the ¹³C isotope.[3]

  • Select an appropriate deuterated solvent:

    • The choice of solvent depends on the solubility of the oxadiazole derivative. Chloroform-d (CDCl₃) is a common choice for many organic compounds due to its moderate polarity and good dissolving properties.[1] Other common solvents include DMSO-d₆ and Acetone-d₆.[3]

    • Ensure the solvent does not have signals that overlap with the signals of interest from the sample.[4]

  • Dissolve the sample:

    • In a small, clean vial, weigh the desired amount of the oxadiazole derivative.

    • Add approximately 0.6-0.7 mL of the chosen deuterated solvent.[1]

    • Vortex the vial to ensure the sample is completely dissolved. Gentle heating may be applied if necessary to aid dissolution, but care should be taken to avoid sample degradation.[3]

  • Filter the solution:

    • To remove any particulate matter that could degrade spectral quality, filter the solution through a Pasteur pipette containing a small plug of glass wool directly into a clean, unscratched NMR tube.[4] The final solution should be clear and free of any solids.[2]

  • Add an internal standard (optional but recommended):

    • Tetramethylsilane (TMS) is a common internal standard for ¹H and ¹³C NMR, with its signal defined as 0.00 ppm. A small drop of TMS can be added to the NMR tube.

    • Alternatively, a known amount of an internal standard can be added for quantitative analysis.[3]

  • Label the NMR tube clearly. [3]

NMR Data Acquisition
  • Instrument Setup:

    • The NMR spectra should be recorded on a spectrometer operating at a frequency of 300-600 MHz for ¹H NMR and 75-150 MHz for ¹³C NMR.[5]

  • ¹H NMR Acquisition Parameters (Typical):

    • Pulse Angle: 30-45 degrees

    • Acquisition Time: 2-4 seconds

    • Relaxation Delay: 1-5 seconds

    • Number of Scans: 8-16 (can be increased for dilute samples)

    • Spectral Width: -2 to 12 ppm

  • ¹³C NMR Acquisition Parameters (Typical):

    • Pulse Angle: 45-90 degrees

    • Acquisition Time: 1-2 seconds

    • Relaxation Delay: 2-10 seconds

    • Number of Scans: 1024 or more (due to the low sensitivity of ¹³C)

    • Spectral Width: 0 to 220 ppm

    • Decoupling: Proton broadband decoupling is typically used to simplify the spectrum and improve signal-to-noise.

Data Presentation: Expected Chemical Shifts

The chemical shifts in NMR are highly dependent on the electronic environment of the nuclei. For oxadiazole derivatives, the positions of the signals for the heterocyclic ring and any substituents provide valuable structural information. The presence of electronegative oxygen and nitrogen atoms in the oxadiazole ring generally causes the ring carbons and protons to appear at a lower field (higher ppm values).[6]

Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for Oxadiazole Derivatives

Nucleus Functional Group/Position Typical Chemical Shift (δ, ppm) Notes
¹H Aromatic Protons (on substituents)7.0 - 8.5The exact shift depends on the nature and position of other substituents on the aromatic ring.
Protons on alkyl substituents0.5 - 4.5Protons closer to the oxadiazole ring or other heteroatoms will be shifted downfield.
NH proton (if present, e.g., in thione tautomers)12.0 - 15.0This signal is often broad.[7]
¹³C C3 and C5 carbons of the 1,2,4-oxadiazole ring155 - 185These carbons are significantly deshielded due to the adjacent heteroatoms.[8][9]
Aromatic Carbons (on substituents)120 - 150The ipso-carbon (the carbon attached to the oxadiazole ring) will have a distinct chemical shift.
Carbonyl Carbon (C=O) in substituents160 - 185
Alkyl Carbons in substituents10 - 60Carbons attached to heteroatoms will be in the lower end of this range.

Note: These are general ranges, and the actual chemical shifts can vary based on the specific structure of the derivative, the solvent used, and the concentration.

Influence of Substituents on NMR Spectra

Substituents on aromatic rings attached to the oxadiazole core can significantly influence the chemical shifts of the oxadiazole ring carbons. Electron-withdrawing groups (e.g., -NO₂, -CN) tend to deshield the carbons, shifting their signals to higher ppm values, while electron-donating groups (e.g., -OCH₃, -CH₃) cause shielding, resulting in a shift to lower ppm values.[6] This phenomenon, known as the substituent effect, can be correlated with Hammett substituent constants.[8][10][11] Studies have shown that for some oxadiazole derivatives, a "reverse substituent effect" can be observed, where electron-withdrawing substituents lead to an upfield shift of the adjacent carbon signals due to π-polarization.[10][11]

Visualization of Workflows and Relationships

The following diagrams illustrate the experimental workflow for NMR spectral analysis and the logical relationship of substituent effects on the chemical shifts.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample (5-25 mg for ¹H, 50-100 mg for ¹³C) dissolve Dissolve in Deuterated Solvent (0.6-0.7 mL) weigh->dissolve filter Filter into NMR Tube dissolve->filter standard Add Internal Standard (TMS) filter->standard setup Instrument Setup & Shimming standard->setup acquire_h1 Acquire ¹H Spectrum setup->acquire_h1 acquire_c13 Acquire ¹³C Spectrum setup->acquire_c13 process Fourier Transform & Phasing acquire_h1->process acquire_c13->process integrate Integration (¹H NMR) process->integrate assign Peak Assignment process->assign interpret Structural Interpretation integrate->interpret assign->interpret

Caption: Experimental workflow for NMR spectral analysis of oxadiazole derivatives.

substituent_effects cluster_type Substituent Type cluster_effect Effect on Oxadiazole Ring Carbons cluster_shift Resulting Chemical Shift substituent Substituent (X) on Phenyl Ring edg Electron Donating (e.g., -OCH₃, -CH₃) substituent->edg ewg Electron Withdrawing (e.g., -NO₂, -CN) substituent->ewg shielding Shielding (Increased Electron Density) edg->shielding deshielding Deshielding (Decreased Electron Density) ewg->deshielding upfield Upfield Shift (Lower ppm) shielding->upfield downfield Downfield Shift (Higher ppm) deshielding->downfield

Caption: Influence of substituents on the ¹³C NMR chemical shifts of oxadiazole ring carbons.

References

Application Notes and Protocols: Computational Molecular Docking of 2-Methyl-5-(4-nitrophenyl)-1,3,4-oxadiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the computational molecular docking of 2-Methyl-5-(4-nitrophenyl)-1,3,4-oxadiazole with various protein targets implicated in cancer. This document outlines the rationale for target selection, detailed experimental protocols for in silico analysis, and a summary of expected binding affinities.

Introduction

The 1,3,4-oxadiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The compound 2-Methyl-5-(4-nitrophenyl)-1,3,4-oxadiazole, with its specific substitution pattern, is a candidate for investigation as an inhibitor of key proteins involved in cancer progression. Molecular docking is a powerful computational tool used to predict the binding mode and affinity of a small molecule to a macromolecular target.[4][5] This allows for the prioritization of compounds for synthesis and biological evaluation, thereby accelerating the drug discovery process.

Potential Protein Targets

Based on the literature for structurally related 1,3,4-oxadiazole derivatives, several protein targets are of high interest for docking studies with 2-Methyl-5-(4-nitrophenyl)-1,3,4-oxadiazole. The primary focus is on proteins implicated in cancer due to the frequent association of the oxadiazole core with anticancer activity.[6][7][8]

  • Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that plays a crucial role in cell proliferation and is often overexpressed in various cancers.[8][9]

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR2): A key regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[10][11]

  • Tubulin: The protein subunit of microtubules, which are critical for cell division. Tubulin inhibitors can disrupt mitosis and lead to cancer cell death.[12][13]

  • Phosphoinositide 3-kinase (PI3K): An enzyme involved in a signaling pathway that is often dysregulated in cancer, leading to increased cell survival and proliferation.

  • Thymidylate Synthase (TS): An enzyme essential for DNA synthesis and a target for several chemotherapeutic agents.[4]

Experimental Protocols

This section details the methodologies for performing molecular docking studies of 2-Methyl-5-(4-nitrophenyl)-1,3,4-oxadiazole.

Protocol 1: Protein and Ligand Preparation
  • Protein Structure Retrieval:

    • Download the 3D crystallographic structures of the target proteins from the Protein Data Bank (PDB).

    • Select high-resolution structures, preferably with a co-crystallized ligand. Examples of suitable PDB entries include:

      • EGFR: 1M17

      • VEGFR2: 4ASD

      • Tubulin: 1SA0

      • PI3K: 4A0J

      • TS: 1JU6

  • Protein Preparation:

    • Using molecular modeling software such as AutoDock Tools, UCSF Chimera, or Schrödinger's Protein Preparation Wizard:

      • Remove water molecules and any co-crystallized ligands from the protein structure.

      • Add polar hydrogen atoms.

      • Assign atomic charges (e.g., Gasteiger charges).

      • Repair any missing side chains or loops if necessary.

      • Save the prepared protein structure in the appropriate format (e.g., PDBQT for AutoDock).

  • Ligand Preparation:

    • Draw the 2D structure of 2-Methyl-5-(4-nitrophenyl)-1,3,4-oxadiazole using a chemical drawing tool like ChemDraw or Marvin Sketch.

    • Convert the 2D structure to a 3D structure.

    • Perform energy minimization of the ligand using a suitable force field (e.g., MMFF94).

    • Assign atomic charges and define rotatable bonds.

    • Save the prepared ligand structure in the appropriate format (e.g., PDBQT for AutoDock).

Protocol 2: Molecular Docking Simulation
  • Grid Box Generation:

    • Define the binding site on the target protein. This is typically done by centering a grid box on the co-crystallized ligand or by using a binding site prediction tool.

    • The grid box should be large enough to encompass the entire binding pocket and allow for the ligand to rotate and translate freely.

  • Docking Execution:

    • Use molecular docking software such as AutoDock Vina, GOLD, or Glide.

    • Configure the docking parameters, including the number of binding modes to generate and the exhaustiveness of the search.

    • Run the docking simulation to predict the binding poses of the ligand in the protein's active site.

  • Analysis of Results:

    • Analyze the predicted binding poses and their corresponding binding affinities (usually reported in kcal/mol).

    • The pose with the lowest binding energy is typically considered the most favorable.

    • Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) to understand the molecular basis of binding.

Data Presentation

The following table summarizes the hypothetical binding affinities of 2-Methyl-5-(4-nitrophenyl)-1,3,4-oxadiazole with the selected protein targets, as predicted by molecular docking simulations. Lower binding energy values indicate a more favorable interaction.

Target ProteinPDB IDBinding Affinity (kcal/mol)Predicted Interacting Residues
EGFR1M17-8.5Met793, Lys745, Cys797
VEGFR24ASD-8.1Cys919, Asp1046, Glu885
Tubulin1SA0-7.9Cys241, Leu242, Ala316
PI3K4A0J-7.5Val851, Lys802, Asp933
TS1JU6-7.2Arg50, Tyr94, Asp221

Visualizations

Experimental Workflow

G Molecular Docking Workflow cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis Protein_Retrieval Protein Structure Retrieval (PDB) Protein_Prep Protein Preparation (Add H, Assign Charges) Protein_Retrieval->Protein_Prep Ligand_Drawing Ligand Structure Drawing (2D) Ligand_Prep Ligand Preparation (3D Conversion, Energy Minimization) Ligand_Drawing->Ligand_Prep Grid_Generation Grid Box Generation (Define Binding Site) Protein_Prep->Grid_Generation Docking_Run Execute Docking Simulation Ligand_Prep->Docking_Run Grid_Generation->Docking_Run Pose_Analysis Binding Pose Analysis Docking_Run->Pose_Analysis Interaction_Analysis Protein-Ligand Interaction Visualization Pose_Analysis->Interaction_Analysis Affinity_Scoring Binding Affinity Scoring Pose_Analysis->Affinity_Scoring

Caption: A flowchart of the computational molecular docking process.

EGFR Signaling Pathway

G Simplified EGFR Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR Binds PI3K PI3K EGFR->PI3K Activates Ras Ras EGFR->Ras Activates Compound 2-Methyl-5-(4-nitrophenyl) -1,3,4-oxadiazole Compound->EGFR Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Inhibition of the EGFR signaling cascade by the compound.

VEGFR2 Signaling Pathway

G Simplified VEGFR2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates Ras Ras VEGFR2->Ras Activates Compound 2-Methyl-5-(4-nitrophenyl) -1,3,4-oxadiazole Compound->VEGFR2 Inhibits PKC PKC PLCg->PKC Angiogenesis Angiogenesis PKC->Angiogenesis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Angiogenesis

Caption: Inhibition of the VEGFR2 signaling cascade by the compound.

References

Application Notes and Protocols for Novel Drug Discovery: Derivatives of 2-Methyl-5-(4-nitrophenyl)-1,3,4-oxadiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, biological evaluation, and potential mechanisms of action of novel derivatives of 2-Methyl-5-(4-nitrophenyl)-1,3,4-oxadiazole. The 1,3,4-oxadiazole scaffold is a versatile pharmacophore known for a wide range of biological activities, making its derivatives promising candidates for drug discovery programs targeting various diseases, including cancer and microbial infections.[1][2]

Introduction to 1,3,4-Oxadiazole Derivatives in Drug Discovery

The 1,3,4-oxadiazole ring is a five-membered heterocyclic system containing one oxygen and two nitrogen atoms. This moiety is a bioisostere of amide and ester groups, capable of enhancing biological activity through hydrogen bond interactions.[3] Its derivatives have demonstrated a broad spectrum of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[1][4][5] The core structure's stability and its ability to be readily functionalized at the 2 and 5 positions make it an attractive scaffold for the synthesis of diverse chemical libraries for high-throughput screening.

Synthesis of Novel Derivatives

The synthesis of novel derivatives from 2-Methyl-5-(4-nitrophenyl)-1,3,4-oxadiazole can be approached through various synthetic strategies. A common and effective method involves the initial synthesis of the core oxadiazole ring from readily available starting materials like 4-nitrobenzoic acid, followed by diversification.

General Synthetic Workflow

The overall process can be visualized as a multi-step synthesis followed by diversification to create a library of novel compounds for biological screening.

G cluster_0 Core Synthesis cluster_1 Derivative Synthesis cluster_2 Biological Evaluation A 4-Nitrobenzoic Acid B Acid Hydrazide Intermediate A->B Esterification & Hydrazinolysis C 2-Methyl-5-(4-nitrophenyl) -1,3,4-oxadiazole B->C Cyclization D Modification of Nitro Group C->D E Modification of Methyl Group C->E F Library of Novel Derivatives D->F E->F G Antimicrobial Screening F->G H Anticancer Screening F->H I Lead Compound Identification G->I H->I

Caption: General workflow for synthesis and screening. (Max Width: 760px)
Experimental Protocol: Synthesis of 2-Methyl-5-(4-nitrophenyl)-1,3,4-oxadiazole

This protocol outlines the synthesis of the starting material, 2-Methyl-5-(4-nitrophenyl)-1,3,4-oxadiazole, from 4-nitrobenzoic acid.

Materials:

  • 4-Nitrobenzoic acid

  • Thionyl chloride (SOCl₂)

  • Hydrazine hydrate (N₂H₄·H₂O)

  • Acetic anhydride ((CH₃CO)₂O)

  • Phosphorus oxychloride (POCl₃)

  • Methanol

  • Ethanol

  • Appropriate solvents for extraction and recrystallization (e.g., ethyl acetate, hexane)

Procedure:

  • Synthesis of 4-Nitrobenzoyl chloride: A mixture of 4-nitrobenzoic acid and an excess of thionyl chloride is refluxed for 2-3 hours. The excess thionyl chloride is removed by distillation under reduced pressure to obtain the crude 4-nitrobenzoyl chloride.

  • Synthesis of 4-Nitrobenzohydrazide: The crude 4-nitrobenzoyl chloride is dissolved in a suitable solvent (e.g., tetrahydrofuran) and added dropwise to a stirred solution of hydrazine hydrate in ethanol at 0-5 °C. The reaction mixture is stirred for an additional 2-3 hours at room temperature. The resulting precipitate of 4-nitrobenzohydrazide is filtered, washed with cold water, and dried.

  • Synthesis of N'-acetyl-4-nitrobenzohydrazide: 4-Nitrobenzohydrazide is treated with an excess of acetic anhydride and heated gently for 1-2 hours. The reaction mixture is then poured into crushed ice, and the precipitated N'-acetyl-4-nitrobenzohydrazide is filtered, washed with water, and recrystallized from ethanol.

  • Cyclization to 2-Methyl-5-(4-nitrophenyl)-1,3,4-oxadiazole: The N'-acetyl-4-nitrobenzohydrazide is refluxed in an excess of phosphorus oxychloride for 4-6 hours. After cooling, the reaction mixture is poured carefully onto crushed ice. The solid product is filtered, washed with a sodium bicarbonate solution and then with water, and finally recrystallized from a suitable solvent to yield pure 2-Methyl-5-(4-nitrophenyl)-1,3,4-oxadiazole.[6]

Protocol for Derivative Synthesis: Modification of the Nitro Group

The nitro group on the phenyl ring is a versatile handle for further derivatization.

Materials:

  • 2-Methyl-5-(4-nitrophenyl)-1,3,4-oxadiazole

  • Reducing agents (e.g., SnCl₂/HCl, H₂/Pd-C)

  • Various acyl chlorides or sulfonyl chlorides

  • Appropriate solvents and bases (e.g., pyridine, triethylamine)

Procedure:

  • Reduction of the Nitro Group: The starting oxadiazole is dissolved in a suitable solvent (e.g., ethanol or ethyl acetate), and a reducing agent is added. For example, reduction with SnCl₂ in the presence of concentrated HCl, or catalytic hydrogenation with H₂ gas over a Palladium-on-carbon catalyst will yield the corresponding 4-(2-methyl-1,3,4-oxadiazol-5-yl)aniline.

  • Acylation/Sulfonylation of the Amino Group: The resulting aniline derivative is then reacted with various acyl chlorides or sulfonyl chlorides in the presence of a base (like pyridine or triethylamine) to introduce diverse functionalities, creating a library of amide or sulfonamide derivatives.

Biological Evaluation Protocols

Antimicrobial Activity Assay (Broth Microdilution Method)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of the synthesized derivatives against various bacterial and fungal strains.

Materials:

  • Synthesized oxadiazole derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria

  • RPMI-1640 medium for fungi

  • 96-well microtiter plates

  • Standard antimicrobial agents (e.g., Ciprofloxacin, Fluconazole)

Procedure:

  • Preparation of Inoculum: Bacterial and fungal strains are cultured overnight, and the inoculum is prepared and adjusted to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Serial Dilution: The synthesized compounds are dissolved in DMSO to a stock concentration and then serially diluted in the appropriate broth in the wells of a 96-well plate to achieve a range of final concentrations.

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anticancer Activity Assay (MTT Assay)

Objective: To evaluate the cytotoxic effect of the synthesized derivatives on various cancer cell lines.

Materials:

  • Synthesized oxadiazole derivatives

  • Cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HepG2 (liver))

  • Normal cell line (for selectivity assessment, e.g., L929)

  • Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Standard anticancer drug (e.g., Doxorubicin, Cisplatin)

Procedure:

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the synthesized compounds (and a standard drug) for 48 or 72 hours.

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution is added to each well. The plates are incubated for another 4 hours to allow the formation of formazan crystals.

  • Formazan Solubilization: The MTT solution is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC₅₀ Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC₅₀) is calculated from the dose-response curve.[2][7]

Quantitative Data Summary

The following tables summarize the reported biological activities of various 1,3,4-oxadiazole derivatives from the literature.

Table 1: Antimicrobial Activity of Selected 1,3,4-Oxadiazole Derivatives

Compound IDTarget OrganismMIC (µg/mL)Reference
OZE-IS. aureus4 - 16[3]
OZE-IIS. aureus4 - 16[3]
OZE-IIIS. aureus8 - 32[3]
Derivative 4aMRSA62
Derivative 4bMRSA62
Derivative 4cMRSA62

Table 2: Anticancer Activity of Selected 1,3,4-Oxadiazole Derivatives

Compound IDCell LineIC₅₀ (µM)Reference
CMOHCCLM327.5[8][9]
Compound 4hA549< 0.14[2][7]
Compound 4iA5491.59[2][7]
Compound 4lA5491.80[2][7]
AMK OX-8A54925.04[10]
AMK OX-9A54920.73[10]
AMK OX-10HeLa5.34[10]
Compound 7Various0.76 - 1.54[11]
Compound 19HT290.78[11]
Compound 19HepG20.26[11]

Potential Signaling Pathways and Mechanisms of Action

Several signaling pathways have been identified as potential targets for the anticancer activity of 1,3,4-oxadiazole derivatives. Understanding these pathways is crucial for rational drug design and lead optimization.

Inhibition of NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a key regulator of inflammation, immunity, cell proliferation, and apoptosis. Its aberrant activation is a hallmark of many cancers. Some 1,3,4-oxadiazole derivatives have been shown to inhibit this pathway.[8][9][12]

G TNF-α TNF-α TNFR TNFR TNF-α->TNFR IKK IKK TNFR->IKK Activation IκBα IκBα IKK->IκBα Phosphorylation & Degradation p65/p50 NF-κB (p65/p50) IκBα->p65/p50 Inhibition Nucleus Nucleus p65/p50->Nucleus Translocation Gene Transcription Gene Transcription Nucleus->Gene Transcription Induces Oxadiazole Derivative Oxadiazole Derivative Oxadiazole Derivative->IKK Inhibition

Caption: Inhibition of the NF-κB signaling pathway. (Max Width: 760px)
Modulation of PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and angiogenesis. Its dysregulation is frequently observed in various cancers.

G Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K Activation PIP3 PIP3 PI3K->PIP3 Conversion PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Cell Growth & Proliferation Cell Growth & Proliferation mTOR->Cell Growth & Proliferation Promotes Oxadiazole Derivative Oxadiazole Derivative Oxadiazole Derivative->Akt Inhibition

Caption: Modulation of the PI3K/Akt/mTOR pathway. (Max Width: 760px)
Inhibition of Vascular Endothelial Growth Factor Receptor (VEGFR)

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. VEGFRs are key mediators of this process, and their inhibition is a validated anticancer strategy.

G VEGF VEGF VEGFR-2 VEGFR-2 VEGF->VEGFR-2 Binding Downstream Signaling Downstream Signaling VEGFR-2->Downstream Signaling Activation Angiogenesis Angiogenesis Downstream Signaling->Angiogenesis Promotes Oxadiazole Derivative Oxadiazole Derivative Oxadiazole Derivative->VEGFR-2 Inhibition

Caption: Inhibition of VEGFR-2 signaling. (Max Width: 760px)

Conclusion and Future Directions

The 2-Methyl-5-(4-nitrophenyl)-1,3,4-oxadiazole scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic accessibility and the possibility for diverse functionalization allow for the creation of extensive compound libraries. The protocols and data presented herein provide a solid foundation for researchers to synthesize, screen, and characterize new derivatives with potentially enhanced potency and selectivity against microbial and cancer targets. Future work should focus on structure-activity relationship (SAR) studies to optimize the lead compounds, detailed mechanistic studies to elucidate their precise modes of action, and in vivo efficacy and toxicity evaluations to progress the most promising candidates towards clinical development.

References

Application Notes and Protocols for Evaluating the Anti-inflammatory Activity of 1,3,4-Oxadiazoles

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,3,4-Oxadiazoles are a class of five-membered heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2][3][4][5] Their anti-inflammatory effects are often attributed to their ability to inhibit key enzymes and signaling pathways involved in the inflammatory cascade, such as cyclooxygenase (COX) enzymes.[6][7][8][9] The 1,3,4-oxadiazole ring can act as a bioisostere for carboxylic acid groups found in many non-steroidal anti-inflammatory drugs (NSAIDs), potentially reducing gastrointestinal side effects.[7][10]

This document provides detailed experimental designs and protocols for researchers, scientists, and drug development professionals to effectively screen and evaluate the anti-inflammatory potential of novel oxadiazole derivatives, covering both in vitro and in vivo methodologies.

Part 1: In Vitro Evaluation of Anti-inflammatory Activity

In vitro assays are crucial for the initial screening of compounds, providing insights into their mechanisms of action in a controlled environment.

Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay determines the ability of oxadiazole derivatives to selectively inhibit COX-1 and COX-2, the key enzymes in prostaglandin biosynthesis.[7][9]

Experimental Protocol: COX Inhibitor Screening Assay (Colorimetric)

  • Objective: To determine the IC₅₀ values of test compounds against ovine COX-1 and human recombinant COX-2.

  • Materials:

    • COX-1 and COX-2 enzymes

    • Heme

    • Arachidonic Acid (substrate)

    • Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)

    • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

    • Test oxadiazole compounds and reference inhibitors (e.g., Celecoxib, Diclofenac)[9]

    • 96-well microplate and reader (590-620 nm)

  • Procedure:

    • Prepare a reaction buffer containing the assay buffer, heme, and the COX enzyme (either COX-1 or COX-2) and add to the wells of a 96-well plate.

    • Add various concentrations of the test oxadiazole compounds (dissolved in a suitable solvent like DMSO) to the wells. Include wells for a positive control (reference inhibitor) and a negative control (solvent only).

    • Incubate the plate for a specified time (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C).

    • Initiate the reaction by adding the colorimetric substrate followed by arachidonic acid to all wells.

    • Immediately read the absorbance of the plate at 590 nm over a period of 5 minutes to obtain the reaction kinetics.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration.

    • Determine the percentage of inhibition for each concentration relative to the negative control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of the enzyme activity) using non-linear regression analysis.[9]

    • Calculate the COX-2 Selectivity Index (SI) as the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2).[9]

Data Presentation

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)COX-2 Selectivity Index (SI)
Oxadiazole A12.50.08156.25
Oxadiazole B9.80.1189.09
Celecoxib (Ref.)14.70.045326.67
Diclofenac (Ref.)3.80.844.52
Data is hypothetical and for illustrative purposes only. Reference values are sourced from literature.[9]
Inhibition of Nitric Oxide (NO) Production in Macrophages

This assay assesses the ability of compounds to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).[11]

Experimental Protocol: Griess Assay for Nitrite Determination

  • Objective: To quantify the effect of oxadiazole compounds on NO production by measuring nitrite concentration in cell culture supernatants.

  • Materials:

    • RAW 264.7 macrophage cell line

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • Lipopolysaccharide (LPS)

    • Test oxadiazole compounds

    • Griess Reagent (Part A: Sulfanilamide in phosphoric acid; Part B: N-(1-naphthyl)ethylenediamine dihydrochloride in water)

    • Sodium nitrite (for standard curve)

    • 96-well culture plate and microplate reader (540 nm)

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate at a density of ~5 x 10⁴ cells/well and incubate for 24 hours.

    • Pre-treat the cells with various concentrations of the test oxadiazole compounds for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 18-24 hours to induce nitric oxide synthase (iNOS) and subsequent NO production. Include control wells (cells only, cells + LPS).

    • After incubation, collect 100 µL of the cell culture supernatant from each well.

    • Add 100 µL of Griess Reagent (50 µL of Part A followed by 50 µL of Part B) to each supernatant sample.

    • Incubate for 10-15 minutes at room temperature in the dark.

    • Measure the absorbance at 540 nm.

  • Data Analysis:

    • Generate a standard curve using known concentrations of sodium nitrite.

    • Calculate the nitrite concentration in each sample from the standard curve.

    • Determine the percentage of NO inhibition for each compound concentration relative to the LPS-stimulated control.

Data Presentation

CompoundConcentration (µM)Nitrite (µM)% Inhibition of NO Production
Control (No LPS)-2.1-
Control (+ LPS)-35.80%
Oxadiazole C1024.531.6%
Oxadiazole C2515.157.8%
Oxadiazole C508.975.1%
Data is hypothetical and for illustrative purposes only.
Inhibition of Pro-inflammatory Cytokines (TNF-α, IL-6)

This assay measures the ability of oxadiazole derivatives to suppress the release of key pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), from LPS-stimulated macrophages.[12][13]

Experimental Protocol: ELISA for Cytokine Quantification

  • Objective: To quantify the concentration of TNF-α and IL-6 in the supernatant of treated cells using an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Materials:

    • Cell culture supernatants (from the NO inhibition assay or a parallel experiment)

    • ELISA kits for mouse TNF-α and IL-6

    • Wash buffer, substrate solution, and stop solution (typically included in the kit)

    • 96-well ELISA plate and microplate reader (450 nm)

  • Procedure:

    • Follow the protocol provided with the commercial ELISA kit.

    • Briefly, coat the ELISA plate with a capture antibody specific for the target cytokine (e.g., anti-TNF-α).

    • Add cell culture supernatants and standards to the wells and incubate.

    • Wash the plate and add a detection antibody conjugated to an enzyme (e.g., HRP).

    • Wash again and add the substrate solution, which will react with the enzyme to produce a color change.

    • Stop the reaction with a stop solution and measure the absorbance at 450 nm.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance versus the concentration of the cytokine standards.

    • Calculate the cytokine concentration in each sample from the standard curve.

    • Determine the IC₅₀ value for the inhibition of each cytokine.

Data Presentation

CompoundTNF-α IC₅₀ (µM)IL-6 IC₅₀ (µM)
Oxadiazole D18.525.2
Oxadiazole E22.131.7
Dexamethasone (Ref.)0.51.2
Data is hypothetical and for illustrative purposes only.

Part 2: In Vivo Evaluation of Anti-inflammatory Activity

In vivo models are essential for evaluating the efficacy, pharmacokinetics, and safety of drug candidates in a whole biological system.

Carrageenan-Induced Paw Edema in Rodents

This is a classic and highly reproducible model of acute inflammation used for the primary screening of anti-inflammatory drugs.[14][15] The inflammatory response is biphasic, involving mediators like histamine and serotonin in the first phase, and prostaglandins and nitric oxide in the second phase.[15]

Experimental Protocol

  • Objective: To assess the ability of test compounds to reduce acute inflammation in the rat or mouse paw.

  • Animals: Male Wistar rats (150-200 g) or Swiss albino mice (20-25 g). Animals should be acclimatized for at least one week.[16]

  • Materials:

    • 1% (w/v) λ-Carrageenan suspension in sterile saline

    • Test oxadiazole compounds and a reference NSAID (e.g., Indomethacin, 10 mg/kg)[16]

    • Vehicle (e.g., 0.5% carboxymethyl cellulose)

    • Plethysmometer or digital calipers

  • Procedure:

    • Grouping: Randomly divide animals into groups (n=6-8 per group): Vehicle Control, Carrageenan Control, Reference Drug + Carrageenan, and Test Compound(s) + Carrageenan at various doses.[16]

    • Baseline Measurement: Measure the initial volume (V₀) of the right hind paw of each animal using a plethysmometer.[16]

    • Dosing: Administer the test compounds, reference drug, or vehicle orally (p.o.) or intraperitoneally (i.p.) 30-60 minutes before inducing inflammation.[17][18]

    • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of all animals except the vehicle control group.[14][18]

    • Paw Volume Measurement: Measure the paw volume (Vₜ) at regular intervals, typically 1, 2, 3, 4, and 5 hours after the carrageenan injection.[18]

  • Data Analysis:

    • Calculate the edema volume at each time point: Edema (E) = Vₜ - V₀.

    • Calculate the percentage of inhibition of edema for each treated group compared to the carrageenan control group: % Inhibition = [(E_control - E_treated) / E_control] x 100.

Data Presentation

GroupDose (mg/kg)Mean Paw Edema (mL) at 3 hr% Inhibition of Edema
Carrageenan Control-0.85 ± 0.050%
Indomethacin (Ref.)100.28 ± 0.0367.1%
Oxadiazole F200.55 ± 0.0435.3%
Oxadiazole F400.36 ± 0.0357.6%
Data is hypothetical and for illustrative purposes only. Values are presented as mean ± SEM.

Experimental Workflow Visualization

G acclimatize Animal Acclimatization (7 days) grouping Random Grouping (n=6-8 per group) acclimatize->grouping baseline Measure Baseline Paw Volume (V₀) grouping->baseline dosing Administer Vehicle, Reference, or Test Compound baseline->dosing induction Inject Carrageenan (Sub-plantar) dosing->induction 30-60 min measurement Measure Paw Volume (Vₜ) at 1, 2, 3, 4, 5 hours induction->measurement analysis Calculate Edema Volume and % Inhibition measurement->analysis

Workflow for the Carrageenan-Induced Paw Edema Model.

Part 3: Mechanistic Insights and Signaling Pathways

To understand how oxadiazoles exert their anti-inflammatory effects, it is crucial to investigate their impact on key intracellular signaling pathways that regulate the expression of inflammatory genes.

NF-κB Signaling Pathway

The Nuclear Factor kappa B (NF-κB) is a pivotal transcription factor that controls the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like iNOS and COX-2.[19][20][21] In resting cells, NF-κB is held inactive in the cytoplasm by an inhibitor protein called IκBα. Inflammatory stimuli, such as LPS or TNF-α, trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκBα.[22] This releases NF-κB, allowing it to translocate to the nucleus and activate gene transcription.[22][23]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS / TNF-α Receptor TLR4 / TNFR LPS->Receptor IKK IKK Complex Receptor->IKK Activates IkBa_NFkB IκBα-NF-κB (Inactive) IKK->IkBa_NFkB Phosphorylates IκBα NFkB NF-κB (Active) IkBa_NFkB->NFkB Releases IkBa_p IκBα-P IkBa_NFkB->IkBa_p NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Degradation Proteasomal Degradation IkBa_p->Degradation DNA DNA NFkB_nuc->DNA Binds Genes Transcription of Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) DNA->Genes

Simplified Canonical NF-κB Signaling Pathway.
MAPK Signaling Pathway

Mitogen-activated protein kinases (MAPKs) are a family of serine/threonine kinases that regulate a wide array of cellular processes, including inflammation.[24][25] The major MAPK subfamilies involved in inflammation are p38, JNK, and ERK. These pathways are activated by stimuli like LPS and pro-inflammatory cytokines, leading to the activation of transcription factors (e.g., AP-1) that, often in concert with NF-κB, drive the expression of inflammatory mediators.[26]

G Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) MAP3K MAPKKK (e.g., TAK1, ASK1) Stimuli->MAP3K Activates MAP2K MAPKK (e.g., MKK3/6) MAP3K->MAP2K Phosphorylates MAPK p38 MAPK MAP2K->MAPK Phosphorylates TF Transcription Factors (e.g., AP-1, ATF2) MAPK->TF Activates Expression Expression of Pro-inflammatory Genes TF->Expression Promotes

Simplified p38 MAPK Signaling Cascade in Inflammation.

References

Application Notes and Protocols for Assessing the Antioxidant Potential of 1,3,4-Oxadiazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The 1,3,4-oxadiazole nucleus is a crucial heterocyclic scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antioxidant properties.[1][2][3] Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and the body's antioxidant defense mechanisms, is implicated in numerous diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases.[4][5] Therefore, accurately assessing the antioxidant potential of novel 1,3,4-oxadiazole compounds is a critical step in the drug discovery and development process.

These application notes provide detailed protocols for several widely accepted in vitro chemical and cell-based assays to evaluate the antioxidant capacity of 1,3,4-oxadiazole derivatives.

Part 1: In Vitro Chemical Assays

In vitro chemical assays are rapid, simple, and cost-effective methods for screening the free-radical scavenging ability of compounds.[6] They are based on the ability of an antioxidant to reduce a colored oxidant, leading to a measurable change in absorbance.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Application Note: The DPPH assay is one of the most common and reliable methods for evaluating the antioxidant capacity of compounds.[6][7] It measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH free radical, thus neutralizing it. The reduction of the violet-colored DPPH radical to the pale yellow hydrazine (DPPH-H) is monitored spectrophotometrically.[5][8] This assay is technically simple, highly sensitive, and reproducible.[6]

Experimental Protocol:

  • Reagent Preparation:

    • DPPH Stock Solution (e.g., 0.1 mM): Accurately weigh 2,2-diphenyl-1-picrylhydrazyl and dissolve it in a suitable solvent like methanol or ethanol to the desired concentration.[9] This solution should be freshly prepared and protected from light, as DPPH is light-sensitive.[9]

  • Sample Preparation:

    • Dissolve the 1,3,4-oxadiazole test compounds and a positive control (e.g., Ascorbic Acid, Trolox) in the same solvent used for the DPPH solution.[9]

    • Prepare a series of dilutions for each test compound to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

  • Assay Procedure:

    • In a 96-well plate or cuvettes, add a specific volume of the test compound solution at various concentrations (e.g., 0-100 µg/mL).[10]

    • Add a defined volume of the DPPH working solution to each well/cuvette.[9] For example, 1 mL of the compound solution can be mixed with 5 mL of a 0.005% (w/v) DPPH solution.[10]

    • Prepare a blank sample containing only the solvent and the DPPH solution.

    • Mix the contents thoroughly.

    • Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).[9][10]

    • Measure the absorbance of the solution at the characteristic wavelength of DPPH (typically 517-519 nm) using a spectrophotometer.[5][10]

  • Data Analysis:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula: Inhibition (%) = [(A₀ - A₁) / A₀] x 100 Where A₀ is the absorbance of the control (DPPH solution without the test compound) and A₁ is the absorbance of the sample.

    • The IC₅₀ value is determined by plotting the percentage of inhibition against the concentration of the test compound.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH Prepare 0.1 mM DPPH (Violet Radical) Mix Mix DPPH Solution with Sample/Standard DPPH->Mix Sample Prepare 1,3,4-Oxadiazole Solutions (Serial Dilutions) Sample->Mix Standard Prepare Standard (e.g., Ascorbic Acid) Standard->Mix Incubate Incubate in Dark (e.g., 30 min) Mix->Incubate Measure Measure Absorbance at ~517 nm Incubate->Measure Color changes Violet -> Yellow Calculate Calculate % Inhibition and IC50 Value Measure->Calculate

Caption: Workflow for the DPPH radical scavenging assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

Application Note: The ABTS assay is another widely used method to screen for antioxidant activity.[11] It is applicable to both hydrophilic and lipophilic compounds.[12] The assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a stable blue/green chromophore.[13] The reduction of ABTS•+ by the antioxidant leads to decolorization, which is measured spectrophotometrically at approximately 734 nm.[10][14][15]

Experimental Protocol:

  • Reagent Preparation:

    • ABTS•+ Radical Cation Generation: To generate the ABTS•+ radical cation, mix equal volumes of a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate solution.[16]

    • Allow this mixture to stand in the dark at room temperature for 12-16 hours before use.[16] This results in a dark blue/green solution containing the ABTS radical cation.

    • Before the assay, dilute the ABTS•+ solution with a suitable solvent (e.g., water or ethanol) to obtain an absorbance of approximately 0.70 (±0.02) at 734 nm.

  • Sample Preparation:

    • Prepare solutions of the 1,3,4-oxadiazole test compounds and a standard (e.g., Trolox) at various concentrations.

  • Assay Procedure:

    • Add a small volume of the standard or sample solution (e.g., 5 µL) to a 96-well plate.

    • Add a larger volume of the diluted ABTS•+ solution (e.g., 200 µL) to each well.

    • Mix and incubate the plate at room temperature for a specified time (e.g., 5-30 minutes).[13]

    • Measure the absorbance at 734 nm.

  • Data Analysis:

    • The percentage of inhibition is calculated similarly to the DPPH assay.

    • Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from a standard curve generated with Trolox.

FRAP (Ferric Reducing Antioxidant Power) Assay

Application Note: The FRAP assay measures the ability of an antioxidant to reduce a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue-colored ferrous (Fe²⁺) form in an acidic medium.[6] The change in absorbance is monitored at 593 nm. This assay provides a direct estimation of the total reducing power of a compound. A limitation is that the assay is conducted at an acidic pH (3.6), which is not representative of physiological conditions.[17]

Experimental Protocol:

  • Reagent Preparation:

    • FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer (300 mM, pH 3.6), a 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) solution in 40 mM HCl, and a 20 mM FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio.[6]

    • Warm the freshly prepared reagent to 37°C before use.

  • Sample Preparation:

    • Prepare solutions of the 1,3,4-oxadiazole test compounds and a standard (e.g., FeSO₄ or Trolox) in a suitable solvent.

  • Assay Procedure:

    • Add a small aliquot of the sample or standard solution to a tube or well.

    • Add the FRAP working solution (e.g., 220 µL).

    • Mix and incubate for a defined period (e.g., 4 minutes to 30 minutes) at 37°C.[6]

    • Measure the absorbance at 593 nm.

  • Data Analysis:

    • The antioxidant capacity is determined by comparing the change in absorbance of the test samples with a standard curve prepared using a known concentration of Fe²⁺ or a standard antioxidant like Trolox.

Part 2: Cell-Based Assays

Cell-based assays provide a more biologically relevant measure of antioxidant potential by accounting for factors like cellular uptake, distribution, and metabolism, which are not captured by chemical assays.[4]

Cellular Antioxidant Activity (CAA) Assay

Application Note: The CAA assay measures the ability of a compound to inhibit the intracellular oxidation of a fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA).[4] DCFH-DA is a non-fluorescent compound that diffuses into cells, where it is deacetylated by cellular esterases to the non-fluorescent DCFH.[18] In the presence of ROS, generated by an initiator like AAPH, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[4][19] An effective antioxidant will scavenge the ROS, prevent the oxidation of DCFH, and thus reduce the fluorescence signal.[4]

Experimental Protocol:

  • Cell Culture:

    • Seed adherent cells (e.g., HepG2 or HeLa) in a 96-well black, clear-bottom cell culture plate and culture until they reach 90-100% confluence.[18][20]

  • Assay Procedure:

    • Remove the culture medium and wash the cells gently with a buffer like DPBS or HBSS.[18]

    • Add a solution of the DCFH-DA probe (e.g., 50 µL) to all wells.[20]

    • Add the test compounds (1,3,4-oxadiazoles) and a standard (e.g., Quercetin) at various concentrations to the wells.[18]

    • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).[18]

    • Remove the solution and wash the cells again with buffer.[18]

    • Add a free radical initiator solution (e.g., AAPH) to all wells to induce oxidative stress.[4]

    • Immediately begin kinetic reading of the plate using a fluorescence microplate reader (Excitation ~480-485 nm, Emission ~530-538 nm) at 37°C.[20][21] Record measurements every 1-5 minutes for 60 minutes.[20][21]

  • Data Analysis:

    • The data are typically analyzed by calculating the area under the curve (AUC) from the fluorescence versus time plot.

    • The CAA value is calculated using the formula: CAA (%) = 100 - [(AUC_sample / AUC_control) x 100]

    • Results can be expressed as Quercetin Equivalents (QE) from a standard curve.

CAA_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment & Loading cluster_induction_analysis Induction & Analysis Seed Seed Adherent Cells in 96-well Plate Grow Culture to Confluence Seed->Grow Wash1 Wash Cells Grow->Wash1 Load Load with DCFH-DA Probe Wash1->Load Treat Treat with 1,3,4-Oxadiazole & Incubate (60 min) Load->Treat Wash2 Wash Cells Again Treat->Wash2 Induce Add Radical Initiator (AAPH) to Induce Oxidative Stress Wash2->Induce Read Kinetic Fluorescence Reading (Ex: 485nm, Em: 538nm) Induce->Read Analyze Calculate Area Under Curve (AUC) and CAA Value Read->Analyze

Caption: General workflow for the Cellular Antioxidant Activity (CAA) assay.

Part 3: Signaling Pathways

Antioxidants can exert their effects not only by direct radical scavenging but also by modulating cellular signaling pathways that control the expression of antioxidant enzymes. The Nrf2-ARE pathway is a primary example.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2_Keap1 Nrf2-Keap1 Complex (Inactive) Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Release Keap1 Keap1 Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Oxadiazole 1,3,4-Oxadiazole (Antioxidant) Oxadiazole->Nrf2_Keap1 Induces Dissociation ROS Oxidative Stress (ROS) ROS->Nrf2_Keap1 Induces Dissociation ARE Antioxidant Response Element (ARE) on DNA Transcription Transcription of Antioxidant Genes (e.g., HO-1, GCL) ARE->Transcription Activates Nrf2_nuc->ARE Binds

Caption: Simplified Nrf2-ARE antioxidant response pathway.

Part 4: Quantitative Data Summary

The following tables summarize the in vitro antioxidant activity of selected 1,3,4-oxadiazole derivatives reported in the literature. This data allows for easy comparison of the potency of different substituted compounds.

Table 1: DPPH Radical Scavenging Activity of 1,3,4-Oxadiazole Derivatives

Compound IDStructure/SubstituentsIC₅₀ (µM or µg/mL)Standard (IC₅₀)Reference
5e 5-(4-chlorophenyl)-2-((5-mercapto-1,3,4-oxadiazol-2-yl)methyl)89.90% inhibition at 80 µg/mLAscorbic Acid[10]
Compound 3 N-containing heterocycle93.4 µMVitamin C (141.9 µM)[22]
7e 2-(3,4-dihydroxyphenyl)-5-(4-hydroxyphenyl)-1,3,4-oxadiazole13.59 µMAscorbic Acid (38.78 µM)[23]
Ox-6f Flurbiprofen derivative with 4-chlorophenyl anilide25.35 µg/mLAscorbic Acid (6.13 µg/mL)[24][25]
14b 2,5-disubstituted derivative15.15 µg/mLAscorbic Acid[2]

Table 2: ABTS Radical Scavenging Activity of 1,3,4-Oxadiazole Derivatives

Compound IDStructure/SubstituentsIC₅₀ (µM)Standard (IC₅₀)Reference
7e 2-(3,4-dihydroxyphenyl)-5-(4-hydroxyphenyl)-1,3,4-oxadiazole79.3 µMAscorbic Acid (242.6 µM)[23]
6e Diacylhydrazine precursor of 7e89.2 µMAscorbic Acid (242.6 µM)[23]
4h Pyrazolone group on oxadiazole via mercapto acetamide linker9.88 µMAscorbic Acid (23.92 µM)[1]

Table 3: Other In Vitro Antioxidant Assays for 1,3,4-Oxadiazole Derivatives

Assay TypeCompound IDActivity MeasurementStandardReference
NO Scavenging 5eHigh activityAscorbic Acid[10]
H₂O₂ Scavenging 5eHigh activityAscorbic Acid[10]
OH Scavenging Ox-6fPotent activity-[24][25]
Iron Chelation Ox-6fPotent activity-[24][25]

References

Troubleshooting & Optimization

Challenges and solutions in the synthesis of 1,3,4-oxadiazole rings

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1,3,4-oxadiazole rings. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental procedures.

Troubleshooting Guide

This section addresses common challenges and provides solutions for issues that may arise during the synthesis of 1,3,4-oxadiazole rings.

Q1: I am experiencing low yields in my 1,3,4-oxadiazole synthesis. What are the potential causes and how can I improve the yield?

Low yields in 1,3,4-oxadiazole synthesis can be attributed to several factors, including incomplete reactions, side product formation, and harsh reaction conditions leading to decomposition.[1]

Potential Causes and Solutions:

  • Inefficient Cyclodehydration: The final ring-closing step is often a critical point for yield loss.

    • Solution: Ensure your dehydrating agent is active and used in appropriate stoichiometry. Commonly used dehydrating agents include phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), polyphosphoric acid (PPA), and Burgess reagent.[2][3] For thermally sensitive substrates, milder reagents like the Burgess reagent may provide better results.[4] The combination of a coupling agent like HATU followed by a dehydrating agent such as the Burgess reagent has been shown to give good to excellent yields (70-93%).[4][5]

  • Suboptimal Reaction Conditions: Temperature and reaction time can significantly impact yield.

    • Solution: Optimize the reaction temperature and time. Microwave-assisted synthesis can often improve yields (70-90%) and significantly reduce reaction times compared to conventional heating.[6]

  • Side Reactions: The formation of undesired side products can consume starting materials and reduce the yield of the desired oxadiazole.

    • Solution: When starting from thiosemicarbazides, a common side product is the corresponding 1,3,4-thiadiazole.[1][6] To favor the formation of the oxadiazole, consider using cyclizing agents that are less prone to sulfur incorporation or starting from semicarbazones.[6]

Q2: I am observing significant side product formation, particularly a sulfur-containing impurity. What is this likely to be and how can I avoid it?

A common sulfur-containing impurity in 1,3,4-oxadiazole synthesis is the corresponding 1,3,4-thiadiazole.[1] This is especially prevalent when using sulfur-containing starting materials or reagents.

Causes and Prevention:

  • Starting Materials: The use of thiosemicarbazides as precursors can lead to the formation of 2-amino-1,3,4-thiadiazoles as a competing side product.[6]

    • Prevention: To selectively synthesize 2-amino-1,3,4-oxadiazoles, you can use semicarbazones as starting materials and employ an electrocyclization method.[6] Alternatively, specific oxidizing agents like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) have been used effectively for the cyclization of acylthiosemicarbazides to the desired oxadiazoles.[6]

  • Reagents: The use of certain desulfurizing agents can also lead to thiadiazole formation.

    • Prevention: Carefully select your cyclizing agent. While reagents like tosyl chloride have been used, they can sometimes promote the formation of thiadiazoles.[7]

Q3: My reaction requires harsh conditions (e.g., high temperatures, strong acids), leading to the decomposition of my starting materials or product. Are there milder alternatives?

Yes, several milder and more efficient methods for 1,3,4-oxadiazole synthesis have been developed to overcome the limitations of harsh reaction conditions.[7]

Milder Synthetic Routes:

  • Burgess Reagent: This reagent is known for effecting cyclodehydration under mild, neutral conditions.[3][4]

  • HATU and Burgess Reagent: A one-pot method involving the coupling of a carboxylic acid and an acylhydrazide with HATU, followed by cyclization with the Burgess reagent, proceeds at room temperature and tolerates a wide range of functional groups.[4][5]

  • Oxidative Cyclization: The oxidative cyclization of acylhydrazones using reagents like molecular iodine (I₂) in the presence of a base like potassium carbonate is a transition-metal-free and efficient method.[8][9]

  • Microwave Irradiation: Microwave-assisted synthesis often allows for shorter reaction times and can be performed under milder conditions than conventional heating.[8]

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for synthesizing 1,3,4-oxadiazole rings?

The most common precursors for the synthesis of 1,3,4-oxadiazoles are:

  • Acylhydrazides (or Hydrazides): These are frequently reacted with carboxylic acids, acid chlorides, or orthoesters.[2][9] The cyclodehydration of 1,2-diacylhydrazines is a classical and widely used method.[3]

  • Acylhydrazones: These are intermediates formed from the condensation of acylhydrazides and aldehydes, which can then undergo oxidative cyclization.[8][10]

  • Semicarbazides and Thiosemicarbazides: These are used for the synthesis of 2-amino- and 2-mercapto-1,3,4-oxadiazoles, respectively.[6]

Q2: What are the typical reagents used for the cyclization step?

A variety of reagents can be used for the cyclization, depending on the synthetic route:

  • Dehydrating Agents: For the cyclization of 1,2-diacylhydrazines, common reagents include phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), polyphosphoric acid (PPA), and phosphorus pentoxide (P₂O₅).[2][3]

  • Oxidizing Agents: For the oxidative cyclization of acylhydrazones, reagents such as molecular iodine (I₂), N-chlorosuccinimide (NCS), and 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) are used.[5][6][8]

  • Coupling and Dehydrating Agent Combinations: For one-pot syntheses from carboxylic acids and acylhydrazides, a combination of a coupling agent (e.g., HATU) and a dehydrating agent (e.g., Burgess reagent) is effective.[4][5]

  • Carbon Disulfide (CS₂): This is used for the synthesis of 5-substituted-1,3,4-oxadiazole-2-thiols from acylhydrazides in a basic medium.[3][8]

Q3: How can I purify my synthesized 1,3,4-oxadiazole derivatives?

Purification methods depend on the properties of the product and the impurities present. Common techniques include:

  • Recrystallization: This is a standard method for purifying solid products. The choice of solvent is crucial and often involves alcohols like ethanol or methanol.[3]

  • Column Chromatography: This is a versatile technique for separating the desired product from by-products and unreacted starting materials.[6]

  • Aqueous Wash: In some cases, a simple aqueous workup can remove water-soluble impurities.[11]

Quantitative Data Summary

The following tables summarize reaction conditions and yields for various synthetic methods for 1,3,4-oxadiazoles.

Table 1: Comparison of Cyclodehydrating Agents for 1,2-Diacylhydrazine Cyclization

Dehydrating AgentTypical Reaction ConditionsYield Range (%)Reference
POCl₃Reflux54-66[3]
SOCl₂Controlled temperature and timeGood yields[5]
PPAElevated temperatureGood to excellent[5]
Burgess ReagentMild conditionsGood to excellent[5]
SO₂F₂Mild, metal-free conditionsHigh yields[10]

Table 2: Yields for Oxidative Cyclization of Acylhydrazones

Oxidizing Agent/SystemTypical Reaction ConditionsYield Range (%)Reference
I₂ / K₂CO₃Transition-metal-freeGood yields[9]
DBU / NCSMild conditions80-94[5]
Microwave-assisted (NaHSO₃)Ethanol:Water (1:2)70-90[6]

Table 3: One-Pot Synthesis from Carboxylic Acids and Acylhydrazides

Reagent SystemTypical Reaction ConditionsYield Range (%)Reference
HATU / Burgess ReagentRoom temperature70-93[5]

Experimental Protocols

Protocol 1: Synthesis of 2,5-Disubstituted-1,3,4-oxadiazoles via Oxidative Cyclization of Acylhydrazones [10]

  • Preparation of Acylhydrazone:

    • To a solution of the desired aldehyde (1.0 mmol) in ethanol, add the corresponding acylhydrazide (1.0 mmol).

    • Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the acylhydrazone product often precipitates and can be collected by filtration. If not, the solvent can be removed under reduced pressure. The crude acylhydrazone can often be used in the next step without further purification.

  • Oxidative Cyclization:

    • To a mixture of the crude acylhydrazone (1.0 mmol) and potassium carbonate (2.0 mmol), add a suitable solvent such as dimethylformamide (DMF).

    • Add molecular iodine (1.2 mmol) portion-wise to the stirring mixture.

    • Stir the reaction at room temperature or with gentle heating as required, monitoring by TLC.

    • After the reaction is complete, quench the excess iodine with a saturated aqueous solution of sodium thiosulfate.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Protocol 2: One-Pot Synthesis of 2,5-Disubstituted-1,3,4-oxadiazoles using HATU and Burgess Reagent [4]

  • Diacylhydrazine Formation:

    • To a solution of the carboxylic acid (1.0 mmol) and acylhydrazide (1.0 mmol) in a suitable solvent like tetrahydrofuran (THF), add HATU (1.1 mmol) and a base such as diisopropylethylamine (DIPEA) (2.0 mmol).

    • Stir the mixture at room temperature, monitoring the formation of the diacylhydrazine intermediate by TLC.

  • Cyclodehydration:

    • Once the formation of the diacylhydrazine is complete, add the Burgess reagent (1.2 mmol) to the reaction mixture.

    • Continue stirring at room temperature until the cyclization is complete, as indicated by TLC.

    • Quench the reaction with water and extract the product with an organic solvent.

    • Wash the organic layer, dry it, and remove the solvent under reduced pressure.

    • Purify the resulting 1,3,4-oxadiazole by column chromatography.

Visualizations

experimental_workflow_oxidative_cyclization start Start aldehyde Aldehyde start->aldehyde acylhydrazide Acylhydrazide start->acylhydrazide condensation Condensation (Ethanol, RT) aldehyde->condensation acylhydrazide->condensation acylhydrazone Acylhydrazone Intermediate condensation->acylhydrazone cyclization Oxidative Cyclization (I2, K2CO3) acylhydrazone->cyclization workup Workup & Purification (Quenching, Extraction, Chromatography) cyclization->workup product 2,5-Disubstituted-1,3,4-oxadiazole workup->product

Caption: Experimental workflow for the synthesis of 1,3,4-oxadiazoles via oxidative cyclization.

troubleshooting_low_yield low_yield Low Yield cause1 Inefficient Cyclodehydration low_yield->cause1 cause2 Suboptimal Conditions low_yield->cause2 cause3 Side Reactions low_yield->cause3 solution1a Check Dehydrating Agent Activity cause1->solution1a solution1b Use Milder Reagent (e.g., Burgess Reagent) cause1->solution1b solution2a Optimize Temperature & Time cause2->solution2a solution2b Consider Microwave Synthesis cause2->solution2b solution3a Change Starting Material (e.g., Semicarbazone vs. Thiosemicarbazide) cause3->solution3a solution3b Use Selective Reagents (e.g., DBDMH) cause3->solution3b

Caption: Troubleshooting logic for low yield in 1,3,4-oxadiazole synthesis.

References

Technical Support Center: Synthesis of 2-Methyl-5-(4-nitrophenyl)-1,3,4-oxadiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Methyl-5-(4-nitrophenyl)-1,3,4-oxadiazole for improved yields.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of 2-Methyl-5-(4-nitrophenyl)-1,3,4-oxadiazole and offers potential solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low to No Product Formation 1. Incomplete formation of the diacylhydrazine intermediate: The initial reaction between the acid hydrazide and the acylating agent may be inefficient. 2. Ineffective cyclodehydration: The chosen dehydrating agent may not be potent enough to facilitate the ring closure, especially with the electron-withdrawing nitro group deactivating the substrate.[1] 3. Decomposition of starting materials or product: Harsh reaction conditions, such as excessively high temperatures or highly acidic/basic media, can lead to degradation.[1]1. Ensure complete formation of the intermediate: Monitor the formation of 1-acetyl-2-(4-nitrobenzoyl)hydrazine by TLC. Consider using a coupling agent to facilitate the initial acylation. 2. Use a more effective dehydrating agent: For substrates with electron-withdrawing groups, stronger dehydrating agents like phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or polyphosphoric acid (PPA) may be necessary.[2] Microwave-assisted synthesis with a dehydrating agent can also improve yields and reduce reaction times.[3] 3. Optimize reaction conditions: Perform the reaction at the lowest effective temperature. If using a strong acid or base, consider a milder alternative or a shorter reaction time.
Presence of Impurities in the Final Product 1. Unreacted starting materials: Incomplete reaction can leave residual 4-nitrobenzohydrazide or acetic anhydride. 2. Formation of side products: Over-acetylation or side reactions due to harsh conditions can lead to impurities. For instance, the use of sulfur-containing reagents can sometimes lead to the formation of 1,3,4-thiadiazole impurities.[1]1. Monitor reaction progress: Use TLC to ensure the complete consumption of starting materials before work-up. 2. Purify the product: Recrystallization from a suitable solvent (e.g., ethanol, acetic acid) is often effective. Column chromatography may be necessary for difficult-to-separate impurities.
Inconsistent Yields 1. Variability in reagent quality: The purity of starting materials, especially the dehydrating agent, can significantly impact the reaction outcome. 2. Moisture sensitivity: Many dehydrating agents are sensitive to moisture, which can quench the reaction.1. Use high-purity reagents: Ensure all starting materials and solvents are of high purity and dry. 2. Maintain anhydrous conditions: Dry all glassware thoroughly and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) if using moisture-sensitive reagents.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 2-Methyl-5-(4-nitrophenyl)-1,3,4-oxadiazole?

A1: The most prevalent method is the cyclodehydration of a 1,2-diacylhydrazine intermediate, specifically 1-acetyl-2-(4-nitrobenzoyl)hydrazine.[4][5] This is typically achieved by treating the diacylhydrazine with a dehydrating agent.

Q2: How does the nitro group on the phenyl ring affect the synthesis?

A2: The electron-withdrawing nature of the nitro group can deactivate the carbonyl group, making the cyclodehydration step more challenging compared to substrates with electron-donating groups.[6] This often necessitates the use of stronger dehydrating agents or more forcing reaction conditions to achieve good yields.

Q3: What are some alternative dehydrating agents I can use if phosphorus oxychloride (POCl₃) is not effective?

A3: Several other dehydrating agents can be employed for the cyclization of diacylhydrazines, including thionyl chloride (SOCl₂), polyphosphoric acid (PPA), triflic anhydride, and Burgess reagent.[2][7] The choice of reagent may require optimization of the reaction conditions.

Q4: Can I synthesize the 1-acetyl-2-(4-nitrobenzoyl)hydrazine precursor in-house?

A4: Yes, this precursor can be synthesized by reacting 4-nitrobenzohydrazide with acetic anhydride or acetyl chloride.[8][9] 4-Nitrobenzohydrazide itself can be prepared from the corresponding ester (e.g., methyl 4-nitrobenzoate) and hydrazine hydrate.[10]

Q5: Are there any "green" or milder synthesis methods available?

A5: Research into greener synthetic routes for 1,3,4-oxadiazoles is ongoing. Some methods utilize microwave irradiation, which can reduce reaction times and energy consumption.[3] Additionally, methods employing iodine in the presence of an oxidant have been reported as environmentally benign alternatives.

Experimental Protocols

Protocol 1: High-Yield Synthesis of 2-Methyl-5-(4-nitrophenyl)-1,3,4-oxadiazole via Electrophilic Activation of Nitroethane

This protocol is adapted from a reported high-yield synthesis.[3]

Materials:

  • 4-Nitrobenzohydrazide

  • Nitroethane

  • Standard laboratory glassware

  • Heating and stirring apparatus

Procedure:

  • In a round-bottom flask, combine 4-nitrobenzohydrazide (1.00 mmol, 181 mg) and nitroethane (7.00 mmol, 500 µL).

  • Heat the reaction mixture to 105-115 °C with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Perform an aqueous work-up followed by basification to precipitate the product.

  • Isolate the colorless solid product by filtration. This method may not require chromatographic purification.

Reported Yield: 99%[3]

Protocol 2: Synthesis of the Precursor 1-acetyl-2-(4-nitrobenzoyl)hydrazine

This protocol describes the synthesis of the key intermediate for traditional cyclodehydration methods.

Materials:

  • 4-Nitrobenzohydrazide

  • Acetic anhydride

  • Standard laboratory glassware

  • Stirring apparatus

Procedure:

  • In a round-bottom flask, suspend 4-nitrobenzohydrazide in a minimal amount of a suitable solvent (e.g., glacial acetic acid).

  • Slowly add an equimolar amount of acetic anhydride to the suspension with stirring.

  • Continue stirring at room temperature or with gentle heating until the reaction is complete (monitor by TLC).

  • Upon completion, the product may precipitate out of the solution. If not, the product can be precipitated by pouring the reaction mixture into ice-cold water.

  • Collect the solid product by filtration, wash with cold water, and dry.

Data Presentation

Table 1: Comparison of Synthesis Methods for 2-Aryl-5-Methyl-1,3,4-oxadiazoles

PrecursorReagents & ConditionsProductYield (%)Reference
1-Acetyl-2-benzoyl hydrazine60% Perchloric acid, Acetic anhydride, 5°C to RT2-Methyl-5-phenyl-1,3,4-oxadiazole30[1]
4-NitrobenzohydrazideNitroethane, 105-115°C2-Methyl-5-(4-nitrophenyl)-1,3,4-oxadiazole99[3]
Aryl hydrazidesTriethylorthoformate, Ethanol, Reflux2-Aryl-1,3,4-oxadiazoles56-68[6]
N-acyl hydrazonesChloramine-T, Microwave irradiation5-Substituted-1,3,4-oxadiazolesNot specified[3]

Visualizations

SynthesisWorkflow cluster_precursor Precursor Synthesis cluster_cyclization Cyclodehydration 4_Nitrobenzoic_Acid 4-Nitrobenzoic Acid Esterification Esterification (e.g., MeOH, H₂SO₄) 4_Nitrobenzoic_Acid->Esterification Methyl_4_nitrobenzoate Methyl 4-nitrobenzoate Esterification->Methyl_4_nitrobenzoate Hydrazinolysis Hydrazinolysis (Hydrazine Hydrate) Methyl_4_nitrobenzoate->Hydrazinolysis 4_Nitrobenzohydrazide 4-Nitrobenzohydrazide Hydrazinolysis->4_Nitrobenzohydrazide Acetylation Acetylation (Acetic Anhydride) 4_Nitrobenzohydrazide->Acetylation Diacylhydrazine 1-Acetyl-2-(4-nitrobenzoyl)hydrazine Acetylation->Diacylhydrazine Cyclodehydration_Step Cyclodehydration (e.g., POCl₃, Heat) Diacylhydrazine->Cyclodehydration_Step Final_Product 2-Methyl-5-(4-nitrophenyl) -1,3,4-oxadiazole Cyclodehydration_Step->Final_Product TroubleshootingLogic Start Low Yield Issue Check_Intermediate Check formation of 1-acetyl-2-(4-nitrobenzoyl)hydrazine Start->Check_Intermediate Incomplete_Intermediate Incomplete Intermediate Formation Check_Intermediate->Incomplete_Intermediate No Check_Dehydration Is cyclodehydration reagent effective? Check_Intermediate->Check_Dehydration Yes Use_Coupling_Agent Action: Use coupling agent for acylation Incomplete_Intermediate->Use_Coupling_Agent Success Improved Yield Use_Coupling_Agent->Success Ineffective_Dehydration Ineffective Dehydration Check_Dehydration->Ineffective_Dehydration No Check_Conditions Are reaction conditions too harsh? Check_Dehydration->Check_Conditions Yes Stronger_Dehydrating_Agent Action: Use stronger dehydrating agent (e.g., POCl₃, PPA) Ineffective_Dehydration->Stronger_Dehydrating_Agent Stronger_Dehydrating_Agent->Success Harsh_Conditions Decomposition of Materials Check_Conditions->Harsh_Conditions Yes Check_Conditions->Success No Optimize_Conditions Action: Lower temperature, use milder reagents Harsh_Conditions->Optimize_Conditions Optimize_Conditions->Success

References

Technical Support Center: Purification of 2-Methyl-5-(4-nitrophenyl)-1,3,4-oxadiazole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for the effective purification of 2-Methyl-5-(4-nitrophenyl)-1,3,4-oxadiazole, targeting researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This section addresses common issues encountered during the purification of 2-Methyl-5-(4-nitrophenyl)-1,3,4-oxadiazole.

Problem Potential Cause(s) Suggested Solution(s)
Low Yield After Recrystallization 1. The compound is too soluble in the chosen solvent. 2. The solution was not sufficiently concentrated before cooling. 3. Cooling was too rapid, leading to the formation of fine crystals or oiling out. 4. An excessive amount of solvent was used for washing the crystals.1. Test a range of solvents or solvent mixtures. For this compound, consider mixtures of ethanol and chloroform or aqueous ethanol. 2. Evaporate more of the solvent before allowing the solution to cool. 3. Allow the solution to cool slowly to room temperature before placing it in an ice bath. If it oils out, try redissolving and adding a small amount of a co-solvent. 4. Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.
Product Contaminated with Starting Materials 1. Incomplete reaction. 2. Unreacted starting materials (e.g., 4-nitrobenzoic acid hydrazide) have similar polarity to the product, making separation difficult.1. Monitor the reaction by Thin Layer Chromatography (TLC) to ensure completion. 2. Perform a pre-purification wash. For instance, washing the crude product with a saturated sodium bicarbonate solution can help remove acidic starting materials like 4-nitrobenzoic acid.[1] 3. Utilize column chromatography with a carefully selected eluent system. A gradient elution from a non-polar to a more polar solvent system (e.g., hexane to ethyl acetate) can be effective.
Poor Separation During Column Chromatography 1. The chosen eluent system is not optimal for separating the product from impurities. 2. The compound is irreversibly adsorbed onto the silica gel due to its polarity. 3. Co-elution of impurities with similar polarity.1. Systematically test different solvent systems using TLC. Start with a non-polar solvent like hexane and gradually increase the polarity with ethyl acetate or acetone. 2. Consider using a different stationary phase, such as alumina, or employ reverse-phase chromatography.[2] 3. A gradient elution is often more effective than isocratic elution for separating compounds with close Rf values.[2]
Yellow Discoloration of the Final Product 1. Presence of residual nitro-aromatic impurities. 2. Degradation of the compound due to exposure to light or heat.1. Ensure thorough purification by recrystallization or chromatography until a consistent color is obtained (often colorless or pale yellow crystals). 2. Store the compound in a cool, dark place. For solutions, use amber vials or protect them from light.[3]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of 2-Methyl-5-(4-nitrophenyl)-1,3,4-oxadiazole?

A1: The most likely impurities are unreacted starting materials, such as 4-nitrobenzoic acid hydrazide and acetic anhydride (or its hydrolysis product, acetic acid). Another common impurity is the intermediate N'-acetyl-4-nitrobenzohydrazide if the cyclization is incomplete. If phosphorus oxychloride is used as the dehydrating agent, phosphoric acid byproducts may be present.

Q2: Which solvent system is best for the recrystallization of 2-Methyl-5-(4-nitrophenyl)-1,3,4-oxadiazole?

A2: While the optimal solvent should be determined experimentally, a mixture of ethanol and chloroform has been successfully used for the recrystallization of a structurally similar compound, 2-(Adamantan-1-yl)-5-(4-nitrophenyl)-1,3,4-oxadiazole, yielding colorless crystals.[1] Another option to explore is a mixture of ethanol and water.

Q3: What are the recommended conditions for column chromatography purification?

A3: For normal-phase column chromatography on silica gel, a gradient elution with a mixture of hexane and ethyl acetate is a good starting point. You can begin with a low polarity mixture (e.g., 9:1 hexane/ethyl acetate) and gradually increase the proportion of ethyl acetate to elute the desired compound. The progress should be monitored by TLC.

Q4: My compound appears to be degrading during purification. What can I do to minimize this?

A4: The nitrophenyl group can make the compound sensitive to heat and light.[3] Avoid prolonged heating during recrystallization by dissolving the compound quickly in the minimum amount of boiling solvent. When performing column chromatography, protect the column from direct light. Ensure that solvents are neutral, as both strong acids and bases can promote hydrolysis of the oxadiazole ring.[3]

Q5: How can I confirm the purity of my final product?

A5: The purity of 2-Methyl-5-(4-nitrophenyl)-1,3,4-oxadiazole can be assessed using several analytical techniques. A sharp, single spot on a TLC plate in multiple solvent systems is a good indicator of purity. A narrow melting point range is also characteristic of a pure compound. For definitive confirmation, techniques such as High-Performance Liquid Chromatography (HPLC), and spectroscopic methods like ¹H NMR, ¹³C NMR, and Mass Spectrometry should be used to ensure the absence of impurities.

Experimental Protocols

Protocol 1: Purification by Recrystallization

Objective: To purify crude 2-Methyl-5-(4-nitrophenyl)-1,3,4-oxadiazole by removing starting materials and side products.

Materials:

  • Crude 2-Methyl-5-(4-nitrophenyl)-1,3,4-oxadiazole

  • Ethanol

  • Chloroform

  • Deionized water

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Methodology:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents and solvent mixtures (e.g., ethanol, ethanol/water, ethanol/chloroform) to find a system where the compound is sparingly soluble at room temperature but readily soluble when hot.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent system (e.g., an ethanol/chloroform mixture) until the solid just dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 2: Purification by Column Chromatography

Objective: To separate 2-Methyl-5-(4-nitrophenyl)-1,3,4-oxadiazole from impurities with similar polarity.

Materials:

  • Crude 2-Methyl-5-(4-nitrophenyl)-1,3,4-oxadiazole

  • Silica gel (60-120 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Chromatography column

  • Collection tubes

  • TLC plates, chamber, and UV lamp

Methodology:

  • TLC Analysis: Analyze the crude product by TLC using various ratios of hexane and ethyl acetate to determine the optimal eluent composition for separation.

  • Column Packing: Prepare a slurry of silica gel in hexane and carefully pack the chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent, and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dry powder onto the top of the packed column.

  • Elution: Begin eluting the column with a low-polarity solvent system (e.g., 100% hexane or 95:5 hexane/ethyl acetate).

  • Gradient Elution: Gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate.

  • Fraction Collection: Collect the eluate in fractions and monitor the separation by TLC.

  • Product Isolation: Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent under reduced pressure to obtain the purified 2-Methyl-5-(4-nitrophenyl)-1,3,4-oxadiazole.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis Start Crude Product Wash Aqueous Wash (e.g., NaHCO3) Start->Wash Remove acidic impurities Recrystallization Recrystallization TLC TLC Recrystallization->TLC ColumnChromatography Column Chromatography HPLC HPLC ColumnChromatography->HPLC Wash->Recrystallization Primary Purification TLC->ColumnChromatography If impure PureProduct Pure Product TLC->PureProduct If pure NMR NMR/MS HPLC->NMR NMR->PureProduct Troubleshooting_Logic Impure Impure Product (Post-Recrystallization) CheckPolarity Are impurities more or less polar? Impure->CheckPolarity MorePolar More Polar Impurities CheckPolarity->MorePolar More LessPolar Less Polar Impurities CheckPolarity->LessPolar Less SimilarPolarity Similar Polarity CheckPolarity->SimilarPolarity Similar Column Use Normal Phase Column Chromatography MorePolar->Column LessPolar->Column ReverseColumn Consider Reverse Phase Chromatography SimilarPolarity->ReverseColumn Gradient Optimize Gradient Elution SimilarPolarity->Gradient Column->Gradient

References

Technical Support Center: Overcoming Poor Solubility of 2-Methyl-5-(4-nitrophenyl)-1,3,4-oxadiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the poor solubility of 2-Methyl-5-(4-nitrophenyl)-1,3,4-oxadiazole in biological assays.

Frequently Asked Questions (FAQs)

Q1: Why is my 2-Methyl-5-(4-nitrophenyl)-1,3,4-oxadiazole poorly soluble in aqueous buffers?

A1: Many organic small molecules, particularly those with aromatic rings and nitro groups like 2-Methyl-5-(4-nitrophenyl)-1,3,4-oxadiazole, are inherently hydrophobic. The 1,3,4-oxadiazole ring itself, while containing heteroatoms, contributes to a rigid, planar structure that can favor crystal lattice formation over solvation in water. Aryl substituents significantly lower the water solubility of 1,3,4-oxadiazoles.[1] The lipophilic nature of the molecule leads to low solubility in polar solvents like water and aqueous biological buffers.[2][3]

Q2: What is the first thing I should try to solubilize my compound for a biological assay?

A2: The most common and straightforward approach is to first dissolve the compound in a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.[4][5] This stock can then be diluted into your aqueous assay buffer. It is crucial to ensure the final concentration of the organic solvent is low enough to not affect the biological assay.[6][7]

Q3: My compound precipitates when I dilute the DMSO stock into my aqueous buffer. What should I do?

A3: This is a common issue. Here are several strategies to address this:

  • Lower the final concentration: Your compound may be exceeding its solubility limit in the final assay medium. Try working with a lower final concentration if your experimental design allows.

  • Increase the solvent concentration: If your assay can tolerate it, a slightly higher percentage of the organic co-solvent in the final solution might keep the compound dissolved.[8] However, always run a solvent tolerance control to check for effects on your cells or proteins.[6]

  • Use alternative co-solvents: Some compounds are more soluble in other water-miscible solvents like ethanol, N-methyl-2-pyrrolidone (NMP), or dimethylacetamide (DMA).[2]

  • Employ solubility enhancers: Consider adding excipients like cyclodextrins or surfactants to your assay buffer to improve solubility.[2][9]

Q4: Can I use pH adjustment to improve the solubility of 2-Methyl-5-(4-nitrophenyl)-1,3,4-oxadiazole?

A4: The effectiveness of pH modification depends on whether the compound has ionizable functional groups.[10][11] 2-Methyl-5-(4-nitrophenyl)-1,3,4-oxadiazole is not strongly acidic or basic. However, the nitrogen atoms in the oxadiazole ring could potentially be protonated under acidic conditions, which may increase solubility.[12][13][14] It is recommended to experimentally determine the pH-solubility profile of your compound.

Q5: What are cyclodextrins and how can they help?

A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[9][15][16] They can form inclusion complexes with poorly soluble molecules like your compound, effectively encapsulating the hydrophobic parts and presenting a more hydrophilic complex to the aqueous solution, thereby increasing its apparent solubility.[15][17][18]

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Compound precipitates from DMSO stock solution upon storage. The compound's solubility in DMSO is limited, especially at lower temperatures or after freeze-thaw cycles.[4] DMSO can also absorb water, which can reduce the solubility of some compounds.[4]Store the DMSO stock at room temperature if the compound is stable. Prepare fresh stock solutions for each experiment. Consider using a mixed solvent system for the stock, such as DMSO:water (1:1), which can increase the solubility of some salts.[4]
Inconsistent results between experiments. Precipitation of the compound in the assay plate wells, leading to variable effective concentrations.Visually inspect the assay plates under a microscope for any signs of precipitation. Use a solubility-enhancing technique that provides a more stable solution, such as cyclodextrin complexation or creating a nanosuspension.[19][20][21][22][23]
Observed activity in an enzyme assay but not in a cell-based assay. The compound may have lower solubility in the cell culture medium, which is more complex than a simple buffer. The compound might also be binding to components in the serum.[4]Test the solubility of the compound directly in the cell culture medium. Consider using a serum-free medium for the assay if possible. Re-evaluate the solubilization strategy for the cell-based assay; a different co-solvent or a cyclodextrin formulation might be necessary.
High background signal or cellular toxicity. The concentration of the co-solvent (e.g., DMSO) may be too high for the cells.[6][7]Determine the maximum tolerable solvent concentration for your specific cell line by running a dose-response curve for the solvent alone. Keep the final solvent concentration consistent across all wells and ideally below 0.5%.[6]

Quantitative Data Summary

The following tables provide a general overview of commonly used co-solvents and their typical final concentrations in biological assays, as well as a comparison of different solubility enhancement techniques.

Table 1: Common Co-solvents and Their Recommended Final Concentrations

Co-solventTypical Stock ConcentrationRecommended Final Concentration in AssayNotes
Dimethyl sulfoxide (DMSO)10-30 mM< 0.5% (v/v)Widely used, dissolves a broad range of compounds.[5] Can be toxic to some cell lines at higher concentrations.[6]
Ethanol10-50 mM< 1% (v/v)Less toxic than DMSO for some cells, but also generally a weaker solvent for highly lipophilic compounds.
Polyethylene glycol 400 (PEG 400)Varies< 2% (v/v)A less common but useful co-solvent, particularly for in vivo preclinical studies.[2]
N-methyl-2-pyrrolidone (NMP)Varies< 0.5% (v/v)A strong solvent, but its use in cell-based assays should be carefully validated due to potential toxicity.[2]

Table 2: Comparison of Solubility Enhancement Strategies

StrategyPrincipleAdvantagesDisadvantages
Co-solvents Increase the proportion of organic solvent to solubilize the compound.[2]Simple to implement, widely applicable.Potential for solvent toxicity, compound may still precipitate upon dilution.[6]
pH Modification Ionize the compound to increase its affinity for water.[12][14]Can be very effective if the compound has an ionizable group.Not effective for neutral compounds, requires the assay to be stable at the required pH.
Cyclodextrins Form inclusion complexes, encapsulating the hydrophobic compound.[9][16][18]Generally low toxicity, can significantly increase aqueous solubility.[17]Can be expensive, may interact with other components in the assay.
Nanosuspensions Increase the surface area of the compound by reducing particle size, which speeds up dissolution.[19][20][24][25][26]Increases dissolution rate, suitable for oral and parenteral formulations.[21][23]Requires specialized equipment (e.g., homogenizers, sonicators), potential for particle aggregation.

Experimental Protocols

Protocol 1: Preparation of a DMSO Stock Solution

  • Weigh out a precise amount of 2-Methyl-5-(4-nitrophenyl)-1,3,4-oxadiazole.

  • Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex or sonicate the mixture until the compound is completely dissolved. A brief warming in a 37°C water bath may aid dissolution.

  • Visually inspect the solution to ensure there are no undissolved particles.

  • For use, dilute this stock solution at least 1:200 into the final aqueous assay buffer to keep the DMSO concentration at or below 0.5%.

Protocol 2: Screening for Optimal Co-solvent

  • Prepare 10 mM stock solutions of the compound in various water-miscible organic solvents (e.g., DMSO, ethanol, DMA, NMP).

  • In separate microcentrifuge tubes, add 99 µL of the aqueous assay buffer.

  • Add 1 µL of each stock solution to a corresponding tube of buffer to achieve a final compound concentration of 100 µM and a solvent concentration of 1%.

  • Vortex each tube and let it stand at room temperature for 1 hour.

  • Visually inspect for any signs of precipitation. For a more quantitative measure, centrifuge the tubes and measure the concentration of the compound in the supernatant using HPLC.

Protocol 3: Using Cyclodextrins for Solubilization

  • Prepare a solution of a suitable cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD) in your aqueous assay buffer. A typical starting concentration is 1-5% (w/v).

  • Prepare a high-concentration stock of your compound in a minimal amount of a suitable organic solvent (e.g., ethanol).

  • Slowly add the compound stock to the cyclodextrin solution while vortexing.

  • Allow the mixture to equilibrate for at least 1 hour at room temperature.

  • Filter the solution through a 0.22 µm filter to remove any undissolved compound or aggregates. The resulting clear solution contains the solubilized compound-cyclodextrin complex.

Visualizations

experimental_workflow cluster_prep Compound Preparation cluster_dilution Assay Plate Preparation cluster_troubleshooting Troubleshooting cluster_solutions Solutions start Weigh Compound stock Prepare 10 mM Stock in DMSO start->stock dilute Dilute Stock into Aqueous Buffer stock->dilute plate Add to Assay Plate dilute->plate check Precipitation? plate->check yes Yes check->yes Problem no No check->no OK sol1 Lower Concentration yes->sol1 sol2 Use Co-Solvent yes->sol2 sol3 Use Cyclodextrin yes->sol3 end end no->end Proceed with Assay

Fig 1. Experimental workflow for solubilizing the compound for biological assays.

solubility_logic cluster_primary Primary Approaches cluster_secondary Secondary Approaches start Start: Poorly Soluble Compound dmso Use DMSO or other co-solvent start->dmso ph Adjust pH start->ph check1 check1 dmso->check1 Precipitates upon dilution? check2 check2 ph->check2 Solubility improved? cyclo Use Cyclodextrins nano Create Nanosuspension check1->cyclo Yes check1->nano Yes success Proceed to Assay check1->success No check2->dmso No check2->success Yes

Fig 2. Decision tree for selecting a solubility enhancement strategy.

References

Technical Support Center: Optimization of Reaction Conditions for Cyclization of N,N'-Diacylhydrazines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the cyclization of N,N'-diacylhydrazines to form 1,3,4-oxadiazoles.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the experimental process.

Question 1: I am observing a very low yield or no product formation in my cyclization reaction. What are the potential causes and how can I improve the yield?

Answer:

Low yields are a common issue in the cyclization of N,N'-diacylhydrazines. Several factors can contribute to this problem. Consider the following troubleshooting steps:

  • Incomplete Reaction: The cyclodehydration may not be proceeding to completion.

    • Solution: Try extending the reaction time or increasing the reaction temperature.[1] Monitoring the reaction progress by Thin Layer Chromatography (TLC) can help determine the optimal reaction time.

  • Suboptimal Reagent Choice: The dehydrating agent may not be effective for your specific substrate.

    • Solution: A wide variety of cyclodehydration agents are available. If one reagent is not providing satisfactory results, consider switching to an alternative. Common reagents include thionyl chloride (SOCl₂), phosphorus oxychloride (POCl₃), Burgess reagent, and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[2][3] For example, EDC has been used to achieve yields of 70-92% for the synthesis of 1,3,4-oxadiazole tethered dipeptide mimetics.[3]

  • Moisture in the Reaction: Many dehydrating agents are sensitive to moisture, which can lead to their decomposition and a loss of activity.[4]

    • Solution: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents.

  • Poor Solubility of Starting Material: If the N,N'-diacylhydrazine is not fully dissolved in the reaction solvent, the reaction will be inefficient.

    • Solution: Test different solvent systems to improve solubility.[4] Aprotic polar solvents like DMF and DMSO are often used.[3][5]

  • Degradation of Product: The desired 1,3,4-oxadiazole may be sensitive to the harsh reaction conditions required for cyclization.

    • Solution: Employ milder reagents and conditions. For instance, the Burgess reagent is known to be a mild and effective dehydrating agent.[2]

Question 2: I am observing the formation of significant side products in my reaction mixture. How can I minimize their formation?

Answer:

The formation of side products can reduce the yield and complicate the purification of the desired 1,3,4-oxadiazole. Here are some strategies to minimize side reactions:

  • Intermolecular Reactions: At high concentrations, intermolecular reactions can compete with the desired intramolecular cyclization, leading to dimers or polymers.[4]

    • Solution: Perform the reaction under high-dilution conditions (0.1-1 mM) to favor the intramolecular pathway.[4]

  • Alternative Cyclization Pathways: Depending on the substrate and reaction conditions, alternative cyclization pathways may be accessible, leading to the formation of other heterocyclic systems like 1,3,4-thiadiazoles if sulfur-containing reagents are used.[5]

    • Solution: Carefully select your cyclizing agent. If you are aiming for a 1,3,4-oxadiazole, avoid reagents that could lead to alternative ring systems.

  • Reaction with Solvent: Some reactive intermediates may react with the solvent.

    • Solution: Choose an inert solvent that does not participate in the reaction. Toluene, dioxane, and dichloromethane are common choices.[4][6]

Question 3: My final product is difficult to purify. What purification strategies are recommended?

Answer:

Purification of 1,3,4-oxadiazoles can be challenging due to the presence of unreacted starting materials and side products with similar polarities.

  • Aqueous Workup: A careful aqueous workup can help remove water-soluble impurities and the hydrochloride salts of any base used in the reaction.[7]

  • Recrystallization: This is often the most effective method for purifying solid products. Experiment with different solvent systems, such as ethanol, ethyl acetate, or mixtures with hexanes.[7]

  • Column Chromatography: If recrystallization is not effective, silica gel column chromatography may be necessary. A gradient elution using a mixture of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate) is a good starting point.[7]

Frequently Asked Questions (FAQs)

What is the general mechanism for the cyclization of N,N'-diacylhydrazines to 1,3,4-oxadiazoles?

The most common method for synthesizing 1,3,4-oxadiazoles is the cyclodehydration of N,N'-diacylhydrazines.[8][9] This reaction involves the removal of a molecule of water from the diacylhydrazine to induce ring closure. The reaction is typically facilitated by a dehydrating agent.

What are some common dehydrating agents used for this transformation?

A variety of reagents can be used to effect the cyclodehydration. Some of the most common include:

  • Thionyl chloride (SOCl₂)[2][5]

  • Phosphorus oxychloride (POCl₃)[3][5]

  • 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)[2][3]

  • Burgess reagent[2]

  • Triphenylphosphine oxide and triflic anhydride[3]

  • Silica-supported dichlorophosphate (under microwave irradiation)[2]

Are there alternative methods to the cyclodehydration of N,N'-diacylhydrazines?

Yes, other methods for synthesizing 1,3,4-oxadiazoles exist, such as the oxidative cyclization of N-acylhydrazones.[8][10] This method involves the condensation of a hydrazide with an aldehyde to form an acylhydrazone, which is then oxidized to form the oxadiazole ring.[10]

What are the advantages of using microwave-assisted synthesis?

Microwave irradiation can offer several advantages, including accelerated reaction rates, higher yields, and simpler work-up procedures.[2] For example, the use of silica-supported dichlorophosphate under microwave irradiation provides a solvent-free method for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles.[2]

Data Presentation: Comparison of Reaction Conditions

The following table summarizes various reaction conditions for the cyclization of N,N'-diacylhydrazines to 1,3,4-oxadiazoles.

Dehydrating Agent/CatalystSolventTemperatureReaction TimeYield (%)Reference
Thionyl Chloride (SOCl₂)VariesRefluxVariesGood[2][5]
Phosphorus Oxychloride (POCl₃)Acetonitrile100 °C-61[11]
EDCVariesVariesVaries70-92[2][3]
Burgess ReagentDioxane100 °C16 h76[2][11]
Triphenylphosphine oxide/Tf₂OAnhydrousVariesVariesGood[3][5]
Silica-supported dichlorophosphateSolvent-free (MW)--High[2]
HATU/Burgess ReagentVariesVariesVariesGood-Excellent (70-93)[3]
XtalFluor-EAcetonitrileVariesVaries-[2][12]
SO₂F₂VariesMild ConditionsVariesHigh
Cu(OTf)₂ (for imine C-H functionalization)VariesVariesVaries-[13]

Experimental Protocols

Protocol 1: Cyclization using Thionyl Chloride

  • To a solution of the N,N'-diacylhydrazine (1 mmol) in a suitable solvent (e.g., toluene, 10 mL) in a round-bottom flask equipped with a reflux condenser, add thionyl chloride (2 mmol) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Carefully quench the excess thionyl chloride by slowly adding the reaction mixture to ice-cold water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Cyclization using EDC

  • Dissolve the N,N'-diacylhydrazine (1 mmol) in an anhydrous solvent (e.g., dichloromethane, 10 mL) under an inert atmosphere.

  • Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 mmol) to the solution.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Once the reaction is complete, wash the reaction mixture with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the residue by column chromatography to obtain the desired 1,3,4-oxadiazole.[2][3]

Visualizations

Troubleshooting_Low_Yield start Low Yield or No Product check_completion Is the reaction going to completion? start->check_completion extend_time Extend reaction time or increase temperature check_completion->extend_time No check_reagent Is the dehydrating agent effective? check_completion->check_reagent Yes extend_time->check_reagent change_reagent Switch to an alternative dehydrating agent (e.g., EDC, Burgess reagent) check_reagent->change_reagent No check_moisture Is moisture present in the reaction? check_reagent->check_moisture Yes change_reagent->check_moisture use_anhydrous Use oven-dried glassware and anhydrous solvents under inert atmosphere check_moisture->use_anhydrous Yes check_solubility Is the starting material fully dissolved? check_moisture->check_solubility No use_anhydrous->check_solubility change_solvent Screen different solvents (e.g., DMF, DMSO) check_solubility->change_solvent No end_good Improved Yield check_solubility->end_good Yes change_solvent->end_good

Caption: Troubleshooting workflow for low reaction yield.

General_Workflow start N,N'-Diacylhydrazine reaction Cyclodehydration Reaction - Dehydrating Agent - Solvent - Temperature start->reaction workup Reaction Workup - Quenching - Extraction reaction->workup purification Purification - Recrystallization or - Column Chromatography workup->purification product 1,3,4-Oxadiazole purification->product

Caption: General experimental workflow for cyclization.

References

Identifying and minimizing side products in 1,3,4-oxadiazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing side products during the synthesis of 1,3,4-oxadiazoles.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of 1,3,4-oxadiazoles, providing potential causes and solutions.

Issue 1: Low or No Yield of the Desired 1,3,4-Oxadiazole

  • Question: My reaction is resulting in a low yield or no product at all. What are the potential causes and how can I improve the yield?

  • Answer: Low yields in 1,3,4-oxadiazole synthesis can arise from several factors, primarily related to inefficient cyclodehydration or decomposition of starting materials and intermediates.[1]

    • Inefficient Dehydrating Agent: The choice and amount of the dehydrating agent are critical. For the common cyclodehydration of diacylhydrazines, strong dehydrating agents like phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or polyphosphoric acid (PPA) are often used.[2] If the reaction is sluggish, consider switching to a more potent dehydrating agent or increasing its stoichiometry. However, be aware that harsher reagents can lead to other side reactions.

    • Decomposition under Harsh Conditions: High temperatures and strongly acidic or basic media can cause the degradation of starting hydrazides, diacylhydrazine intermediates, or the final oxadiazole product.[1]

      • Solution: Monitor the reaction temperature closely. If decomposition is suspected, try running the reaction at a lower temperature for a longer period. The use of milder dehydrating agents like Burgess reagent or XtalFluor-E can also be beneficial as they often allow for reactions at or near room temperature.[3]

    • Incomplete Reaction: The reaction may not have gone to completion.

      • Solution: Monitor the reaction progress using thin-layer chromatography (TLC). Extend the reaction time if starting materials are still present. Microwave-assisted synthesis can sometimes offer higher yields in shorter reaction times compared to conventional heating.[1][3]

    • Poor Quality Starting Materials: Impurities in the starting acid hydrazides or carboxylic acids can interfere with the reaction.

      • Solution: Ensure the purity of your starting materials. Recrystallize or purify them by column chromatography if necessary.

Issue 2: Formation of 1,3,4-Thiadiazole as a Major Side Product

  • Question: I am synthesizing a 2-amino-1,3,4-oxadiazole from a thiosemicarbazide precursor and I am observing a significant amount of the corresponding 1,3,4-thiadiazole. How can I favor the formation of the oxadiazole?

  • Answer: The formation of a 1,3,4-thiadiazole is a common side reaction when using thiosemicarbazide precursors, as it can undergo either cyclodesulfurization to the oxadiazole or dehydration to the thiadiazole. The choice of cyclizing agent and reaction conditions plays a crucial role in the regioselectivity of this reaction.[4][5]

    • Reagent Selection:

      • To favor the 1,3,4-oxadiazole: The use of desulfurizing agents is key. Reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI·HCl) in DMSO, or iodine in the presence of a base (e.g., NaOH or K₂CO₃) can selectively promote the formation of the 2-amino-1,3,4-oxadiazole.[4] Another effective method is the use of TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) as a coupling reagent.

      • To favor the 1,3,4-thiadiazole: Dehydrating agents like phosphorus oxychloride (POCl₃) or p-toluenesulfonyl chloride (p-TsCl) in the presence of a base like triethylamine tend to favor the formation of the 2-amino-1,3,4-thiadiazole.[4][5]

    • Reaction Conditions: A systematic study on the POCl₃-mediated cyclization of thiosemicarbazides has shown that temperature and solvent have a significant impact on the product ratio. Lower temperatures (e.g., 60 °C) in a solvent like chlorobenzene can favor the formation of the thiadiazole, while neat conditions at higher temperatures can lead to a mixture of both isomers.[5]

Issue 3: Unidentified Impurities in the Final Product

  • Question: After my reaction and work-up, I see multiple spots on my TLC plate and my NMR spectrum shows unexpected peaks. What are these impurities likely to be and how can I get rid of them?

  • Answer: Besides the major side products discussed above, other impurities can arise from incomplete reactions or side reactions of the starting materials and reagents.

    • Unreacted Starting Materials: Incomplete conversion will lead to the presence of starting hydrazides, carboxylic acids, or aldehydes in your crude product.

      • Solution: Optimize the reaction conditions (time, temperature, stoichiometry of reagents) to ensure full conversion. Purification by column chromatography or recrystallization is usually effective in removing unreacted starting materials.

    • Diacylhydrazine Intermediate: In syntheses involving the cyclodehydration of a diacylhydrazine, this intermediate may be present if the dehydration step is incomplete.

      • Solution: Increase the amount of dehydrating agent or prolong the reaction time. The diacylhydrazine can often be separated from the desired oxadiazole by column chromatography.

    • Side Products from Reagents: Some dehydrating agents can generate byproducts that need to be removed. For example, reactions with POCl₃ need to be carefully quenched with ice water and neutralized to remove phosphoric acid byproducts.[2]

      • Solution: Follow the appropriate work-up procedure for the specific reagent used. An aqueous wash is often sufficient to remove many inorganic byproducts.

Frequently Asked Questions (FAQs)

  • Q1: What are the most common synthetic routes to 1,3,4-oxadiazoles?

    • A1: The most common methods include the cyclodehydration of 1,2-diacylhydrazines, the oxidative cyclization of acylhydrazones, and the reaction of acid hydrazides with various one-carbon sources like carboxylic acids, acid chlorides, or carbon disulfide.[2][6]

  • Q2: Which dehydrating agent is best for the cyclodehydration of diacylhydrazines?

    • A2: The "best" dehydrating agent depends on the substrate and the desired reaction conditions. POCl₃ is widely used and effective but can be harsh.[2] Milder reagents like the Burgess reagent or XtalFluor-E allow for reactions at lower temperatures and may be suitable for sensitive substrates.[3]

  • Q3: How can I monitor the progress of my 1,3,4-oxadiazole synthesis?

    • A3: Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction.[3] By spotting the reaction mixture alongside the starting materials, you can observe the disappearance of the starting materials and the appearance of the product spot.

  • Q4: What are the typical purification methods for 1,3,4-oxadiazoles?

    • A4: The most common purification techniques are recrystallization and silica gel column chromatography.[1][3] The choice of method depends on the physical properties of the product and the nature of the impurities.

Data Presentation

Table 1: Regioselective Synthesis of 2-Amino-1,3,4-oxadiazole vs. 2-Amino-1,3,4-thiadiazole from a Thiosemicarbazide Precursor. [5]

EntryReagentSolventTemperature (°C)Product Ratio (Thiadiazole:Oxadiazole)Combined Yield (%)
1POCl₃ (2 equiv)Neat10655:4585
2POCl₃ (2 equiv)Chlorobenzene60>99:192
3POCl₃ (2 equiv)Chlorobenzene2590:1075
4POCl₃ (2 equiv)Chlorobenzene8095:588
5EDCI·HCl (1.5 equiv)DMSO60<1:9989

Table 2: Comparison of Dehydrating Agents for the Synthesis of 2,5-Disubstituted-1,3,4-oxadiazoles from 1,2-Diacylhydrazines.

EntryDehydrating AgentTypical ConditionsYield Range (%)Remarks
1POCl₃Reflux60-95Widely used, can be harsh.[2]
2SOCl₂Reflux65-90Effective, but can also be harsh.
3PPA100-140 °C70-90High temperatures required.
4Burgess ReagentRoom Temp to Reflux70-95Mild conditions.[3]
5XtalFluor-ERoom Temp75-95Very mild conditions.[3]

Experimental Protocols

Protocol 1: Synthesis of 2,5-Disubstituted-1,3,4-oxadiazole via Cyclodehydration of a 1,2-Diacylhydrazine using POCl₃ [2]

  • Reaction Setup: To a round-bottom flask, add the 1,2-diacylhydrazine (1.0 eq).

  • Reagent Addition: Carefully add phosphorus oxychloride (POCl₃) (5-10 volumes) under a fume hood.

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction by TLC. The reaction time can vary from 2 to 12 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Slowly and carefully pour the reaction mixture onto crushed ice with stirring.

  • Neutralization: Neutralize the acidic solution with a saturated solution of sodium bicarbonate (NaHCO₃) until the effervescence ceases.

  • Isolation: The solid product that precipitates is collected by vacuum filtration, washed with water, and dried.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by silica gel column chromatography.

Protocol 2: Regioselective Synthesis of 2-Amino-1,3,4-oxadiazole from a Thiosemicarbazide using EDCI·HCl [4]

  • Reaction Setup: Dissolve the acylthiosemicarbazide (1.0 eq) in dimethyl sulfoxide (DMSO).

  • Reagent Addition: Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI·HCl) (1.5 eq).

  • Reaction: Stir the reaction mixture at 60 °C and monitor by TLC. The reaction is typically complete within 2-4 hours.

  • Work-up: Pour the reaction mixture into water.

  • Isolation: The precipitated solid is collected by filtration, washed with water, and dried.

  • Purification: The crude product can be purified by recrystallization.

Visualizations

reaction_pathway cluster_start Starting Materials cluster_intermediate Intermediate cluster_products Products A Acid Hydrazide (R1-CO-NHNH2) C 1,2-Diacylhydrazine (R1-CO-NH-NH-CO-R2) A->C Acylation B Carboxylic Acid (R2-COOH) B->C D Desired Product: 2,5-Disubstituted-1,3,4-oxadiazole C->D Cyclodehydration (-H2O) E Side Product: Decomposition Products C->E Decomposition (Harsh Conditions)

Caption: Reaction pathway for 1,3,4-oxadiazole synthesis via diacylhydrazine.

experimental_workflow start Start: Mix Reactants (Diacylhydrazine + Dehydrating Agent) reaction Reaction (Heating/Stirring) start->reaction monitoring Monitor Progress (TLC) reaction->monitoring monitoring->reaction Incomplete workup Work-up (Quenching, Neutralization, Extraction) monitoring->workup Complete isolation Isolation (Filtration/Evaporation) workup->isolation purification Purification (Recrystallization/Chromatography) isolation->purification product Final Product: Pure 1,3,4-Oxadiazole purification->product

Caption: General experimental workflow for 1,3,4-oxadiazole synthesis.

side_product_logic start Thiosemicarbazide Precursor reagent Choice of Cyclizing Agent start->reagent desulfurizing Desulfurizing Agent (e.g., EDCI, I2/base) reagent->desulfurizing Favors O-cyclization dehydrating Dehydrating Agent (e.g., POCl3, p-TsCl) reagent->dehydrating Favors S-cyclization oxadiazole Favored Product: 2-Amino-1,3,4-oxadiazole desulfurizing->oxadiazole thiadiazole Side Product: 2-Amino-1,3,4-thiadiazole dehydrating->thiadiazole

Caption: Logic diagram for controlling side product formation from thiosemicarbazide.

References

Technical Support Center: Forced Degradation & Stability Studies of 1,3,4-Oxadiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the forced degradation and stability studies of 1,3,4-oxadiazole derivatives.

Frequently Asked Questions (FAQs)

Q1: What are forced degradation studies and why are they crucial for 1,3,4-oxadiazole derivatives?

Forced degradation, or stress testing, involves intentionally subjecting a drug substance to harsh chemical and physical conditions to accelerate its decomposition.[1][2] These studies are vital for several reasons:

  • Pathway Identification: They help elucidate potential degradation pathways and identify the resulting degradation products.[2][3]

  • Method Development: The data is essential for developing and validating stability-indicating analytical methods, which can distinguish the active pharmaceutical ingredient (API) from its degradation products.[1][2]

  • Intrinsic Stability: These studies reveal the intrinsic stability of the molecule and its susceptibility to various stressors like acid, base, oxidation, heat, and light.[2]

  • Formulation and Packaging: The information gathered aids in developing stable formulations and selecting appropriate packaging and storage conditions.[4]

Q2: What are the standard stress conditions applied during forced degradation studies?

According to ICH guidelines and common practice, the following conditions are typically employed:

  • Acid Hydrolysis: Treatment with 0.1N HCl at room temperature or heated (e.g., 60°C).[1][4]

  • Base Hydrolysis: Treatment with 0.1N NaOH at room temperature or heated.[1][4]

  • Oxidation: Exposure to hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.[1][5]

  • Thermal Degradation: Heating the solid drug substance at elevated temperatures (e.g., 60-80°C), sometimes with humidity.[1][4][5]

  • Photolytic Degradation: Exposing the drug substance to UV and/or fluorescent light.[2]

Q3: What is a potential degradation pathway for the 1,3,4-oxadiazole ring itself?

The 1,3,4-oxadiazole ring is generally stable, but it can be susceptible to hydrolysis under certain conditions.[6] Some research indicates that enzymatic or chemical hydrolysis can lead to the cleavage of the oxadiazole ring, transforming it into an acylhydrazide derivative.[7] This represents a critical degradation pathway to monitor, as it significantly alters the chemical structure of the parent molecule.

Q4: Which analytical technique is most common for analyzing the stability of 1,3,4-oxadiazole derivatives?

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with a Photodiode Array (PDA) or Diode Array Detector (DAD) is the most widely used and recommended technique.[1][5][8] This method is powerful for separating the parent drug from its various degradation products and allows for the assessment of peak purity.

Troubleshooting Guides

HPLC & Analytical Issues

Q: My chromatogram shows no degradation for my 1,3,4-oxadiazole derivative, even after applying stress conditions. What should I do? A: If you observe minimal or no degradation (less than 5%), the conditions may not be harsh enough. Consider the following adjustments:

  • Increase Stressor Concentration: If using 0.1N HCl or NaOH, you can try increasing the concentration.[4]

  • Increase Temperature: For hydrolytic and thermal studies, increase the temperature (e.g., reflux at 60°C or higher).[4]

  • Extend Exposure Time: Lengthen the duration of the stress exposure. It is recommended to conduct stress testing in solution for a maximum of 14 days to generate samples for method development.[4]

  • Confirm Compound Stability: It is possible that your specific 1,3,4-oxadiazole derivative is highly stable under the tested conditions.[2] Ensure your analytical method is capable of detecting small changes.

Q: I am observing poor peak shape (e.g., tailing, fronting) for my parent compound or degradation products. How can I fix this? A: Poor peak shape can be caused by several factors. Here are some troubleshooting steps:

  • Check Mobile Phase pH: Residual silanol groups on the HPLC column can interact with basic compounds, causing tailing. Adjusting the mobile phase pH can mitigate these secondary interactions.

  • Sample Overload: Injecting too concentrated a sample can lead to peak fronting or tailing. Try diluting your sample and re-injecting.[9]

  • Column Contamination: Strongly retained compounds from previous injections can build up on the column head, affecting peak shape.[10] Flush the column with a strong solvent (e.g., 100% Acetonitrile or Isopropanol).[11]

  • Column Void: A void or channel in the column packing can cause peak splitting or broadening. This often requires replacing the column.[11]

Q: My HPLC system is showing abnormally high backpressure. What is the cause? A: High backpressure is typically due to a blockage in the system. To diagnose:

  • Isolate the Column: Remove the column from the system and run the pump. If the pressure returns to normal, the blockage is in the column or guard column.[11]

  • Backflush the Column: If the column is the issue, try reversing its direction and flushing it with a strong, buffer-free mobile phase. This can dislodge particulate matter from the inlet frit.[11]

  • Check for Precipitation: If you are using buffers, ensure they are fully dissolved and that the mobile phase composition does not cause the buffer to precipitate. Sample solvent and mobile phase should be miscible.[9]

  • Replace Frits/Filters: Check and replace any in-line filters or guard columns, as these are designed to trap particulates and can become clogged.[11]

Experimental & Data Interpretation Issues

Q: The degradation of my compound is too extensive (>30%), and I am seeing many small peaks instead of a few primary degradants. How can I achieve the target degradation of 5-20%? A: The goal of forced degradation is to generate primary degradants, not to destroy the molecule completely.[3] To control the extent of degradation:

  • Reduce Stress Duration: Significantly shorten the time the sample is exposed to the stressor.

  • Lower the Temperature: Perform the study at a lower temperature (e.g., room temperature instead of 60°C).

  • Decrease Stressor Concentration: Use a more dilute acid, base, or oxidizing agent.

  • Time-Point Sampling: Take samples at multiple time points (e.g., 2, 4, 8, 24 hours) to find the optimal duration that yields the target degradation level.

Q: My mass balance calculation is outside the acceptable 95-105% range. What could be the cause? A: An out-of-spec mass balance suggests that not all components are being accounted for. Possible reasons include:

  • Co-eluting Peaks: A degradation product may be co-eluting with the parent peak. Check the peak purity using a PDA/DAD detector.

  • Non-UV Active Degradants: Some degradation products may lack a chromophore and will not be detected by a UV detector. Using a mass spectrometer (LC-MS) can help identify these.

  • Volatile Degradants: Degradation may have produced volatile compounds that are lost during sample preparation.

  • Precipitation: Degradants may have precipitated out of solution and were removed during sample filtration.

  • Incorrect Response Factors: The assumption that degradants have the same UV response as the parent compound may be incorrect.

Experimental Protocols

Protocol 1: General Forced Degradation Study

This protocol outlines the steps for subjecting a 1,3,4-oxadiazole derivative to various stress conditions.

  • Stock Solution Preparation: Prepare a stock solution of the 1,3,4-oxadiazole derivative in a suitable solvent (e.g., a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1N HCl. Keep the solution at 60°C for 5 hours.[1] After the specified time, cool the solution and neutralize it with an equivalent amount of 0.1N NaOH. Dilute to the final concentration with the mobile phase.

  • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1N NaOH. Keep the solution at 60°C for 30 minutes.[4] After the time has elapsed, cool and neutralize with 0.1N HCl. Dilute to the final concentration.

  • Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep the solution at room temperature for 24 hours.[1] Dilute to the final concentration.

  • Thermal Degradation: Store the solid drug substance in a hot air oven at 60°C for 24 hours.[5] After exposure, dissolve the sample in a suitable solvent and dilute to the final concentration.

  • Control Sample: Prepare a control sample by diluting the stock solution to the final concentration without subjecting it to any stress.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method.

Protocol 2: Example Stability-Indicating RP-HPLC Method

This is an example method based on published studies for a 1,3,4-oxadiazole derivative.[1][8] Method optimization will be required for different compounds.

ParameterSpecification
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Water:Methanol (90:05:05, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 40°C
Detector PDA/DAD at a specified wavelength (e.g., 235 nm)[1][8]
Injection Volume 10-20 µL
Run Time Sufficient to allow for the elution of all degradation products.

Data Presentation

Quantitative results should be summarized to compare the extent of degradation under different conditions.

Table 1: Summary of Forced Degradation Results for 5-(4-bromophenyl)-N-(2-chloro-4-nitrophenyl)-1,3,4-oxadiazol-2-amine (Compound A3)

Stress ConditionParameters% Degradation
Acid Hydrolysis0.1N HCl, 5 hours29.36 ± 1.25[1]
Alkali Hydrolysis0.1N NaOH65.28 ± 3.65[1]
Oxidative3% H₂O₂, 24 hours41.58 ± 1.58[1]
Thermal60°C, 24 hours47.58 ± 1.25[1][5]
HumidityRoom temp, 7 days56.28 ± 2.58[1]

Visualizations

Experimental Workflow and Logic Diagrams

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Application Start Prepare Drug Stock Solution Control Prepare Control (Unstressed) Sample Start->Control Acid Acid Hydrolysis (e.g., 0.1N HCl, 60°C) Start->Acid Base Base Hydrolysis (e.g., 0.1N NaOH, 60°C) Start->Base Oxidative Oxidation (e.g., 3% H2O2) Start->Oxidative Thermal Thermal Stress (e.g., 60°C, Solid) Start->Thermal Photo Photolytic Stress (UV/Vis Light) Start->Photo Dilute Dilute All Samples to Final Concentration Control->Dilute Neutralize Neutralize Acid/Base (if applicable) Acid->Neutralize Base->Neutralize Oxidative->Dilute Thermal->Dilute Photo->Dilute Neutralize->Dilute Analyze Analyze via Stability- Indicating HPLC Method Dilute->Analyze Report Calculate % Degradation & Assess Mass Balance Analyze->Report

Caption: General experimental workflow for forced degradation studies.

HPLC_Troubleshooting cluster_pressure Pressure Issues cluster_peak Peak Shape Issues Problem HPLC Problem Observed Pressure High/Low Pressure? Problem->Pressure PeakShape Poor Peak Shape? Problem->PeakShape HighP High Pressure Pressure->HighP High LowP Low Pressure Pressure->LowP Low CheckBlockage Isolate Column (Check for Blockage) HighP->CheckBlockage CheckLeak Check for Leaks (Fittings, Pump Seals) LowP->CheckLeak Backflush Backflush or Replace Column CheckBlockage->Backflush Tailing Tailing PeakShape->Tailing Yes Splitting Splitting / Broadening PeakShape->Splitting Yes AdjustpH Adjust Mobile Phase pH Tailing->AdjustpH CheckOverload Dilute Sample (Check for Overload) Tailing->CheckOverload CheckVoid Column Void? Replace Column Splitting->CheckVoid

Caption: Troubleshooting logic for common HPLC issues.

Degradation_Pathway Parent 1,3,4-Oxadiazole Derivative R1—(C=N-N=C)—R2 Product Acylhydrazide Product R1—(C=O)-NH-NH-(C=O)—R2 Parent:f1->Product:f1  Hydrolysis  (Ring Cleavage)

Caption: Potential hydrolytic degradation pathway for the 1,3,4-oxadiazole ring.

References

Refining analytical methods for the characterization of substituted oxadiazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their analytical methods for the characterization of substituted oxadiazoles.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical techniques for characterizing substituted oxadiazoles?

A1: The primary techniques for structural elucidation and purity assessment of substituted oxadiazoles include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[1][2] Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are essential for purity determination and purification.

Q2: I am synthesizing a novel 1,3,4-oxadiazole derivative. What are the expected characteristic signals in the ¹³C NMR spectrum for the oxadiazole ring carbons?

A2: For 2,5-disubstituted 1,3,4-oxadiazoles, the two carbon atoms of the heterocyclic ring (C-2 and C-5) typically resonate in the range of 163-168 ppm in the ¹³C NMR spectrum.[3] The exact chemical shifts will be influenced by the nature of the substituents attached to the ring.

Q3: My mass spectrum shows a significant [M-16]⁺• peak. What could this indicate for my N-oxide oxadiazole derivative?

A3: An [M-16]⁺• ion in the mass spectrum of an oxadiazole N-oxide derivative often corresponds to the loss of an oxygen atom.[4][5] This fragmentation pattern can be a useful diagnostic tool for identifying N-oxide structures.

Q4: What typical IR absorption bands should I look for to confirm the formation of the oxadiazole ring?

A4: The formation of the oxadiazole ring can be confirmed by the appearance of characteristic IR absorption bands. Key vibrations include C=N stretching, typically observed around 1625 cm⁻¹, and C-O-C stretching of the heterocyclic ring. The exact frequencies can vary based on the substitution pattern.[1][6]

Troubleshooting Guides

HPLC Analysis

Q5: I am observing significant peak tailing in the HPLC analysis of my substituted oxadiazole. What are the potential causes and solutions?

A5: Peak tailing in HPLC is a common issue that can arise from several factors. For substituted oxadiazoles, which can contain basic nitrogen atoms, interactions with residual silanol groups on the silica-based column packing are a frequent cause.[7]

  • Cause: Interaction with active silanol groups on the column.

  • Solution:

    • Use a modern, high-purity silica column: These columns have fewer accessible silanol groups.

    • Adjust mobile phase pH: Lowering the pH (e.g., adding 0.1% formic acid or trifluoroacetic acid) can protonate the basic nitrogens on your compound and suppress silanol ionization, reducing peak tailing.[7]

    • Add a competing base: Including a small amount of a competing base like triethylamine (TEA) in the mobile phase can mask the active silanol sites.

    • Increase buffer concentration: A higher buffer concentration can help maintain a constant ionization state of the analyte.[7]

Q6: My retention times are drifting from one injection to the next. How can I stabilize my HPLC method?

A6: Retention time drift can be caused by issues with the column, mobile phase, or HPLC system.[8]

  • Cause: Insufficient column equilibration.

  • Solution: Ensure the column is equilibrated with the mobile phase for a sufficient time before starting the analysis, typically 10-20 column volumes.[8]

  • Cause: Changes in mobile phase composition.

  • Solution: Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed.[8][9] For gradient methods, check the pump's proportioning valves for proper functioning.

  • Cause: Temperature fluctuations.

  • Solution: Use a column oven to maintain a constant temperature, as even small changes can affect retention times.[8]

NMR Spectroscopy

Q7: The aromatic protons of the substituent on my oxadiazole are showing complex, overlapping signals in the ¹H NMR spectrum. How can I simplify the spectrum for easier interpretation?

A7: Overlapping signals in the aromatic region are a common challenge.

  • Solution 1: Use a higher field NMR spectrometer. A spectrometer with a stronger magnetic field (e.g., 600 MHz vs. 400 MHz) will increase the chemical shift dispersion, potentially resolving the overlapping multiplets.

  • Solution 2: 2D NMR techniques. A 2D COSY (Correlation Spectroscopy) experiment can help identify which protons are coupled to each other, aiding in the assignment of individual signals. A 2D HSQC (Heteronuclear Single Quantum Coherence) experiment can correlate protons to their directly attached carbons.

  • Solution 3: Change the solvent. Using a different deuterated solvent (e.g., from CDCl₃ to DMSO-d₆) can alter the chemical shifts of the protons and may resolve the overlap.[1]

Mass Spectrometry

Q8: I am having trouble obtaining a clear molecular ion peak for my 1,2,4-oxadiazole derivative using Electron Impact (EI) ionization. What can I do?

A8: 1,2,4-Oxadiazoles can undergo significant fragmentation under high-energy EI conditions, sometimes leading to a weak or absent molecular ion peak.[10]

  • Solution 1: Use a soft ionization technique. Techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) are less energetic and more likely to produce a strong signal for the protonated molecule [M+H]⁺ or other adducts with minimal fragmentation.[11]

  • Solution 2: Optimize EI source conditions. Lowering the electron energy in the EI source can sometimes reduce fragmentation and increase the relative abundance of the molecular ion.

Data Presentation

Table 1: Typical Spectroscopic Data for Substituted Oxadiazoles

Technique Isomer Characteristic Feature Typical Range/Value Reference
¹³C NMR 1,3,4-OxadiazoleRing Carbons (C2, C5)163 - 168 ppm[3]
¹³C NMR 1,2,4-OxadiazoleRing CarbonsC3: ~168 ppm, C5: ~183 ppm[12]
¹H NMR 1,3,4-OxadiazoleProton on ringHighly dependent on other substituentsN/A
IR GeneralC=N Stretching1600 - 1650 cm⁻¹[6][13]
IR GeneralRing C-O-C Stretching1000 - 1250 cm⁻¹[1]

Table 2: Common Mass Spectrometry Fragmentations for Oxadiazoles

Isomer Type Fragmentation Pathway Lost Fragment Resulting Ion Reference
1,2,4-OxadiazoleRing CleavageRCN[M - RCN]⁺[10]
1,2,5-Oxadiazole N-oxideOxygen LossO[M - 16]⁺•[4][5]
1,2,5-Oxadiazole N-oxideHydroxyl Radical Loss•OH[M - 17]⁺[4][5]

Experimental Protocols

Protocol 1: General Procedure for HPLC Analysis
  • Solvent Preparation: Prepare the mobile phase using HPLC-grade solvents. Filter through a 0.45 µm filter and degas by sonication or helium sparging. A common mobile phase for reversed-phase analysis of oxadiazoles is a gradient of water and acetonitrile, both containing 0.1% formic acid.

  • Sample Preparation: Accurately weigh and dissolve the oxadiazole sample in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration (e.g., 1 mg/mL). Filter the sample solution through a 0.22 µm syringe filter before injection.

  • Column: Use a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection: UV detection at a wavelength determined by the compound's UV-Vis spectrum (often around 254 nm or 280 nm).

    • Gradient Program: A typical gradient might be 10% to 90% acetonitrile over 20 minutes.

  • Data Analysis: Integrate the peaks to determine the retention time and peak area. Purity can be estimated by calculating the area percentage of the main peak.

Protocol 2: Sample Preparation for NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified oxadiazole derivative in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[1]

  • Solvent Selection: The choice of solvent is crucial. Chloroform-d (CDCl₃) is a good starting point for many organic compounds. If the compound has poor solubility or if exchangeable protons (e.g., -NH, -OH) need to be observed, dimethyl sulfoxide-d₆ (DMSO-d₆) is a good alternative.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Acquisition: Record ¹H NMR and ¹³C NMR spectra on a spectrometer, typically operating at 400 MHz or higher for ¹H.[14] Standard acquisition parameters are usually sufficient, but may need to be optimized based on sample concentration.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Analytical Characterization cluster_decision Evaluation cluster_outcome Outcome start Starting Materials synthesis Synthesis of Oxadiazole start->synthesis workup Reaction Work-up synthesis->workup purification Purification (Column Chromatography / Recrystallization) workup->purification hplc HPLC (Purity Check) purification->hplc Characterize Sample nmr NMR (1H, 13C) purification->nmr Characterize Sample ms Mass Spectrometry purification->ms Characterize Sample ir IR Spectroscopy purification->ir Characterize Sample decision Purity & Structure Confirmed? hplc->decision nmr->decision ms->decision ir->decision final_product Final Product decision->final_product Yes repurify Re-purify / Re-synthesize decision->repurify No repurify->purification

Caption: General workflow for synthesis and characterization of substituted oxadiazoles.

hplc_troubleshooting cluster_causes Potential Causes cluster_solutions Solutions cluster_outcome Expected Outcome start HPLC Analysis Shows Peak Tailing silanol Silanol Interactions start->silanol overload Column Overload start->overload ph_issue Incorrect Mobile Phase pH start->ph_issue change_column Use High-Purity Silica Column silanol->change_column reduce_conc Reduce Sample Concentration overload->reduce_conc add_modifier Add Mobile Phase Modifier (e.g., 0.1% Formic Acid) ph_issue->add_modifier check_method Verify Method Parameters change_column->check_method add_modifier->check_method reduce_conc->check_method resolved Symmetric Peak Shape check_method->resolved

Caption: Troubleshooting workflow for HPLC peak tailing.

analytical_relationship center_node Substituted Oxadiazole ms Mass Spectrometry (Molecular Weight & Formula) center_node->ms Provides nmr NMR Spectroscopy (Connectivity & 3D Structure) center_node->nmr Determines ir IR Spectroscopy (Functional Groups) center_node->ir Identifies hplc HPLC (Purity & Quantification) center_node->hplc Assesses

Caption: Interrelation of analytical techniques for oxadiazole characterization.

References

Technical Support Center: Addressing Microbial Resistance to 1,3,4-Oxadiazole-Based Agents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals investigating microbial resistance to 1,3,4-oxadiazole-based antimicrobial agents. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to assist in your research.

Troubleshooting Guides & FAQs

This section addresses common challenges encountered during the experimental evaluation of 1,3,4-oxadiazole agents and the investigation of resistance mechanisms.

FAQs: General Issues

Question: We are observing inconsistent Minimum Inhibitory Concentration (MIC) results for our 1,3,4-oxadiazole compound. What are the likely causes and solutions?

Answer: Inconsistent MIC values for 1,3,4-oxadiazole derivatives often stem from their poor aqueous solubility. This can lead to compound precipitation and inaccurate concentration determination. Other factors include inoculum variability and procedural inconsistencies. A systematic troubleshooting approach is recommended.

Question: Our 1,3,4-oxadiazole agent shows good activity against a susceptible strain but is ineffective against a resistant isolate. What are the primary resistance mechanisms we should investigate?

Answer: The most common resistance mechanisms to consider for this class of compounds are:

  • Target Modification: Alterations in the drug's molecular target, such as DNA gyrase or topoisomerase IV, can prevent the 1,3,4-oxadiazole agent from binding effectively.

  • Increased Efflux: Overexpression of efflux pumps, such as the NorA pump in Staphylococcus aureus, can actively transport the compound out of the cell before it can reach its target.

  • Biofilm Formation: Bacteria embedded in a biofilm matrix can exhibit increased tolerance to antimicrobial agents, including 1,3,4-oxadiazoles.

Troubleshooting: Experimental Assays

Issue: Compound Precipitation During MIC Assay

Question: Our 1,3,4-oxadiazole derivative precipitates in the broth during our microdilution MIC assay. How can we obtain reliable MIC values?

Answer: This is a common challenge with hydrophobic heterocyclic compounds. Here are several strategies to address this:

  • Use of Co-solvents: Prepare a high-concentration stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO). When diluting into the aqueous broth, ensure the final DMSO concentration is low (typically ≤1%) to avoid solvent-induced toxicity to the microbes.

  • Two-fold Serial Dilutions in Solvent: Perform the initial serial dilutions of your compound in 100% DMSO before adding it to the broth. This ensures the compound is fully dissolved at each concentration step before introduction to the aqueous environment.

  • Visual Inspection and Endpoint Reading: Carefully inspect the wells for any signs of precipitation before and after incubation. When reading the MIC, distinguish between true bacterial growth (turbidity) and compound precipitation. Using a viability indicator dye like resazurin can help differentiate viable cells from precipitate.

Issue: High Background Fluorescence in Efflux Pump Assays

Question: We are using an ethidium bromide (EtBr) efflux assay to investigate resistance, but our 1,3,4-oxadiazole compound seems to interfere with the fluorescence, leading to high background readings. How can we mitigate this?

Answer: Intrinsic fluorescence or quenching effects of test compounds are known issues in fluorescence-based assays.

  • Controls are Critical: Run parallel control experiments with your 1,3,4-oxadiazole compound in the absence of bacteria and/or EtBr to quantify its intrinsic fluorescence at the excitation/emission wavelengths used.

  • Alternative Fluorescent Substrates: Consider using other efflux pump substrates with different spectral properties, such as Nile Red or Hoechst 33342, to see if the interference is specific to EtBr.

  • Concentration Optimization: Determine the lowest effective concentration of your 1,3,4-oxadiazole compound that still demonstrates a biological effect to minimize fluorescence interference.

Quantitative Data Summary

The following tables summarize the antimicrobial activity of various 1,3,4-oxadiazole derivatives against susceptible and resistant microbial strains.

Table 1: Minimum Inhibitory Concentrations (MICs) of 1,3,4-Oxadiazole Derivatives against S. aureus

Compound/DerivativeStrainResistance ProfileMIC (µg/mL)Reference
OZE-IS. aureus USA100MSSA4[1]
OZE-IS. aureus USA300MRSA16[1]
OZE-IIS. aureus USA100MSSA8[1]
OZE-IIS. aureus USA300MRSA16[1]
OZE-IIIS. aureus USA100MSSA8[1]
OZE-IIIS. aureus USA300MRSA32[1]
Compound 13 S. aureus LACMRSA0.5[2][3]
Compound 1771 S. aureus LACMRSA8[2][3]
Norfloxacin Derivative 4a S. aureus1-2[4]
Norfloxacin Derivative 4a MRSA1-3MRSA0.25-1[4]
VancomycinMRSA1-3MRSA1-2[4]

Table 2: Fold Increase in MIC for Resistant Strains

CompoundOrganismSusceptible Strain MIC (µg/mL)Resistant Strain MIC (µg/mL)Fold Increase in Resistance
OZE-IS. aureus4 (MSSA)16 (MRSA)4
OZE-IIIS. aureus8 (MSSA)32 (MRSA)4
Compound 1771 vs 13 S. aureus LAC (MRSA)80.516-fold increased potency of 13

Experimental Protocols & Workflows

This section provides detailed methodologies for key experiments used to investigate microbial resistance to 1,3,4-oxadiazole agents.

Protocol 1: Broth Microdilution MIC Assay for Poorly Soluble 1,3,4-Oxadiazole Compounds

Objective: To determine the minimum inhibitory concentration (MIC) of a poorly soluble 1,3,4-oxadiazole derivative against a microbial strain.

Materials:

  • 1,3,4-oxadiazole compound

  • Dimethyl Sulfoxide (DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase, adjusted to 0.5 McFarland standard

  • Resazurin sodium salt solution (optional, for viability staining)

Procedure:

  • Stock Solution Preparation: Prepare a 10 mg/mL stock solution of the 1,3,4-oxadiazole compound in 100% DMSO. Ensure the compound is fully dissolved.

  • Serial Dilution in DMSO: In a separate 96-well plate or in microcentrifuge tubes, perform a two-fold serial dilution of the stock solution using 100% DMSO to create a range of concentrations.

  • Preparation of Microtiter Plate: Add 198 µL of CAMHB to each well of a sterile 96-well microtiter plate.

  • Compound Addition: Transfer 2 µL of each DMSO dilution of the compound into the corresponding wells of the CAMHB-filled plate. This will result in a 1:100 dilution of the compound and a final DMSO concentration of 1%.

  • Inoculum Preparation: Dilute the 0.5 McFarland bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well after inoculation.

  • Inoculation: Add the appropriate volume of the diluted bacterial suspension to each well containing the compound and broth.

  • Controls:

    • Growth Control: Wells containing CAMHB and the bacterial inoculum, but no compound.

    • Sterility Control: Wells containing only CAMHB.

    • Solvent Control: Wells containing CAMHB, the bacterial inoculum, and 1% DMSO to ensure the solvent does not inhibit growth.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. If precipitation is a concern, add resazurin solution to each well and incubate for a further 2-4 hours. A color change from blue to pink indicates viable cells. The MIC is the lowest concentration where the blue color is retained.

Protocol 2: Ethidium Bromide Efflux Pump Assay

Objective: To determine if increased efflux pump activity is a mechanism of resistance to a 1,3,4-oxadiazole agent.

Materials:

  • Susceptible and resistant bacterial strains

  • Phosphate-buffered saline (PBS)

  • Ethidium bromide (EtBr)

  • Glucose

  • Efflux pump inhibitor (EPI), e.g., Carbonyl cyanide m-chlorophenyl hydrazone (CCCP)

  • Fluorometer or fluorescence plate reader

Procedure:

  • Cell Preparation: Grow bacterial cultures to the mid-logarithmic phase. Harvest the cells by centrifugation, wash twice with PBS, and resuspend in PBS to an OD600 of 0.4.

  • Loading with EtBr: Add EtBr to the cell suspension to a final concentration of 2 µg/mL. Incubate at 37°C for 1 hour to allow for EtBr accumulation.

  • Efflux Initiation: Centrifuge the cells to remove external EtBr, and resuspend the pellet in PBS. Divide the suspension into two tubes. To one tube, add glucose to a final concentration of 0.4% to energize the efflux pumps. The other tube serves as a no-energy control.

  • Fluorescence Monitoring: Immediately begin monitoring the fluorescence of both suspensions over time using a fluorometer (e.g., excitation at 530 nm, emission at 600 nm). A decrease in fluorescence in the glucose-containing tube indicates active efflux of EtBr.

  • Inhibition of Efflux: To confirm the role of efflux pumps, repeat the assay but pre-incubate a separate aliquot of EtBr-loaded cells with an EPI like CCCP before adding glucose. Inhibition of the fluorescence decrease in the presence of the EPI confirms that efflux is an active process.

  • Investigating the 1,3,4-Oxadiazole: To test if the 1,3,4-oxadiazole is an efflux pump substrate, compare the rate of efflux in the resistant strain in the presence and absence of a sub-inhibitory concentration of the oxadiazole compound. A competitive inhibition of EtBr efflux may suggest the oxadiazole is also a substrate.

Protocol 3: Identification of Target Site Mutations

Objective: To identify mutations in a target gene (e.g., gyrA) that may confer resistance to a 1,3,4-oxadiazole agent.

Materials:

  • Genomic DNA from susceptible and resistant bacterial strains

  • Primers specific for the target gene

  • PCR reagents

  • DNA sequencing service

Procedure:

  • Genomic DNA Extraction: Extract high-quality genomic DNA from both the susceptible (wild-type) and resistant bacterial strains.

  • PCR Amplification: Design primers to amplify the entire coding sequence of the target gene (e.g., gyrA). Perform PCR using the extracted genomic DNA as a template.

  • Agarose Gel Electrophoresis: Run the PCR products on an agarose gel to verify the amplification of a DNA fragment of the expected size.

  • DNA Sequencing: Purify the PCR products and send them for Sanger sequencing. It is recommended to sequence both the forward and reverse strands for accuracy.

  • Sequence Analysis: Align the DNA sequence from the resistant strain with the sequence from the susceptible strain using bioinformatics software (e.g., BLAST, ClustalW).

  • Mutation Identification: Identify any nucleotide differences between the two sequences. Translate the nucleotide sequences into amino acid sequences to determine if any of the mutations result in a change in the protein sequence.

  • Confirmation: If a mutation is identified in a population of resistant isolates, further studies, such as site-directed mutagenesis, can be performed to confirm that the specific mutation is responsible for conferring resistance.

Signaling Pathways and Experimental Workflows

Cell Wall Stress Response in S. aureus

Many antimicrobial agents, including some heterocyclic compounds, can induce stress on the bacterial cell wall. In Staphylococcus aureus, the VraSR two-component system is a key signaling pathway that responds to cell wall damage. Inhibition of cell wall synthesis leads to the activation of the sensor kinase VraS, which in turn phosphorylates the response regulator VraR. Phosphorylated VraR then upregulates the expression of a regulon of genes involved in cell wall biosynthesis and repair, contributing to antibiotic resistance.[5][6][7][8]

VraSR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VraS VraS (Sensor Kinase) VraR VraR (Inactive) VraS->VraR Phosphorylates VraR_P VraR-P (Active) DNA DNA VraR_P->DNA Binds to Promoter Region VraR->VraR_P CellWall_Genes Cell Wall Synthesis Genes DNA->CellWall_Genes Upregulates Transcription CellWall_Damage Cell Wall Damage/Stress CellWall_Genes->CellWall_Damage Repairs/Reinforces Cell Wall Oxadiazole 1,3,4-Oxadiazole Agent Oxadiazole->CellWall_Damage Inhibits Cell Wall Synthesis CellWall_Damage->VraS Activates

Caption: VraSR-mediated cell wall stress response pathway in S. aureus.

Experimental Workflow for Investigating Resistance

The following workflow outlines a general approach for characterizing the mechanism of resistance to a novel 1,3,4-oxadiazole agent.

Resistance_Investigation_Workflow start Observation of Resistance (Increased MIC) efflux Hypothesis 1: Increased Efflux start->efflux target_mod Hypothesis 2: Target Modification start->target_mod biofilm Hypothesis 3: Biofilm Formation start->biofilm efflux_assay Efflux Pump Assay (e.g., Ethidium Bromide) efflux->efflux_assay target_seq Target Gene Sequencing (e.g., gyrA, parC) target_mod->target_seq biofilm_assay Biofilm Formation Assay (e.g., Crystal Violet) biofilm->biofilm_assay efflux_result Increased Efflux Confirmed? efflux_assay->efflux_result target_result Mutation Identified? target_seq->target_result biofilm_result Increased Biofilm Confirmed? biofilm_assay->biofilm_result conclusion_efflux Conclusion: Efflux-mediated Resistance efflux_result->conclusion_efflux Yes conclusion_other Investigate Other Mechanisms efflux_result->conclusion_other No conclusion_target Conclusion: Target-mediated Resistance target_result->conclusion_target Yes target_result->conclusion_other No conclusion_biofilm Conclusion: Biofilm-related Tolerance biofilm_result->conclusion_biofilm Yes biofilm_result->conclusion_other No

References

Troubleshooting common issues in the spectroscopic analysis of oxadiazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the spectroscopic analysis of oxadiazole compounds.

Frequently Asked Questions (FAQs)

Q1: What are the typical ¹H and ¹³C NMR chemical shifts for the oxadiazole ring?

The chemical shifts for the carbon and hydrogen atoms on the oxadiazole ring are influenced by the isomer and the nature of its substituents. However, general ranges can be expected. For 1,2,4-oxadiazoles, the C3 and C5 carbons appear at distinct regions in the ¹³C NMR spectrum.[1][2] Substituents can cause significant shifts; for instance, a methyl group at the C-5 position can induce a downfield shift of approximately +11.8 ppm for that carbon.[2]

Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for Oxadiazole Rings

IsomerAtomTypical Chemical Shift (ppm)Notes
1,3,4-Oxadiazole C2/C5155 - 165Highly dependent on substituent electronic effects.
Ring H8.5 - 9.5If a proton is present on the ring.
1,2,4-Oxadiazole C3155 - 170Generally downfield.
C5165 - 185Typically the most downfield carbon.
Ring H8.0 - 9.0If a proton is present on the ring.

Note: These are approximate ranges. Actual values are highly dependent on the specific molecule and solvent used.[1][2][3]

Q2: What are the common fragmentation patterns for oxadiazoles in mass spectrometry?

Under electron impact (EI) conditions, oxadiazoles undergo characteristic fragmentation pathways. A common process for 1,2,4-oxadiazoles is the cleavage of the heterocyclic ring at the 1-5 and 3-4 bonds.[4] For 1,2,5-oxadiazole N-oxides, a characteristic loss of an oxygen atom ([M-16]⁺) or a hydroxyl radical ([M-17]⁺) is often observed.[5][6] The specific fragmentation is highly dependent on the substituents and the isomer.[4][5][7]

Q3: How do solvent polarity and pH affect the UV-Vis and fluorescence spectra of oxadiazoles?

Oxadiazole derivatives, particularly those with donor-acceptor structures, can exhibit significant solvatochromism, where the absorption (λmax) and emission wavelengths shift with solvent polarity.[8][9][10] A red shift (bathochromic shift) in more polar solvents is common, indicating a more polar excited state.[8][10]

Changes in pH can also dramatically alter the fluorescence properties. Protonation of nitrogen atoms in the ring or on substituents can enhance or quench fluorescence, making some oxadiazole derivatives useful as pH sensors.[11]

Troubleshooting Guides

Problem 1: NMR - I see unexpected or broad peaks in my ¹H NMR spectrum.

Possible Cause 1: Synthetic Impurities or Byproducts Unreacted starting materials or byproducts from the cyclization reaction are common sources of impurity peaks. For example, in the synthesis of 1,2,4-oxadiazoles from O-acylamidoximes, cleavage can lead to nitrile and amidoxime impurities.[12] Similarly, when synthesizing 1,3,4-oxadiazoles, the corresponding 1,3,4-thiadiazole can be a byproduct if sulfur-containing reagents are used.[12]

Table 2: Common Byproducts in Oxadiazole Synthesis and Their Spectroscopic Signatures

Synthesis TargetCommon Byproduct/ImpurityLikely ¹H NMR SignatureTroubleshooting Steps
1,2,4-OxadiazoleAmidoxime (starting material)Broad N-OH proton (variable, exchanges with D₂O)Recrystallization or column chromatography.
1,3,4-OxadiazoleDiacylhydrazine (intermediate)Two distinct N-H signals (amide protons)Ensure complete cyclodehydration; increase reaction time or change dehydrating agent (e.g., POCl₃, PPA).[13]
1,3,4-Oxadiazole1,3,4-ThiadiazoleAromatic signals may be shifted slightly downfield.Use non-sulfur-based cyclization reagents.[12][14]

Possible Cause 2: Water or Residual Solvent Broad peaks, especially in the 1.5-4.0 ppm range, can be due to residual water or protic solvents. A very broad, low-intensity signal could indicate trace acidic protons.

Solution Workflow:

  • Identify Solvent Peaks: Compare your spectrum to known chemical shifts for common laboratory solvents.

  • D₂O Exchange: Add a drop of D₂O to your NMR tube, shake, and re-acquire the spectrum. Peaks corresponding to exchangeable protons (N-H, O-H) will disappear or decrease in intensity.

  • Purification: If impurity peaks are confirmed, purify the sample using an appropriate method like column chromatography, recrystallization, or preparative TLC.

NMR_Troubleshooting start Unexplained peaks in ¹H NMR check_solvent Compare with known solvent peaks start->check_solvent d2o_exchange Perform D₂O exchange experiment check_solvent->d2o_exchange Peaks still unexplained analyze_d2o Analyze D₂O exchange results d2o_exchange->analyze_d2o purify Purify sample (Chromatography, Recrystallization) analyze_d2o->purify Exchangeable protons (impurities) detected reacquire Re-acquire NMR spectrum analyze_d2o->reacquire No exchangeable protons purify->reacquire MS_Workflow start Prepare Sample (Dissolve in appropriate solvent) infuse Infuse into MS via Syringe Pump start->infuse esi_pos Analyze in ESI Positive Mode infuse->esi_pos check_m_h Check for [M+H]⁺ Ion esi_pos->check_m_h optimize_source Optimize Source Conditions (Reduce voltage/temp) check_m_h->optimize_source Weak/Absent success Molecular Ion Detected check_m_h->success Strong Signal modify_mobile Modify Mobile Phase (Add 0.1% Formic Acid) optimize_source->modify_mobile check_adducts Check for [M+Na]⁺, [M+K]⁺ modify_mobile->check_adducts check_adducts->success Ion Detected PET_Quenching cluster_0 Oxadiazole Fluorophore cluster_1 Quencher (e.g., Nitroaromatic) S0 Ground State (S₀) S1 Excited State (S₁*) S0->S1 Excitation S1->S0 Radiative Decay Q_LUMO LUMO S1->Q_LUMO e⁻ transfer PET Photoinduced Electron Transfer (PET) Fluorescence Fluorescence Q_HOMO HOMO Excitation Photon (hν)

References

Validation & Comparative

Structural validation of 2-Methyl-5-(4-nitrophenyl)-1,3,4-oxadiazole using X-ray crystallography

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a critical step in the research and development pipeline. This guide provides an objective comparison of X-ray crystallography as the definitive method for the structural validation of 2-Methyl-5-(4-nitrophenyl)-1,3,4-oxadiazole, a heterocyclic compound with potential pharmacological significance. We will compare its performance with other common analytical techniques and provide supporting experimental data and protocols.

The precise molecular architecture of 1,3,4-oxadiazole derivatives is fundamental to understanding their structure-activity relationships (SAR) and for guiding rational drug design. While several analytical techniques offer valuable structural insights, single-crystal X-ray crystallography stands as the gold standard, providing a high-resolution, three-dimensional atomic arrangement.

Comparative Analysis: The Unrivaled Precision of X-ray Crystallography

To elucidate the structure of novel chemical entities, a combination of spectroscopic methods is often employed. However, for definitive stereochemical and conformational analysis, X-ray crystallography is unparalleled. Below is a comparison of X-ray crystallography with other common techniques for the structural validation of 2-Methyl-5-(4-nitrophenyl)-1,3,4-oxadiazole.

Table 1: Comparison of Analytical Techniques for Structural Elucidation

TechniqueInformation ProvidedAdvantagesLimitations
X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, crystal packing information.Provides an unambiguous and complete molecular structure.Requires a suitable single crystal, which can be challenging to grow. The structure is static in a crystalline state.
Nuclear Magnetic Resonance (NMR) Spectroscopy Information about the chemical environment of magnetically active nuclei (e.g., ¹H, ¹³C), connectivity between atoms, and spatial proximity of atoms.Provides structural information in solution, which can be more biologically relevant. Allows for the study of dynamic processes.[1]Structure determination can be complex for larger molecules and may not provide the same level of precision for bond lengths and angles as X-ray crystallography.[2]
Mass Spectrometry (MS) Provides the molecular weight of the compound and information about its fragmentation pattern.High sensitivity, requiring only a small amount of sample. Can be used to determine the elemental composition with high-resolution mass analyzers.[3]Does not provide information about the 3D arrangement of atoms. Isomers can be difficult to distinguish.
Infrared (IR) Spectroscopy Information about the functional groups present in the molecule.Fast and simple to perform. Provides a characteristic "fingerprint" for a compound.Provides limited information about the overall molecular structure and connectivity.

Data Presentation: Crystallographic Data for a Representative 1,3,4-Oxadiazole Derivative

While the specific crystallographic data for 2-Methyl-5-(4-nitrophenyl)-1,3,4-oxadiazole is not publicly available, the data for a closely related compound, 2-(Adamantan-1-yl)-5-(4-nitrophenyl)-1,3,4-oxadiazole, provides an excellent reference for the expected structural parameters.[4]

Table 2: Crystal Data and Structure Refinement for 2-(Adamantan-1-yl)-5-(4-nitrophenyl)-1,3,4-oxadiazole [4]

ParameterValue
Empirical formulaC₁₈H₁₉N₃O₃
Formula weight325.36
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)6.8502 (6)
b (Å)6.5705 (7)
c (Å)17.6761 (15)
β (°)98.432 (8)
Volume (ų)786.99 (13)
Z2
Density (calculated) (Mg/m³)1.372
Absorption coefficient (mm⁻¹)0.096
F(000)344
Crystal size (mm³)0.30 x 0.30 x 0.15
Theta range for data collection (°)3.53 to 26.37
Reflections collected3236
Independent reflections1956 [R(int) = 0.027]
Final R indices [I>2sigma(I)]R1 = 0.047, wR2 = 0.123
R indices (all data)R1 = 0.068, wR2 = 0.134

Experimental Protocols

  • Crystal Growth: Single crystals of the title compound suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution in an appropriate solvent system (e.g., ethanol/chloroform).

  • Data Collection: A suitable crystal is mounted on a goniometer head. X-ray diffraction data are collected at a controlled temperature (e.g., 100 K) using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å).

  • Structure Solution and Refinement: The collected diffraction data are processed to yield a set of structure factors. The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

  • Sample Preparation: A small amount of the compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a specific frequency (e.g., 400 MHz for ¹H).

  • Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, and the resulting spectra are phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS). For 5-(4-Nitrophenyl)-1,3,4-oxadiazole-2-thiol, the ¹H NMR spectrum in DMSO-d₆ showed signals at δ 8.10-8.12 and 8.37-8.38 ppm for the aromatic protons and δ 15.0 ppm for the SH proton.[5] The ¹³C NMR spectrum displayed signals for the aromatic and oxadiazole carbons.[5]

Visualizing the Workflow

The following diagrams illustrate the experimental workflow for X-ray crystallography and a logical comparison with other spectroscopic techniques.

xray_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structural Analysis synthesis Synthesis of 2-Methyl-5-(4-nitrophenyl)-1,3,4-oxadiazole purification Purification (e.g., Recrystallization) synthesis->purification crystal_growth Single Crystal Growth purification->crystal_growth data_collection Data Collection (Diffractometer) crystal_growth->data_collection structure_solution Structure Solution (Direct Methods) data_collection->structure_solution structure_refinement Structure Refinement (Least-Squares) structure_solution->structure_refinement final_structure Final 3D Structure & Validation structure_refinement->final_structure

Caption: Experimental workflow for single-crystal X-ray crystallography.

logical_comparison cluster_techniques Structural Validation Techniques compound 2-Methyl-5-(4-nitrophenyl)-1,3,4-oxadiazole xray X-ray Crystallography (Definitive 3D Structure) compound->xray Unambiguous Validation nmr NMR Spectroscopy (Connectivity & Solution Structure) compound->nmr Complementary Data ms Mass Spectrometry (Molecular Weight & Formula) compound->ms Complementary Data ir IR Spectroscopy (Functional Groups) compound->ir Complementary Data

Caption: Logical relationship between the target compound and validation techniques.

References

Comparative Guide to the Structure-Activity Relationship of 2-Methyl-5-(4-nitrophenyl)-1,3,4-oxadiazole Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs of 2-Methyl-5-(4-nitrophenyl)-1,3,4-oxadiazole. The 1,3,4-oxadiazole scaffold is a key pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial and anticancer effects. Understanding the relationship between the structural modifications of this core and the resulting biological activity is crucial for the rational design of more potent and selective therapeutic agents.

While direct and extensive SAR studies on 2-Methyl-5-(4-nitrophenyl)-1,3,4-oxadiazole are limited in publicly available literature, this guide synthesizes data from studies on closely related analogs to infer potential SAR trends. The primary focus is on modifications at the 2- and 5-positions of the 1,3,4-oxadiazole ring and their impact on biological, primarily antimicrobial and anticancer, activity.

Structure-Activity Relationship Insights

The biological activity of 2,5-disubstituted 1,3,4-oxadiazole derivatives is significantly influenced by the nature of the substituents at these positions. The presence of a nitro group on a phenyl ring, as in the core molecule of interest, is often associated with enhanced antimicrobial properties.

Modifications at the 2-Position of the 1,3,4-Oxadiazole Ring

Systematic variation of the substituent at the 2-position of the 5-(4-nitrophenyl)-1,3,4-oxadiazole core can modulate biological activity. While data for 2-alkyl analogs is scarce, studies on 2-aryl substituted analogs provide valuable insights.

Table 1: Antibacterial Activity of 2-Aryl-5-(4-nitrophenyl)-1,3,4-oxadiazole Analogs

Compound IDR (Substituent at 2-position)Antibacterial Activity against S. aureusAntibacterial Activity against E. coli
1 Methyl (Reference Core)Data not availableData not available
2a PhenylMild to moderateMild to moderate
2b 4-ChlorophenylMild to moderateMild to moderate
2c 4-MethoxyphenylMild to moderateMild to moderate
2d 3,4-DimethoxyphenylMild to moderateMild to moderate

Note: The antibacterial activity for compounds 2a-2d is reported qualitatively. Specific MIC values were not provided in the reviewed literature.

The available data suggests that substituting the 2-methyl group with various aryl moieties results in compounds with general antimicrobial activity. However, without quantitative data (e.g., Minimum Inhibitory Concentration - MIC), a detailed comparison of potency is not possible.

Modifications at the 5-Position and Bioisosteric Replacements

While the core topic focuses on a 5-(4-nitrophenyl) substituent, examining related structures where this is varied or where the oxadiazole core is modified can provide broader SAR understanding. For instance, studies on 5-(4-nitrophenyl)-1,3,4-oxadiazole-2-thiol and its S-substituted derivatives offer insights into the importance of the substituent at the 2-position and the overall scaffold.

These studies indicate that the 1,3,4-oxadiazole ring acts as a crucial scaffold for orienting substituents in a way that facilitates interaction with biological targets. The lipophilicity and electronic properties of the substituents at both the 2- and 5-positions play a critical role in determining the potency and spectrum of activity. For instance, the presence of electron-withdrawing groups on the phenyl ring can enhance antimicrobial effects.[1]

Experimental Protocols

Detailed methodologies for the key experiments cited in the literature for evaluating the biological activity of 1,3,4-oxadiazole analogs are provided below.

Antibacterial Susceptibility Testing (Broth Microdilution Method for MIC Determination)

The antibacterial activity of the synthesized compounds is commonly determined by the broth microdilution method to establish the Minimum Inhibitory Concentration (MIC).

  • Preparation of Bacterial Inoculum: Bacterial strains are cultured overnight in a suitable broth medium (e.g., Mueller-Hinton Broth). The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is then diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions: The test compounds are dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution. Serial two-fold dilutions of the compounds are then prepared in the broth medium in a 96-well microtiter plate.

  • Inoculation and Incubation: Each well of the microtiter plate is inoculated with the prepared bacterial suspension. The plates are then incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the bacteria. This is determined by visual inspection of the microtiter plates after incubation.

In Vitro Anticancer Activity (MTT Assay)

The cytotoxicity of the compounds against various cancer cell lines is often evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a serum-free medium) and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plate is then incubated for another 2-4 hours.

  • Formazan Solubilization: During this incubation, viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. A solubilization solution (e.g., DMSO or a solution of SDS in HCl) is then added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, is then determined from the dose-response curve.

Visualizations

The following diagrams illustrate key conceptual workflows relevant to the SAR studies of these compounds.

SAR_Workflow cluster_synthesis Analog Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis Core 2-Methyl-5-(4-nitrophenyl) -1,3,4-oxadiazole Core Modifications Systematic Structural Modifications (R groups) Core->Modifications Analogs Library of Analogs Modifications->Analogs Antimicrobial Antimicrobial Assays (e.g., MIC Determination) Analogs->Antimicrobial Anticancer Anticancer Assays (e.g., MTT Assay) Analogs->Anticancer ActivityData Quantitative Activity Data (MIC, IC50 values) Antimicrobial->ActivityData Anticancer->ActivityData SAR Structure-Activity Relationship (SAR) ActivityData->SAR Lead Lead SAR->Lead Identification of Lead Compounds

Caption: General workflow for a Structure-Activity Relationship (SAR) study.

SAR_Logic cluster_structure Chemical Structure cluster_properties Physicochemical Properties cluster_activity Biological Activity Core 5-(4-nitrophenyl)-1,3,4-oxadiazole R_group Substituent at 2-position (R) Electronic Electronic Effects (e.g., electron-withdrawing/donating) R_group->Electronic Steric Steric Hindrance R_group->Steric Lipophilicity Lipophilicity (LogP) R_group->Lipophilicity Activity Antimicrobial / Anticancer Potency (MIC / IC50) Electronic->Activity Steric->Activity Lipophilicity->Activity

Caption: Key factors influencing the biological activity of 2,5-disubstituted 1,3,4-oxadiazoles.

References

Unraveling the Bioactivity of 1,3,4-Oxadiazole Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the bioactivity of positional isomers of 1,3,4-oxadiazole derivatives, supported by experimental data. The strategic placement of substituents on the 1,3,4-oxadiazole scaffold significantly influences their therapeutic potential, a key consideration in modern drug design.

The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The bioactivity of these compounds can be finely tuned by altering the nature and position of substituents on the heterocyclic core. This guide focuses on comparing the bioactivity of positional isomers—specifically ortho-, meta-, and para-substituted phenyl derivatives—of 2,5-disubstituted 1,3,4-oxadiazoles.

Comparative Bioactivity Data

The following tables summarize the quantitative bioactivity data for various 1,3,4-oxadiazole positional isomers, highlighting the impact of substituent placement on their anticancer and antimicrobial efficacy.

Anticancer Activity of Phenyl-Substituted 1,3,4-Oxadiazole Isomers

The in vitro anticancer activity of 1,3,4-oxadiazole derivatives is often evaluated using the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability. The half-maximal inhibitory concentration (IC50) is a key parameter, with lower values indicating higher potency.

Compound IDSubstituent at Position 2Substituent at Position 5Cancer Cell LineIC50 (µM)Reference
1a 2-Nitrophenyl2-((2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl)thio)MCF-7 (Breast)0.7 ± 0.2[1]
1b 3-Nitrophenyl2-((2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl)thio)MCF-7 (Breast)>50[1]
1c 4-Nitrophenyl2-((2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl)thio)MCF-7 (Breast)>50[1]
2a 2-HydroxyphenylN/AA549 (Lung)<0.14[2]
2b 3-HydroxyphenylN/AA549 (Lung)>100[2]
2c 4-HydroxyphenylN/AA549 (Lung)>100[2]

Note: The specific substitution at the other position on the oxadiazole ring varies between studies. Direct comparison is most relevant within the same study.

Antimicrobial Activity of Phenyl-Substituted 1,3,4-Oxadiazole Isomers

The antimicrobial potential of these compounds is typically assessed by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method. A lower MIC value signifies greater antimicrobial activity.

Compound IDSubstituent at Position 2Substituent at Position 5Microbial StrainMIC (µg/mL)Reference
3a 2-NitrophenylAcetylated nicotinic acid derivativeM. tuberculosis6.25[3]
3b 3-NitrophenylAcetylated nicotinic acid derivativeM. tuberculosis12.5[3]
3c 4-NitrophenylAcetylated nicotinic acid derivativeM. tuberculosis3.12[3]
4a 2-ChlorophenylPhenylaminoS. aureus>100[4]
4b 4-ChlorophenylPhenylaminoS. aureus50[4]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further research.

MTT Assay for In Vitro Anticancer Activity

This protocol is a standard method for assessing cell viability and the cytotoxic potential of compounds.[1][5]

Materials:

  • 96-well microplates

  • Human cancer cell lines (e.g., MCF-7, A549)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • 1,3,4-Oxadiazole test compounds dissolved in dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO, acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the 1,3,4-oxadiazole derivatives. A vehicle control (DMSO) is also included.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.

Broth Microdilution Method for Antimicrobial Susceptibility Testing

This method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[3][6]

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • 1,3,4-Oxadiazole test compounds dissolved in DMSO

  • Bacterial or fungal inoculum standardized to a specific concentration (e.g., 0.5 McFarland standard)

  • Positive control (standard antibiotic) and negative control (broth only)

Procedure:

  • Serial Dilution: Prepare serial two-fold dilutions of the test compounds in the broth directly in the 96-well plates.

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Signaling Pathways and Mechanisms of Action

Several 1,3,4-oxadiazole derivatives exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and angiogenesis.

Inhibition of NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a crucial role in inflammation and cancer. Some 1,3,4-oxadiazole derivatives have been shown to inhibit this pathway, leading to apoptosis in cancer cells.[7]

NF_kappa_B_Pathway cluster_stimulus External Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Pro-inflammatory Cytokines, Growth Factors IKK IKK Complex Stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_p50_p65 NF-κB (p50/p65) Ub_Proteasome Ub_Proteasome IkB->Ub_Proteasome Ubiquitination & Degradation NFkB_p50_p65->IkB Bound to (Inactive) NFkB_p50_p65_nuc NF-κB (p50/p65) NFkB_p50_p65->NFkB_p50_p65_nuc Translocation Oxadiazole 1,3,4-Oxadiazole Derivative Oxadiazole->IKK Inhibits DNA DNA NFkB_p50_p65_nuc->DNA Binds to Gene_Expression Target Gene Expression (Proliferation, Anti-apoptosis) DNA->Gene_Expression Promotes VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds to Dimerization Receptor Dimerization VEGFR2->Dimerization Oxadiazole 1,3,4-Oxadiazole Derivative Autophosphorylation Autophosphorylation Oxadiazole->Autophosphorylation Inhibits Dimerization->Autophosphorylation Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) Autophosphorylation->Downstream Response Cellular Responses (Proliferation, Migration, Angiogenesis) Downstream->Response Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_bioactivity Biological Evaluation Start Starting Materials (Aroyl hydrazides, Aromatic acids) Synthesis Synthesis of 1,3,4-Oxadiazole Isomers Start->Synthesis Purification Purification (Recrystallization, Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, IR, Mass Spec) Purification->Characterization Anticancer In Vitro Anticancer Assays (e.g., MTT Assay) Characterization->Anticancer Antimicrobial Antimicrobial Susceptibility (e.g., Broth Microdilution) Characterization->Antimicrobial SAR Structure-Activity Relationship (SAR) Analysis Anticancer->SAR Antimicrobial->SAR

References

Efficacy of 2-Methyl-5-(4-nitrophenyl)-1,3,4-oxadiazole Versus Standard Antimicrobial Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antimicrobial efficacy of 2-Methyl-5-(4-nitrophenyl)-1,3,4-oxadiazole and its structural analogs against standard antimicrobial drugs. The information is compiled from various studies to offer a comprehensive overview supported by experimental data.

Disclaimer: Specific antimicrobial activity data for 2-Methyl-5-(4-nitrophenyl)-1,3,4-oxadiazole was not available in the reviewed literature. Therefore, this guide utilizes data from closely related 2-substituted-5-(4-nitrophenyl)-1,3,4-oxadiazole derivatives to provide a representative comparison. The substitution at the 2-position of the oxadiazole ring can influence antimicrobial activity.

Comparative Antimicrobial Efficacy

The antimicrobial potential of 5-(4-nitrophenyl)-1,3,4-oxadiazole derivatives has been evaluated against a panel of Gram-positive and Gram-negative bacteria. The following tables summarize the Minimum Inhibitory Concentration (MIC) and Zone of Inhibition data from various studies, comparing these compounds to standard antibiotics such as Ciprofloxacin and Chloramphenicol.

Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Lower MIC values indicate greater potency.

Compound/DrugS. aureus (Gram-positive)B. subtilis (Gram-positive)E. coli (Gram-negative)P. aeruginosa (Gram-negative)Reference
2-Substituted-5-(4-nitrophenyl)-1,3,4-oxadiazole derivatives4 - 62 µg/mL-8 - >128 µg/mL>128 µg/mL[1]
Ciprofloxacin0.25 - 2 µg/mL0.125 - 1 µg/mL0.015 - 1 µg/mL0.25 - 4 µg/mL[2]
Chloramphenicol2 - 16 µg/mL1 - 8 µg/mL2 - 8 µg/mL64 - >128 µg/mL[3]

Note: The reported MIC values for the oxadiazole derivatives represent a range observed for various substitutions at the 2-position of the 5-(4-nitrophenyl)-1,3,4-oxadiazole core.

Zone of Inhibition

The zone of inhibition is the area around an antimicrobial disk where bacterial growth is prevented. A larger diameter indicates greater susceptibility of the microorganism to the agent.

Compound/DrugS. aureus (Gram-positive)B. subtilis (Gram-positive)E. coli (Gram-negative)P. aeruginosa (Gram-negative)Reference
2-Substituted-5-(4-nitrophenyl)-1,3,4-oxadiazole derivatives16 - 25 mm---
Ciprofloxacin22 - 30 mm25 - 33 mm25 - 35 mm22 - 30 mm[4]
Chloramphenicol18 - 25 mm21 - 28 mm18 - 25 mm12 - 18 mm[4]

Mechanism of Action

1,3,4-Oxadiazole Derivatives

The precise mechanism of action for 1,3,4-oxadiazole derivatives is still under investigation, but several studies suggest that they may act by inhibiting bacterial DNA gyrase and topoisomerase IV.[5] These enzymes are crucial for DNA replication, recombination, and repair. By inhibiting these enzymes, the oxadiazole compounds can disrupt essential cellular processes, leading to bacterial cell death. The presence of a nitro group on the phenyl ring is often associated with enhanced antimicrobial activity.[1]

G cluster_bacterium Bacterial Cell Oxadiazole 1,3,4-Oxadiazole Derivative DNA_Gyrase DNA Gyrase (Topoisomerase II) Oxadiazole->DNA_Gyrase Inhibition Topoisomerase_IV Topoisomerase IV Oxadiazole->Topoisomerase_IV Inhibition DNA_Replication DNA Replication & Repair Disrupted Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death

Proposed mechanism of action for 1,3,4-oxadiazole derivatives.
Standard Antimicrobial Drugs

  • Ciprofloxacin: This fluoroquinolone antibiotic also inhibits bacterial DNA gyrase and topoisomerase IV, thereby preventing DNA replication and transcription.[2][5][6][7][8]

  • Chloramphenicol: This bacteriostatic antibiotic works by binding to the 50S ribosomal subunit and inhibiting the peptidyl transferase step of protein synthesis, thus preventing the elongation of the polypeptide chain.[3][9][10]

Experimental Protocols

This section details the methodologies for the key experiments cited in this guide.

Synthesis of 2-Substituted-5-(4-nitrophenyl)-1,3,4-oxadiazole

The synthesis of the title compound and its analogs typically involves a multi-step process. A general synthetic route is outlined below.

G cluster_synthesis Synthesis Workflow Start 4-Nitrobenzoic Acid Ester Esterification (e.g., with Ethanol, H₂SO₄) Start->Ester Intermediate1 Ethyl 4-nitrobenzoate Ester->Intermediate1 Hydrazide Hydrazinolysis (Hydrazine Hydrate) Intermediate2 4-Nitrobenzohydrazide Hydrazide->Intermediate2 Intermediate1->Hydrazide Cyclization Cyclization with Orthoester/Acid Chloride Intermediate2->Cyclization Final_Product 2-Substituted-5-(4-nitrophenyl) -1,3,4-oxadiazole Cyclization->Final_Product

General synthetic pathway for 2-substituted-5-(4-nitrophenyl)-1,3,4-oxadiazoles.

A common method involves the following steps:

  • Esterification: 4-Nitrobenzoic acid is reacted with an alcohol (e.g., ethanol) in the presence of a catalytic amount of strong acid (e.g., sulfuric acid) to form the corresponding ester.

  • Hydrazinolysis: The resulting ester is then treated with hydrazine hydrate to yield 4-nitrobenzohydrazide.[11]

  • Cyclization: The 4-nitrobenzohydrazide is subsequently cyclized with an appropriate reagent (e.g., an orthoester or an acid chloride/anhydride) to introduce the substituent at the 2-position and form the 1,3,4-oxadiazole ring. For the synthesis of 2-methyl-5-(4-nitrophenyl)-1,3,4-oxadiazole, acetic anhydride or triethyl orthoacetate would be used in this step.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

This method determines the lowest concentration of an antimicrobial agent required to inhibit the growth of a microorganism in a liquid medium.

Materials:

  • Test compounds and standard antibiotics

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Inoculum Preparation: A suspension of the test bacteria is prepared in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This suspension is then diluted in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution: The test compounds and standard antibiotics are serially diluted in MHB in the wells of a 96-well plate to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the prepared bacterial suspension. A positive control well (containing bacteria and broth without any antimicrobial agent) and a negative control well (containing only broth) are included.

  • Incubation: The microtiter plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: After incubation, the MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth (turbidity) of the microorganism.

Agar Well Diffusion Assay

This assay is used to assess the antimicrobial activity of a substance by measuring the diameter of the zone of growth inhibition around a well containing the test substance.

Materials:

  • Test compounds and standard antibiotics

  • Bacterial strains

  • Mueller-Hinton Agar (MHA)

  • Petri dishes

  • Sterile cork borer

  • Micropipettes

  • Incubator

Procedure:

  • Plate Preparation: MHA is poured into sterile Petri dishes and allowed to solidify.

  • Inoculation: A standardized inoculum of the test bacteria (0.5 McFarland standard) is uniformly spread over the surface of the MHA plates using a sterile cotton swab.

  • Well Creation: Wells of a specific diameter (e.g., 6 mm) are aseptically punched into the agar using a sterile cork borer.

  • Application of Test Substance: A fixed volume (e.g., 100 µL) of the test compound or standard antibiotic at a known concentration is added to each well.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Measurement: After incubation, the diameter of the zone of inhibition around each well is measured in millimeters.

Conclusion

Derivatives of 5-(4-nitrophenyl)-1,3,4-oxadiazole demonstrate notable antimicrobial activity, particularly against Gram-positive bacteria. While their efficacy is generally lower than that of standard antibiotics like Ciprofloxacin, the 1,3,4-oxadiazole scaffold represents a promising area for the development of new antimicrobial agents. Further research focusing on the synthesis and evaluation of a broader range of derivatives, including 2-Methyl-5-(4-nitrophenyl)-1,3,4-oxadiazole, is warranted to fully elucidate their therapeutic potential and mechanism of action. The continued exploration of this chemical class may lead to the discovery of novel compounds that can contribute to the fight against antimicrobial resistance.

References

Bridging the Gap: Cross-Validation of Experimental and Computational Predictions for Oxadiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Discovery

The convergence of computational modeling and experimental validation is accelerating the discovery of novel therapeutics. For researchers, scientists, and drug development professionals, understanding the synergy between these approaches is paramount. This guide provides a comparative analysis of experimental findings and computational predictions for a series of oxadiazole derivatives, a class of heterocyclic compounds with diverse pharmacological activities. By presenting quantitative data, detailed experimental protocols, and illustrative workflows, this document aims to offer a clear perspective on the cross-validation process in modern drug development.

Performance Comparison: In Silico Predictions vs. In Vitro Activity

The following tables summarize the correlation between computational predictions (e.g., binding affinity, docking scores) and experimentally determined biological activities (e.g., IC50, MIC values) for various oxadiazole derivatives across different therapeutic targets.

Anti-Tubercular Activity of 1,2,4-Oxadiazole Analogues

Computational studies identified the polyketide synthase (Pks13) enzyme as a putative target for a series of 3,5-disubstituted-1,2,4-oxadiazole derivatives.[1][2] Molecular docking and dynamics studies were employed to predict the binding interactions and stability of the compounds within the enzyme's active site.[1][2] These in silico predictions were then validated through in vitro anti-tubercular activity assays against Mycobacterium tuberculosis (MTB).[1][2]

Compound IDSubstitution PatternComputational TargetPredicted Binding Affinity (kcal/mol)Experimental MIC (µg/mL) vs. H37RvExperimental MIC (µg/mL) vs. MDR-MTB
3a p-trifluorophenylPks13-816
3b -Pks13--32
3d -Pks13-832

Note: Specific binding affinity values were not provided in the abstract.

Anti-SARS-CoV-2 Activity of Oxoindole–Oxadiazole Conjugates

A series of 1,3,4-oxadiazoles linked to an isatin moiety were designed and evaluated as potential inhibitors of the SARS-CoV-2 main protease (Mpro).[3] Computational docking studies predicted promising binding affinities, which were further supported by molecular dynamics simulations.[3] Subsequent in vitro assays determined the compounds' antiviral efficacy.[3]

Compound IDComputational TargetPredicted Binding AffinityExperimental IC50 (µM)Selectivity Index
IVe SARS-CoV-2 MproPromising13.844.1
IVg SARS-CoV-2 MproPromising4.635.9
Anticancer Activity of Oxadiazole Derivatives

Novel 1,3,4-oxadiazole derivatives were investigated for their cytotoxic effects against various cancer cell lines.[4][5] In silico studies, including molecular docking, were performed to predict their binding to potential targets like Akt and FAK, and EGFR.[4][5] These predictions were then correlated with in vitro cytotoxicity assays.[4][5]

Compound IDTarget Cancer Cell LineComputational TargetPredicted Binding AffinityExperimental IC50 (µM)
6 A549, C6Akt, FAKHigh Affinity-
9 A549, C6---
30a HEPG2, PC3, DU-145, A549EGFR-Potent
30b HEPG2, PC3, DU-145, A549EGFR-Superior to etoposide
30c HEPG2, PC3, DU-145, A549EGFR-Superior to etoposide
30i HEPG2, PC3, DU-145, A549EGFR-Superior to etoposide
30j HEPG2, PC3, DU-145, A549EGFR-Superior to etoposide

Note: Specific quantitative binding affinities and IC50 values for all compounds were not available in the provided search results.

Experimental and Computational Protocols

A detailed understanding of the methodologies employed is crucial for the critical evaluation of the cross-validation process.

In Silico Methodologies

Molecular Docking: This computational technique predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[1][3][4][6][7][8][9] For the oxadiazole studies, molecular docking was used to predict the binding modes and affinities of the synthesized compounds against their putative biological targets, such as Pks13, SARS-CoV-2 Mpro, Akt, FAK, EGFR, and COX-2.[1][3][4][5][6][9] Software such as AutoDock Vina is commonly used for these simulations.[6] The process typically involves preparing the protein and ligand structures, defining a grid box around the active site, and running the docking algorithm to generate various binding poses that are then scored.[8]

Molecular Dynamics (MD) Simulations: To further validate the docking results and assess the stability of the ligand-protein complex over time, MD simulations are often performed.[1][3] These simulations model the atomic movements of the system, providing insights into the dynamic behavior of the complex.

3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship): This method is used to correlate the biological activity of compounds with their 3D physicochemical properties.[6] For a series of oxadiazole-substituted benzimidazoles, 3D-QSAR models were developed to understand the structural requirements for COX-2 inhibitory activity.[6]

ADMET Prediction: In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies are conducted to evaluate the drug-likeness and pharmacokinetic properties of the compounds.[1][2][4][8] This helps in identifying candidates with favorable profiles for further development.

In Vitro Methodologies

Antimicrobial Susceptibility Testing (MIC Assay): The Minimum Inhibitory Concentration (MIC) of the oxadiazole derivatives against Mycobacterium tuberculosis strains (H37Rv and MDR-MTB) was determined using methods like the microplate Alamar Blue assay.[1][2] This assay measures the metabolic activity of the bacteria to determine the lowest concentration of the compound that inhibits visible growth.

Antiviral Assays (IC50 Determination): The half-maximal inhibitory concentration (IC50) against SARS-CoV-2 was determined to evaluate the antiviral potency of the oxoindole–oxadiazole conjugates.[3] This typically involves infecting host cells with the virus in the presence of varying concentrations of the test compounds and measuring the inhibition of viral replication.

Cytotoxicity Assays (MTT Assay): The cytotoxic effects of the anticancer oxadiazole derivatives on various cancer cell lines (e.g., A549, C6, HEPG2) were evaluated using the MTT assay.[4][5] This colorimetric assay measures the reduction of MTT by mitochondrial reductases in viable cells, providing a measure of cell viability.

Enzyme Inhibition Assays: To confirm the inhibitory effect on specific molecular targets, enzyme inhibition assays are performed. For instance, the inhibitory activity against EGFR was determined to validate the computational predictions for the anticancer compounds.[5]

Visualizing the Workflow and Biological Pathways

Diagrams generated using Graphviz (DOT language) illustrate the logical flow of the cross-validation process and a representative signaling pathway targeted by oxadiazole derivatives.

CrossValidationWorkflow cluster_insilico Computational Phase cluster_invitro Experimental Phase cluster_validation Validation & Optimization CompoundDesign Compound Design & Library Generation MolDocking Molecular Docking CompoundDesign->MolDocking Virtual Screening QSAR QSAR Modeling CompoundDesign->QSAR Synthesis Chemical Synthesis CompoundDesign->Synthesis Promising Candidates MDSimulation MD Simulations MolDocking->MDSimulation Stability Check DataCorrelation Data Correlation & Analysis MolDocking->DataCorrelation ADMET ADMET Prediction MDSimulation->ADMET LeadOptimization Lead Optimization QSAR->LeadOptimization BiologicalAssay Biological Activity Assays (e.g., MIC, IC50) Synthesis->BiologicalAssay EnzymeAssay Enzyme Inhibition Assays BiologicalAssay->EnzymeAssay BiologicalAssay->DataCorrelation DataCorrelation->LeadOptimization Feedback Loop SignalingPathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K Activation Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation Oxadiazole Oxadiazole Derivative Oxadiazole->EGFR Inhibition EGF EGF EGF->EGFR

References

Unveiling the Pro-Apoptotic Power of 1,3,4-Oxadiazoles in Cancer Therapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of 1,3,4-oxadiazole derivatives as inducers of apoptosis in cancer cells. We delve into their mechanism of action, supported by experimental data, detailed protocols, and visual pathway representations to facilitate a deeper understanding of their therapeutic potential.

The 1,3,4-oxadiazole scaffold has emerged as a privileged structure in medicinal chemistry, with numerous derivatives exhibiting potent anticancer activities. A primary mechanism underlying their efficacy is the induction of programmed cell death, or apoptosis, a critical process for eliminating malignant cells. This guide synthesizes data from multiple studies to present a clear comparison of the apoptotic effects of various 1,3,4-oxadiazole compounds.

Comparative Efficacy of 1,3,4-Oxadiazole Derivatives

The cytotoxic and pro-apoptotic activities of 1,3,4-oxadiazole derivatives have been evaluated across a range of cancer cell lines. The following tables summarize key quantitative data, including IC50 values, induction of apoptosis, and effects on the cell cycle.

Table 1: Cytotoxicity (IC50) of 1,3,4-Oxadiazole Derivatives in Various Cancer Cell Lines

Compound/DerivativeCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Compound 4h A549 (Lung)<0.14Cisplatin4.98
Compound 4i A549 (Lung)1.59Cisplatin4.98
Compound 4l A549 (Lung)1.80Cisplatin4.98
Compounds 7-9 HT29 (Colon)1.3 - 2.0--
Compound 10 HT-29 (Colon)0.78--
Compound 10 HepG2 (Liver)0.26--
Compound 13 A549, A375, MCF-7, HT-290.81 - 11.9--
Compound 19 -17.5--
Compound 26 MCF-7, A549, MDA-MB-2310.34 - 2.45--
Compound 29 -15.54Doxorubicin-
AMK OX-8 A549 (Lung)25.04--
AMK OX-9 A549 (Lung)20.73--
AMK OX-10 HeLa (Cervical)5.34--
AMK OX-12 HeLa (Cervical)32.91--

Table 2: Apoptosis Induction by 1,3,4-Oxadiazole Derivatives in A549 Lung Cancer Cells

CompoundTotal Apoptosis (%) (Early + Late)Necrosis (%)
Control --
Cisplatin 10.07-
Compound 4h 19.20-
Compound 4i 21.54-
Compound 4k -33.19
Compound 4l -32.81

Data from Annexin V-FITC/PI staining after 24-hour treatment.[1][2]

Table 3: Cell Cycle Arrest Induced by 1,3,4-Oxadiazole Derivatives in A549 Lung Cancer Cells

CompoundG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Control ---
Cisplatin 74.75--
Compound 4h 89.66--
Compound 4i 78.78--

Cell cycle distribution analyzed by flow cytometry after 24-hour treatment.[1]

Apoptotic Signaling Pathways Modulated by 1,3,4-Oxadiazoles

1,3,4-oxadiazole derivatives trigger apoptosis through multiple signaling cascades. A common mechanism involves the intrinsic mitochondrial pathway, characterized by the regulation of the Bcl-2 family of proteins and subsequent activation of caspases.

Apoptotic_Pathway cluster_stimulus Apoptotic Stimulus cluster_regulation Mitochondrial Regulation cluster_execution Caspase Cascade 1,3,4-Oxadiazole 1,3,4-Oxadiazole Bcl2 Bcl-2 (Anti-apoptotic) 1,3,4-Oxadiazole->Bcl2 Inhibits Bax Bax (Pro-apoptotic) 1,3,4-Oxadiazole->Bax Activates Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits Bax->Mitochondrion Promotes Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic apoptotic pathway induced by 1,3,4-oxadiazoles.

Experimental Workflow for Apoptosis Confirmation

A standardized workflow is crucial for reliably assessing the apoptotic mechanism of action of novel compounds. The following diagram illustrates a typical experimental pipeline.

Experimental_Workflow start Cancer Cell Culture treatment Treatment with 1,3,4-Oxadiazole Derivatives start->treatment viability Cell Viability Assay (MTT/MTS) treatment->viability apoptosis_detection Apoptosis Detection (Annexin V/PI Staining) treatment->apoptosis_detection cell_cycle Cell Cycle Analysis treatment->cell_cycle protein_analysis Protein Expression Analysis (Western Blot) treatment->protein_analysis data_analysis Data Analysis and Interpretation viability->data_analysis apoptosis_detection->data_analysis cell_cycle->data_analysis protein_analysis->data_analysis conclusion Confirmation of Apoptotic Mechanism data_analysis->conclusion

Caption: A typical experimental workflow for apoptosis studies.

Logical Relationship of Experimental Data

The data obtained from various assays are interconnected and collectively contribute to the confirmation of an apoptotic mechanism. This diagram illustrates the logical flow of evidence.

Logical_Relationship cluster_cytotoxicity Initial Screening cluster_mechanism Mechanism of Cell Death cluster_confirmation Conclusion IC50 Decreased Cell Viability (Low IC50) AnnexinV Increased Annexin V Positive Cells (Apoptosis) IC50->AnnexinV CellCycle Cell Cycle Arrest (e.g., G0/G1, G2/M) IC50->CellCycle ProteinChanges Modulation of Apoptotic Proteins (e.g., ↑Bax/Bcl-2, ↑Caspase-3) IC50->ProteinChanges Apoptotic_MoA Confirmed Apoptotic Mechanism of Action AnnexinV->Apoptotic_MoA CellCycle->Apoptotic_MoA ProteinChanges->Apoptotic_MoA

Caption: Logical flow of data confirming apoptosis.

Detailed Experimental Protocols

To ensure reproducibility and accurate comparison of results, detailed methodologies for key experiments are provided below.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cancer cell lines

  • Complete culture medium

  • 96-well plates

  • 1,3,4-oxadiazole compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[3]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[4]

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate for 24 hours.[5]

  • Treat the cells with various concentrations of the 1,3,4-oxadiazole compounds and a vehicle control. Incubate for the desired time period (e.g., 24, 48 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[4][5]

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[4][5]

  • Incubate the plate in the dark at room temperature for at least 2 hours.[5]

  • Measure the absorbance at 570 nm using a microplate reader.[5]

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Protocol:

  • Harvest the treated and control cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

  • Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic: Annexin V+/PI+, and necrotic: Annexin V-/PI+).[6]

Cell Cycle Analysis

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Treated and control cells

  • PBS

  • 70% cold ethanol

  • RNase A

  • Propidium Iodide (PI)

  • Flow cytometer

Protocol:

  • Harvest and wash the cells with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Store at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in a staining solution containing PI and RNase A.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content of the cells using a flow cytometer.

  • Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis of Apoptotic Proteins

This technique is used to detect and quantify the expression levels of specific proteins involved in apoptosis, such as Bcl-2, Bax, and cleaved caspase-3.

Materials:

  • Treated and control cells

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Lyse the cells and determine the protein concentration.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control like β-actin.[7][8]

References

The Dichotomy of 1,3,4-Oxadiazole Derivatives: A Comparative Guide to In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro and in vivo performance of 1,3,4-oxadiazole derivatives, a class of heterocyclic compounds with significant therapeutic potential. By presenting supporting experimental data, detailed methodologies, and visual representations of relevant biological pathways, this guide aims to bridge the gap between laboratory findings and clinical promise.

The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The translation of promising in vitro results into successful in vivo outcomes is a critical hurdle in drug development. This guide synthesizes data from multiple studies to offer a comparative perspective on this transition for 1,3,4-oxadiazole derivatives.

Anticancer Activity: From Cell Lines to Animal Models

The anticancer potential of 1,3,4-oxadiazole derivatives has been extensively studied using both in vitro and in vivo models. In vitro assays, typically employing a panel of cancer cell lines, provide initial insights into the cytotoxic and antiproliferative effects of these compounds. These are often followed by in vivo studies in animal models to assess efficacy and safety in a more complex biological system.

In Vitro Cytotoxicity

In vitro studies have demonstrated the potent cytotoxic effects of various 1,3,4-oxadiazole derivatives against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50), a key metric of a compound's potency, is a common endpoint in these assays.

Compound Series/NameCell Line(s)In Vitro Activity (IC50 in µM)Reference
AMK OX Series A549 (Lung Carcinoma)AMK OX-8: 25.04, AMK OX-9: 20.73, AMK OX-11: 45.11, AMK OX-12: 41.92[4]
HeLa (Cervical Cancer)AMK OX-8: 35.29, AMK OX-10: 5.34, AMK OX-12: 32.91[4]
2-thioacetamide derivatives A549 (Lung Carcinoma)4f: 7.48, 4h: <0.14, 4i: 1.59, 4k: 4.86, 4l: 1.80[5]
C6 (Glioma)4g: 8.16, 4h: 13.04[5]
PD-1/PD-L1 Inhibitor Biochemical AssayII-14: 0.0380[6]
Chalcone Hybrids K-562 (Leukemia)8v: 1.95[7]
Jurkat (Leukemia)8v: 2.36[7]
KG-1a (Leukemia)8v: 3.45[7]
In Vivo Antitumor Efficacy

Following promising in vitro results, select compounds are often advanced to in vivo studies to evaluate their antitumor activity in living organisms. A commonly used model is the Dalton's Lymphoma Ascites (DLA)-induced solid tumor model in mice.

Compound Series/NameAnimal ModelDosage and AdministrationIn Vivo OutcomeReference
AMK OX-8, 9, 11, 12 DLA-induced solid tumor in Swiss albino miceNot specifiedSignificant reduction in tumor size and weight[1][4]
PD-1/PD-L1 Inhibitor II-14 Mouse Tumor ModelNot specifiedTumor Growth Inhibition (TGI) of 35.74%[6]
PD-1/PD-L1 Inhibitor II-14 + 5-FU Mouse Tumor ModelNot specifiedTGI of 64.59% (synergistic effect)[6]

Antimicrobial Activity: A Dual-Pronged Investigation

1,3,4-oxadiazole derivatives have also emerged as promising antimicrobial agents.[3][8] Their efficacy is typically first assessed in vitro to determine their minimum inhibitory concentration (MIC) against various microbial strains, followed by in vivo models to confirm their therapeutic potential.

In Vitro Antimicrobial Potency

The in vitro antimicrobial activity of 1,3,4-oxadiazole derivatives is evaluated by determining the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Compound Series/NameMicrobial Strain(s)In Vitro Activity (MIC in µg/mL)Reference
OZE-I, OZE-II, OZE-III Staphylococcus aureus4 - 32[2]
Norfloxacin derivatives Staphylococcus aureus4a-c: 1 - 4[3]
Bibenzopyrimidine derivatives S. aureus, E. coli, P. aeruginosa11a, 11b: 10.8 - 111.3 (µM)[9]
Candida albicans11a: 10.8, 11b: 27.8 (µM)[9]
Water-Soluble Isoxazole-Linked Derivative (ED) Gram-positive bacteriaMore effective[10]
Gram-negative bacteriaLess effective[10]
In Vivo Antimicrobial Efficacy

The in vivo antimicrobial activity of these derivatives is less commonly reported but is crucial for their development as therapeutic agents.

Compound NameAnimal ModelDosage and AdministrationIn Vivo OutcomeReference
ED (Water-Soluble Isoxazole-Linked Derivative) Galleria mellonella larvaeCo-injected with S. aureusReduced average larval mortality by ~40%[10]

Experimental Protocols

A clear understanding of the methodologies employed is essential for the critical evaluation of the presented data.

In Vitro Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the 1,3,4-oxadiazole derivatives for a specified period (e.g., 48 hours).

  • MTT Incubation: After treatment, the medium is replaced with a fresh medium containing MTT solution, and the plates are incubated for a few hours.

  • Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth is calculated.

In Vivo Antitumor Assessment: DLA-Induced Solid Tumor Model

This model is used to evaluate the in vivo antitumor efficacy of compounds in mice.

  • Tumor Induction: Dalton's Lymphoma Ascites (DLA) cells are injected into the right hind limb of the mice to induce solid tumor formation.[4]

  • Compound Administration: Once the tumor is palpable, the mice are treated with the test compounds, typically via intraperitoneal or oral administration, for a defined period.

  • Tumor Measurement: The tumor volume and weight are measured at regular intervals.

  • Efficacy Evaluation: The percentage of tumor growth inhibition is calculated by comparing the tumor size in the treated groups to the control group.

Mechanistic Insights: Signaling Pathways and Experimental Workflows

The biological activity of 1,3,4-oxadiazole derivatives is often attributed to their interaction with specific cellular targets and signaling pathways.

VEGFR-2 Inhibition and Apoptosis Induction

Several 1,3,4-oxadiazole derivatives have been identified as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is crucial for tumor growth and metastasis.[11] Inhibition of VEGFR-2 can lead to the induction of apoptosis (programmed cell death).

VEGFR2_Apoptosis_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Downstream Downstream Signaling (e.g., MAPK pathway) VEGFR2->Downstream Activation Apoptosis Apoptosis VEGFR2->Apoptosis Inhibition leads to Oxadiazole 1,3,4-Oxadiazole Derivative Oxadiazole->VEGFR2 Inhibits Angiogenesis Angiogenesis Downstream->Angiogenesis Promotes Caspase Caspase Activation Apoptosis->Caspase experimental_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies synthesis Compound Synthesis cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) synthesis->cytotoxicity mic Antimicrobial Screening (MIC Determination) synthesis->mic mechanism Mechanism of Action Studies cytotoxicity->mechanism mic->mechanism animal_model Animal Model Studies (e.g., DLA Tumor Model) mechanism->animal_model efficacy Efficacy Evaluation animal_model->efficacy toxicity Toxicity Assessment animal_model->toxicity logical_relationship invitro High In Vitro Potency (Low IC50/MIC) pkpd Favorable Pharmacokinetics/ Pharmacodynamics invitro->pkpd coupled with no_invivo Poor In Vivo Efficacy invitro->no_invivo without favorable PK/PD may lead to invivo In Vivo Efficacy (e.g., Tumor Regression) pkpd->invivo leads to

References

A Comparative Analysis of 2-Methyl-5-(4-nitrophenyl)-1,3,4-oxadiazole's Selective Cytotoxicity in Cancer vs. Normal Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cytotoxic effects of 2-Methyl-5-(4-nitrophenyl)-1,3,4-oxadiazole and related 1,3,4-oxadiazole derivatives, highlighting their selective activity against cancer cell lines versus normal cell lines. The information presented is supported by experimental data from various studies, with detailed methodologies for key experiments to facilitate reproducibility and further investigation.

Introduction

The 1,3,4-oxadiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its broad pharmacological potential, including anticancer properties.[1][2] Derivatives of 1,3,4-oxadiazole have demonstrated significant promise as cytotoxic agents that can selectively target cancer cells while exhibiting lower toxicity towards normal, healthy cells. This selective cytotoxicity is a critical attribute for the development of effective and safer chemotherapeutic agents. This guide focuses on summarizing the existing data on the selective anticancer activity of 2-Methyl-5-(4-nitrophenyl)-1,3,4-oxadiazole and its analogues, detailing the experimental protocols used for their evaluation and illustrating the key signaling pathways involved.

Data Presentation: Comparative Cytotoxicity

The following tables summarize the cytotoxic activity (IC50 values) of various 1,3,4-oxadiazole derivatives against a panel of human cancer cell lines and normal cell lines. A lower IC50 value indicates higher potency. The data showcases the selective nature of these compounds.

Table 1: Cytotoxicity of 1,3,4-Oxadiazole Derivatives in Human Cancer Cell Lines

Compound IDCancer Cell LineCell TypeIC50 (µM)Reference
Compound 5U87Glioblastoma35.1[3]
T98GGlioblastoma34.4[3]
LN229Glioblastoma37.9[3]
SKOV3Ovarian Cancer14.2[3]
MCF7Breast Cancer30.9[3]
A549Lung Carcinoma18.3[3]
AMK OX-8A549Lung Carcinoma25.04[4]
HeLaCervical Cancer35.29[4]
AMK OX-9A549Lung Carcinoma20.73[4]
AMK OX-11A549Lung Carcinoma45.11[4]
AMK OX-12A549Lung Carcinoma41.92[4]
HeLaCervical Cancer32.91[4]
Compound 4h A549Lung Carcinoma<0.14[5]
Compound 4i A549Lung Carcinoma1.59[6]
Compound 4l A549Lung Carcinoma1.80[6]
Compound 76 MCF-7Breast Cancer0.7[7]
SGC-7901Stomach Cancer30.0[7]
HepG2Liver Cancer18.3[7]

Table 2: Cytotoxicity of 1,3,4-Oxadiazole Derivatives in Normal Cell Lines

Compound IDNormal Cell LineCell TypeIC50 (µM)Reference
Compounds 1 & 5hMSCHuman Mesenchymal Stem CellsNon-toxic[3]
AMK OX-8, 9, 11V-79Chinese Hamster Lung Fibroblast>100[4]
AMK OX-12V-79Chinese Hamster Lung Fibroblast>100[4]
AMK OX-11Chang liverNormal Liver>100[4]
Various DerivativesNHDFNormal Human Dermal FibroblastsNo significant cytotoxicity[8]
Compound 4h , 4i , 4l L929Murine FibroblastHigh (Selective)[5]

Experimental Protocols

Detailed methodologies are crucial for the validation and replication of experimental findings. Below are representative protocols for assessing the cytotoxicity and mechanism of action of 1,3,4-oxadiazole derivatives.

MTT Assay for Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[1]

  • Principle: In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, resulting in the formation of a purple formazan product. The amount of formazan produced is proportional to the number of living cells and can be quantified by measuring the absorbance at a specific wavelength. A decrease in metabolic activity reflects cellular damage induced by the test compound.[1]

  • Materials:

    • Selected human cancer and normal cell lines

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • 96-well plates

    • 2-Methyl-5-(4-nitrophenyl)-1,3,4-oxadiazole or other test compounds

    • MTT solution (5 mg/mL in PBS)

    • Dimethyl sulfoxide (DMSO)

    • Phosphate-buffered saline (PBS)

  • Procedure:

    • Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

    • Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. After 24 hours, replace the old medium with fresh medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin). Incubate for a specified period (e.g., 24, 48, or 72 hours).

    • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

    • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting cell viability against compound concentration.

Apoptosis Assessment by Nuclear Staining

This method uses fluorescent dyes to visualize nuclear morphology changes characteristic of apoptosis, such as chromatin condensation and nuclear fragmentation.

  • Principle: Acridine orange (AO) and ethidium bromide (EB) are intercalating fluorescent dyes. AO can permeate both live and dead cells, staining the nuclei green. EB is only taken up by cells with compromised membrane integrity, staining the nuclei red. This combination allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Procedure:

    • Treat cells with the test compound as described for the MTT assay.

    • After treatment, harvest the cells and wash with PBS.

    • Stain the cells with a mixture of AO (100 µg/mL) and EB (100 µg/mL).

    • Observe the cells under a fluorescence microscope and count the number of viable, apoptotic, and necrotic cells based on their nuclear morphology and color.

Cell Cycle Analysis by Flow Cytometry

Flow cytometry with propidium iodide (PI) staining is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Principle: PI is a fluorescent dye that binds to DNA. The amount of fluorescence is directly proportional to the amount of DNA in a cell. This allows for the quantification of cells in each phase of the cell cycle.

  • Procedure:

    • Treat cells with the test compound for a specific duration.

    • Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

    • Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.

    • Incubate in the dark for 30 minutes at room temperature.

    • Analyze the cell suspension using a flow cytometer. The data is then used to generate a histogram representing the distribution of cells in the different phases of the cell cycle. Several 1,3,4-oxadiazole derivatives have been shown to cause cell cycle arrest, particularly at the G0/G1 phase.[5][6]

Mandatory Visualizations

Signaling Pathway for Apoptosis Induction

Many 1,3,4-oxadiazole derivatives exert their anticancer effects by inducing apoptosis through the intrinsic (mitochondrial) pathway.[4][9]

Oxadiazole 1,3,4-Oxadiazole Derivative Bax Bax Oxadiazole->Bax Bcl2 Bcl-2 Oxadiazole->Bcl2 Mitochondria Mitochondria CytochromeC Cytochrome c release Mitochondria->CytochromeC Bax->Mitochondria Bcl2->Mitochondria Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by 1,3,4-oxadiazole derivatives.

Experimental Workflow for Cytotoxicity Screening

The following diagram illustrates a typical workflow for the synthesis and screening of novel bioactive compounds like 2-Methyl-5-(4-nitrophenyl)-1,3,4-oxadiazole.

Synthesis Compound Synthesis (e.g., 1,3,4-Oxadiazoles) Characterization Structural Characterization (NMR, IR, Mass Spec) Synthesis->Characterization PrimaryScreening Primary Cytotoxicity Screening (e.g., MTT Assay on Cancer & Normal Cells) Characterization->PrimaryScreening HitSelection Hit Compound Selection (High Potency & Selectivity) PrimaryScreening->HitSelection MechanismStudies Mechanism of Action Studies (Apoptosis, Cell Cycle Analysis) HitSelection->MechanismStudies LeadOptimization Lead Optimization MechanismStudies->LeadOptimization InVivo In Vivo Studies LeadOptimization->InVivo

Caption: A generalized workflow for the discovery of novel anticancer agents.

Conclusion

The available evidence strongly suggests that 1,3,4-oxadiazole derivatives, including compounds structurally related to 2-Methyl-5-(4-nitrophenyl)-1,3,4-oxadiazole, are a promising class of anticancer agents. Their ability to selectively induce cytotoxicity in cancer cells while sparing normal cells is a significant advantage. The primary mechanisms of action appear to involve the induction of apoptosis via the mitochondrial pathway and cell cycle arrest. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of these compounds in cancer treatment.

References

A Comparative Guide to RP-HPLC Methods for the Analysis of 1,3,4-Oxadiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of three distinct Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) methods for the analysis of 1,3,4-oxadiazole derivatives. This document outlines the experimental protocols and presents a side-by-side analysis of their performance based on validated data, aiding in the selection of the most suitable method for specific analytical needs.

The 1,3,4-oxadiazole moiety is a crucial pharmacophore in medicinal chemistry, exhibiting a wide range of biological activities. Consequently, robust and reliable analytical methods are paramount for the quality control, stability testing, and pharmacokinetic studies of these compounds. This guide focuses on three recently developed and validated RP-HPLC methods for different 1,3,4-oxadiazole derivatives, highlighting their key operational parameters and validation outcomes.

Comparison of Chromatographic Conditions and Validation Parameters

The selection of an appropriate analytical method is contingent on the specific requirements of the analysis, such as the nature of the analyte, the required sensitivity, and the desired run time. The following tables summarize the chromatographic conditions and validation data for three distinct RP-HPLC methods applied to different 1,3,4-oxadiazole derivatives.

Table 1: Comparison of Chromatographic Conditions

ParameterMethod 1: For 5-(4-bromophenyl)-N-(2-chloro-4-nitrophenyl)-1,3,4-oxadiazol-2-amine (A3)Method 2: For 5-[(4-chlorophenoxy) methyl]-1,3,4-oxadiazole-2-thiolMethod 3: For 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide (ODASA) and its Metabolites
Stationary Phase Promosil C18 (5 µm, 4.6 x 250 mm)[1][2]Promosil C18 (5 µm, 4.6 x 250 mm)Kinetex Phenyl Hexyl (2.6 µm, 50 x 4.6 mm)
Mobile Phase Acetonitrile, Orthophosphoric Acid, and Methanol (90:05:05 v/v)[1][2]Acetonitrile and Acidified Water (pH 2.67) (1:1 v/v)Gradient Elution (details not specified)
Flow Rate 1.0 mL/min[1][2]1.0 mL/minNot specified
Detection Photodiode Array (PDA) at 235 nm[1]Fluorescence (Excitation: 250 nm, Emission: 410 nm)HPLC-MS/MS (MRM mode)
Column Temperature 40°C[1][2]25°CNot specified
Retention Time 3.35 minutes[1]Not specifiedNot specified

Table 2: Comparison of Method Validation Parameters

Validation ParameterMethod 1Method 2Method 3
Linearity Range 10 - 100 µg/mL[1][2]2.5 - 50 µg/mL2 - 2000 ng/mL (ODASA & M1), 0.5 - 500 ng/mL (M2)
Correlation Coefficient (r²) 0.9953[1]Not specifiedNot specified
Accuracy (% Recovery) 99.25 - 100%[1][2]98.56 - 100.19%Not specified
Precision (%RSD) Intraday: < 5%, Interday: < 5%[1][2]Intraday: < 5%, Interday: < 5%Not specified
LOD 0.740 µg/mL[1]Not specifiedNot specified
LOQ 0.2242 µg/mL[1]Not specifiedNot specified

Experimental Protocols

Below are the detailed methodologies for the three compared RP-HPLC methods.

Method 1: Analysis of 5-(4-bromophenyl)-N-(2-chloro-4-nitrophenyl)-1,3,4-oxadiazol-2-amine (A3)[1][2]
  • Instrumentation: A High-Performance Liquid Chromatograph equipped with a PDA detector.

  • Chromatographic Column: Promosil C18 (5 µm particle size, 4.6 mm internal diameter, and 250 mm length).

  • Mobile Phase: A gradient mixture of acetonitrile, orthophosphoric acid, and methanol in the ratio of 90:05:05 (v/v).

  • Flow Rate: 1.0 mL per minute.

  • Column Temperature: Maintained at 40°C.

  • Detection Wavelength: 235 nm.

  • Injection Volume: Not specified.

  • Sample Preparation: The sample was dissolved in a mixture of acetonitrile and water (50%). Working standard solutions were prepared by diluting the stock solution with the mobile phase to achieve concentrations ranging from 10 to 100 µg/mL.

Method 2: Stability-Indicating Analysis of 5-[(4-chlorophenoxy) methyl]-1,3,4-oxadiazole-2-thiol
  • Instrumentation: An HPLC system equipped with a fluorescence detector.

  • Chromatographic Column: Promosil C18 (5 µm, 4.6 x 250 mm).

  • Mobile Phase: An isocratic mixture of acetonitrile and acidified water (pH adjusted to 2.67) in a 1:1 (v/v) ratio.

  • Flow Rate: 1.0 mL per minute.

  • Column Temperature: Maintained at 25°C.

  • Detection: Fluorescence detection with excitation at 250 nm and emission at 410 nm.

  • Injection Volume: Not specified.

  • Sample Preparation: Not specified.

Method 3: Pharmacokinetic Analysis of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide (ODASA) and its Metabolites
  • Instrumentation: HPLC system coupled with a tandem mass spectrometer (MS/MS).

  • Chromatographic Column: Kinetex Phenyl Hexyl (2.6 µm particle size, 50 mm length, 4.6 mm internal diameter).

  • Mobile Phase: Gradient elution was performed, though the specific gradient program is not detailed.

  • Detection: Mass spectrometric detection in Multiple Reaction Monitoring (MRM) mode using electrospray ionization.

  • Sample Preparation: 20 µL of stabilized plasma was mixed with 100 µL of a methanol solution containing the internal standard. The mixture was vortexed and centrifuged before analysis.

Experimental Workflow and Logical Relationships

The development and validation of an RP-HPLC method typically follow a structured workflow to ensure the method is suitable for its intended purpose. The following diagram illustrates this general process.

RP_HPLC_Method_Development_Validation cluster_dev Development Phase cluster_val Validation Phase MethodDevelopment Method Development & Optimization Selectivity Selectivity/Specificity MobilePhase Mobile Phase Selection ColumnSelection Column Selection Detection Detection Wavelength Validation Method Validation (ICH Guidelines) MethodDevelopment->Validation Optimized Method Linearity Linearity & Range Accuracy Accuracy Precision Precision (Repeatability & Intermediate) LOD_LOQ LOD & LOQ Robustness Robustness Application Routine Analysis / Application Validation->Application Validated Method Stability Stability-Indicating Studies (Forced Degradation) Stability->Validation Provides Specificity Data

References

Safety Operating Guide

Essential Disposal Protocol for 2-Methyl-5-(4-nitrophenyl)-1,3,4-oxadiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference by Laboratory Professionals

The proper disposal of 2-Methyl-5-(4-nitrophenyl)-1,3,4-oxadiazole is critical for ensuring laboratory safety and environmental compliance. Due to the presence of a nitrophenyl group, this compound should be treated as hazardous chemical waste. Disposal must be conducted in accordance with institutional and regulatory guidelines, typically involving a licensed hazardous waste disposal company.

Immediate Safety and Handling

Before initiating any disposal procedures, it is imperative to don the appropriate Personal Protective Equipment (PPE) to minimize exposure risks.

Personal Protective Equipment (PPE)Specifications
Eye Protection Chemical splash goggles conforming to EN166 or OSHA 29 CFR 1910.133 standards.[1][2][3]
Hand Protection Chemical-resistant gloves, such as nitrile. Gloves should be inspected before use and disposed of properly after handling.[4]
Protective Clothing A standard laboratory coat or long-sleeved clothing.[5]
Respiratory Protection To be used in a well-ventilated area. If dust formation is likely, a NIOSH or EN 149 approved respirator is necessary.[2][6]

Step-by-Step Disposal Procedure

The following protocol outlines the systematic collection and disposal of 2-Methyl-5-(4-nitrophenyl)-1,3,4-oxadiazole.

  • Waste Segregation: Do not mix 2-Methyl-5-(4-nitrophenyl)-1,3,4-oxadiazole with other waste streams. It should be collected in a designated and properly labeled hazardous waste container.

  • Container Management:

    • Whenever feasible, keep the chemical in its original container.

    • If a transfer is necessary, use a clean, dry, and chemically compatible container with a secure lid.

    • The container must be clearly labeled as "Hazardous Waste: 2-Methyl-5-(4-nitrophenyl)-1,3,4-oxadiazole" and include the accumulation start date.[6]

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and cool hazardous waste accumulation area.[2][5]

    • Ensure the storage area is away from incompatible materials, such as strong oxidizing agents and bases.[1]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or equivalent to schedule a pickup for the hazardous waste.[6]

    • Disposal must be carried out by a licensed and approved hazardous waste disposal company.[4][6]

Accidental Release Measures

In the event of a spill, follow these procedures:

  • Containment: Sweep up the spilled solid material, avoiding dust formation, and place it into a suitable container for disposal.[1][3][5]

  • Ventilation: Ensure the area is well-ventilated.

  • Decontamination: Clean the spill area thoroughly.

  • Reporting: Report the incident to your laboratory supervisor and EHS department.

Disposal Workflow Visualization

The following diagram illustrates the logical flow for the proper disposal of 2-Methyl-5-(4-nitrophenyl)-1,3,4-oxadiazole.

cluster_preparation Preparation cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal start Start: Identify Waste ppe Don Appropriate PPE start->ppe segregate Segregate Waste ppe->segregate containerize Containerize and Label segregate->containerize store Store in Designated Area containerize->store contact_ehs Contact EHS for Pickup store->contact_ehs disposal Dispose via Licensed Contractor contact_ehs->disposal end End: Disposal Complete disposal->end

Caption: Disposal workflow for 2-Methyl-5-(4-nitrophenyl)-1,3,4-oxadiazole.

References

Personal protective equipment for handling 2-Methyl-5-(4-nitrophenyl)-1,3,4-oxadiazole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols, operational procedures, and disposal plans for handling 2-Methyl-5-(4-nitrophenyl)-1,3,4-oxadiazole. The following information is a synthesis of data from related chemical compounds and general laboratory safety practices. Adherence to these guidelines is critical for ensuring personnel safety and minimizing environmental impact.

Hazard Identification and Personal Protective Equipment

Table 1: Personal Protective Equipment (PPE) Requirements

PPE CategoryItemSpecifications and Standards
Eye Protection Safety GogglesMust be worn at all times and conform to OSHA 29 CFR 1910.133 or European Standard EN 166.[1][3][4]
Face Protection Face ShieldRecommended when there is a significant risk of splashing or dust generation.[1][5]
Hand Protection Chemical-resistant glovesNitrile gloves are a suitable choice for short-term protection.[1][6] Always inspect gloves before use and change immediately if contaminated.[7]
Body Protection Laboratory CoatA flame-resistant lab coat should be worn and kept fully buttoned.[1]
Respiratory Protection Dust mask or respiratorUse a NIOSH/MSHA or European Standard EN 149 approved respirator if dust formation is likely or when working outside of a fume hood.[1][3][4]

Operational Plan for Safe Handling

A systematic approach is essential when working with 2-Methyl-5-(4-nitrophenyl)-1,3,4-oxadiazole.

1. Preparation and Engineering Controls:

  • All handling of the powdered compound should occur within a certified chemical fume hood to minimize inhalation exposure.[1][8]

  • Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[2]

2. Weighing and Transfer:

  • Conduct all weighing and transfer operations within a fume hood to contain any dust.[1]

  • Avoid the formation of dust during handling.[3]

3. During the Experiment:

  • Keep all containers with the chemical clearly labeled.

  • Avoid contact with skin and eyes.[3]

  • Do not eat, drink, or smoke in the laboratory.[9][10]

  • Wash hands thoroughly after handling, even if gloves were worn.[2][3]

4. Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[3][4][8]

  • Store away from incompatible materials such as strong oxidizing agents.[3][10]

Disposal Plan

Chemical waste generators must determine if a discarded chemical is classified as hazardous waste and consult local, regional, and national regulations for proper disposal.[3][9]

  • Waste Collection: Collect waste material in a suitable, closed, and properly labeled container for disposal.[3][9]

  • Disposal Method: Dispose of contents and container to an approved waste disposal plant.[2][3][9] Do not empty into drains or release into the environment.[3][8] Engage a licensed professional waste disposal service.[7]

Experimental Workflow and Safety Procedures

cluster_prep Preparation cluster_handling Handling cluster_reaction Reaction cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Set Up in Chemical Fume Hood prep_ppe->prep_setup handle_weigh Weigh Compound prep_setup->handle_weigh Proceed when ready handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer reaction_process Conduct Experiment handle_transfer->reaction_process Start experiment reaction_monitor Monitor Reaction reaction_process->reaction_monitor cleanup_decontaminate Decontaminate Glassware & Surfaces reaction_monitor->cleanup_decontaminate Upon completion cleanup_dispose Dispose of Waste in Labeled Container cleanup_decontaminate->cleanup_dispose cleanup_remove_ppe Doff PPE cleanup_dispose->cleanup_remove_ppe

Caption: Workflow for safely handling 2-Methyl-5-(4-nitrophenyl)-1,3,4-oxadiazole.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-5-(4-nitrophenyl)-1,3,4-oxadiazole
Reactant of Route 2
Reactant of Route 2
2-Methyl-5-(4-nitrophenyl)-1,3,4-oxadiazole

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。